molecular formula C6H9N3O2 B2914866 ethyl 4-amino-1H-pyrazole-5-carboxylate CAS No. 55904-61-5

ethyl 4-amino-1H-pyrazole-5-carboxylate

Cat. No.: B2914866
CAS No.: 55904-61-5
M. Wt: 155.157
InChI Key: JLIFAQGFWIYWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIFAQGFWIYWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971321
Record name Ethyl 4-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55904-61-5
Record name Ethyl 4-amino-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-amino-1H-pyrazole-5-carboxylate from Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 5-Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the 5-aminopyrazole scaffold stands out as a "privileged structure." Its unique arrangement of hydrogen bond donors and acceptors, coupled with its tunable electronic properties and metabolic stability, makes it a cornerstone for the design of a wide array of therapeutic agents.[1] Compounds incorporating this core have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, underscoring its significance in drug discovery pipelines.[2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 4-amino-1H-pyrazole-5-carboxylate, a pivotal building block for accessing this valuable chemical space. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify critical process parameters, and offer insights gleaned from practical application. The protocols herein are designed to be self-validating, ensuring both reproducibility and a deep understanding of the chemical transformation.

Overall Synthetic Strategy: A Two-Step Cyclocondensation Pathway

The synthesis is elegantly achieved in two primary stages, starting from readily available commercial materials. The strategy hinges on first creating a versatile 1,3-dielectrophilic intermediate, which is then cyclized with a dinucleophile (hydrazine) to construct the pyrazole ring.

  • Step 1: Knoevenagel-type Condensation - Reaction of ethyl cyanoacetate with triethyl orthoformate to form ethyl 2-cyano-3-ethoxyacrylate. This step introduces the C4 carbon and sets up the required electrophilic centers.

  • Step 2: Cyclocondensation - Reaction of the ethoxyacrylate intermediate with hydrazine hydrate to yield the target this compound. This is a classic pyrazole synthesis that proceeds with high regioselectivity.[4][5]

G cluster_0 Overall Workflow A Ethyl Cyanoacetate + Triethyl Orthoformate B Intermediate: Ethyl 2-cyano-3-ethoxyacrylate A->B Step 1: Condensation D Final Product: This compound B->D Step 2: Cyclization C Hydrazine Hydrate C->D

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (Intermediate)

Core Principle & Mechanistic Insight

This transformation is a condensation reaction involving the activated methylene group of ethyl cyanoacetate.[6] The acidic protons on the carbon flanked by the nitrile and ester groups are readily removed. Triethyl orthoformate serves as a one-carbon electrophile. The reaction is typically driven to completion by using a dehydrating agent, such as acetic anhydride, which consumes the ethanol byproduct, shifting the equilibrium towards the product.[7]

The mechanism proceeds via the formation of a highly reactive diethoxycarbenium ion from triethyl orthoformate, which is then attacked by the enolate of ethyl cyanoacetate. Subsequent elimination of ethanol yields the desired product.

G cluster_1 Mechanism: Formation of Ethyl 2-cyano-3-ethoxyacrylate start Ethyl Cyanoacetate + Triethyl Orthoformate step1 Formation of Reactive Intermediate (via Acetic Anhydride) start->step1 1 step2 Knoevenagel-type Condensation step1->step2 2 step3 Elimination of Ethanol step2->step3 3 end Ethyl 2-cyano-3-ethoxyacrylate step3->end 4

Caption: Mechanistic steps for the synthesis of the key intermediate.

Detailed Experimental Protocol

Materials & Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ethyl cyanoacetate (1.0 eq)

  • Triethyl orthoformate (1.1 eq)[8]

  • Acetic anhydride (3.0 eq)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.[7]

  • Heat the mixture under reflux (typically 140-150°C) with vigorous stirring for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and other volatile components by distillation under reduced pressure using a rotary evaporator.[7]

  • The resulting residue is ethyl 2-cyano-3-ethoxyacrylate, which often solidifies upon cooling or can be used directly in the next step as a crude oil.[9]

Validation: Characterization Data for Intermediate
PropertyExpected Value
Appearance Colorless to pale yellow liquid or solid[9]
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol [9]
¹H NMR (CDCl₃, δ) ~1.3-1.4 (t, 3H, CH₃), ~1.4-1.5 (t, 3H, CH₃), ~4.2-4.4 (q, 4H, 2xCH₂), ~8.1 (s, 1H, =CH)
IR (cm⁻¹) ~2220 (C≡N), ~1710 (C=O), ~1630 (C=C)

Part 2: Synthesis of this compound

Core Principle & Mechanistic Insight

This step is a classic example of the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5][10] Our intermediate, ethyl 2-cyano-3-ethoxyacrylate, serves as a masked 1,3-dielectrophile. Hydrazine, a potent dinucleophile, initiates the reaction.

The mechanism is believed to proceed in a stepwise fashion:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electron-deficient β-carbon of the acrylate, displacing the ethoxy group in a Michael-type addition-elimination.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine adduct then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

  • Tautomerization: The resulting imine intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring system.

G cluster_2 Mechanism: Pyrazole Ring Formation start Intermediate + Hydrazine step1 Michael Addition-Elimination start->step1 1 step2 Intramolecular Nucleophilic Attack (on Nitrile) step1->step2 2 step3 Tautomerization to Aromatic Ring step2->step3 3 end This compound step3->end 4

Caption: Key mechanistic events in the final cyclization step.

Detailed Experimental Protocol

Materials & Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)

  • Ethanol or Toluene (as solvent)

  • Hydrazine hydrate (80% solution, 1.0-1.1 eq)[11]

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent like ethanol or toluene in the reaction flask.[12]

  • Cool the solution in an ice bath to 0-5°C.

  • Critical Step: Add hydrazine hydrate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. This addition is exothermic and must be controlled to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Some protocols may involve gentle heating or reflux to drive the reaction to completion.[12]

  • Upon completion, the product often precipitates from the solution. The precipitation can be enhanced by pouring the reaction mixture into ice-cold water.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to a constant weight. Recrystallization from ethanol can be performed for further purification if necessary.

Validation: Characterization Data for Final Product
PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol [13]
Melting Point ~184-186 °C
¹H NMR (DMSO-d₆, δ) ~1.2 (t, 3H, CH₃), ~4.1 (q, 2H, CH₂), ~6.5 (br s, 2H, NH₂), ~7.5 (s, 1H, pyrazole-H)
¹³C NMR (DMSO-d₆, δ) ~14.5 (CH₃), ~58.5 (CH₂), ~90.0 (C4), ~140.0 (C3), ~155.0 (C5), ~163.0 (C=O)
Mass Spec (ESI+) m/z 156.07 [M+H]⁺

Safety, Handling, and Waste Disposal

Scientific integrity demands a commitment to safety. The reagents used in this synthesis require careful handling in a controlled laboratory environment.

  • Ethyl Cyanoacetate & Triethyl Orthoformate: These are irritants and flammable. Handle in a well-ventilated fume hood away from ignition sources. Wear standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[6][8][14]

  • Hydrazine Hydrate: EXTREME HAZARD. Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and highly reactive.[15][16]

    • ALWAYS handle hydrazine hydrate in a designated fume hood.

    • Use appropriate gloves (butyl rubber is recommended) and a face shield in addition to safety goggles.[16]

    • Have a spill kit ready. Small spills can be neutralized with a dilute solution of calcium hypochlorite.

    • Never store hydrazine near oxidizing agents or acids.[16]

  • Waste Disposal: All organic waste and aqueous filtrates containing hydrazine must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations. Do not pour hydrazine waste down the drain.[15][17]

Conclusion and Outlook

The synthesis of this compound from ethyl cyanoacetate is a robust and reliable process that provides access to a high-value building block for drug discovery. By understanding the causality behind each step—from the Knoevenagel-type condensation that builds the carbon backbone to the elegant cyclization with hydrazine that forges the heterocyclic core—researchers can confidently and safely execute this important transformation. The resulting aminopyrazole ester is a gateway to a vast chemical space, enabling the development of novel therapeutics that address unmet medical needs.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Process for the preparation of pyrazoles. (n.d.). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ethyl (ethoxymethylene)cyanoacetate synthesis. (n.d.). ChemicalBook.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). NIH.
  • Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. (2022). DergiPark.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com.
  • SAFETY DATA SHEET. (2010). Fisher Scientific.
  • Safety Data Sheet. (2025). MedchemExpress.com.
  • Standard Operating Procedure: Hydrazine. (n.d.). University of California, Santa Barbara.
  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.). Google Patents.
  • CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate. (n.d.). CymitQuimica.
  • Ethyl cyanoacetate. (n.d.). Wikipedia.
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate.
  • Process for the preparation of a pyrazole derivative. (n.d.). Google Patents.
  • Preparation method of ethoxymethylidene diethyl malonate. (n.d.). Google Patents.
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem.
  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). precisionFDA.
  • SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. (2015). Chemical Suppliers.
  • ETHYL-1-ACETYL-5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). SpectraBase.
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2025). ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Synthesis of compounds 1a–o. Reagents and conditions: (a) hydrazine... (n.d.). ResearchGate.
  • Synthesis and characterization of ethoxyethyl α‐cyanoacrylate and reaction intermediates. (n.d.). SciSpace.
  • 94-05-3|Ethyl (ethoxymethylene)cyanoacetate|BLD Pharm. (n.d.). BLD Pharm.
  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate. (n.d.). NIST WebBook.
  • Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate.
  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.
  • (PDF) Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate.
  • (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). ResearchGate.
  • Mechanism of enolether formation with ethyl orthoformate in estr-4-ene-3,17-dione. (2015). Chemistry Stack Exchange.
  • Triethyl orthoformate. (n.d.). Wikipedia.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). PMC - NIH.
  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (n.d.). PMC - NIH.
  • Hydrazine. (n.d.). Organic Chemistry Portal.

Sources

An In-depth Technical Guide to Alternative Synthesis Routes for Ethyl 4-Amino-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a highly valuable heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyrazole core with strategically positioned amino and ester functionalities, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the principal and alternative synthetic routes to this important intermediate. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific applications.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this five-membered heterocyclic ring. The presence of an amino group on the pyrazole ring, particularly in the 4-position, opens up a wealth of possibilities for further functionalization, allowing for the exploration of vast chemical space in the quest for novel therapeutics. This compound, in particular, has emerged as a key intermediate in the synthesis of compounds targeting a range of biological targets, including kinases, proteases, and G-protein coupled receptors. The ability to efficiently and selectively synthesize this molecule is therefore of paramount importance to the drug development pipeline.

Established and Alternative Synthetic Strategies

The synthesis of aminopyrazole carboxylates can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will focus on three prominent and mechanistically distinct approaches.

Route 1: The Thorpe-Ziegler Cyclization of Dinitriles

The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones and enamines through the intramolecular cyclization of dinitriles, catalyzed by a strong base.[1][2][3] This approach is particularly well-suited for the synthesis of 4-aminopyrazoles. The general mechanism involves the deprotonation of an α-carbon to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group. Tautomerization of the resulting imine then yields the stable enamine product.[1]

Mechanistic Rationale:

The key to the successful synthesis of this compound via this route lies in the judicious choice of the starting dinitrile precursor. A plausible precursor would be a hydrazine derivative of a dinitrile that can undergo intramolecular cyclization to form the pyrazole ring with the desired substitution pattern.

Experimental Protocol:

A representative protocol for a Thorpe-Ziegler cyclization to a 4-aminopyrazole derivative is as follows[4]:

  • Preparation of the Dinitrile Precursor: The synthesis begins with the preparation of a suitable α,ω-dinitrile.

  • Base-Catalyzed Cyclization: To a solution of the dinitrile in an aprotic solvent such as toluene or THF, a strong base like sodium ethoxide or potassium tert-butoxide is added portion-wise at a controlled temperature.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., acetic acid or water), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the desired this compound.

Advantages:

  • Direct formation of the 4-amino substitution pattern.

  • The potential for high yields under optimized conditions.

Disadvantages:

  • Requires the synthesis of a specific dinitrile precursor.

  • The use of strong bases may not be compatible with all functional groups.

Thorpe_Ziegler Dinitrile α,ω-Dinitrile Precursor Carbanion Nitrile-Stabilized Carbanion Dinitrile->Carbanion Strong Base (e.g., NaOEt) CyclicImine Cyclic Imine Intermediate Carbanion->CyclicImine Intramolecular Nucleophilic Attack Enamine Ethyl 4-Amino-1H-pyrazole- 5-carboxylate CyclicImine->Enamine Tautomerization Hydrazine_Condensation EEM Ethyl (ethoxymethylene)- cyanoacetate Adduct Michael Adduct EEM->Adduct Hydrazine Hydrazine Hydrate Hydrazine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Ethyl 5-Amino-1H-pyrazole- 4-carboxylate Cyclized->Product Elimination & Tautomerization Dithioacetal_Route Dithioacetal Ketene Dithioacetal Intermediate Initial Adduct Dithioacetal->Intermediate Hydrazide Hydrazide Hydrazide->Intermediate CyclizedProduct Cyclized Intermediate Intermediate->CyclizedProduct Intramolecular Cyclization FinalProduct Substituted 5-Aminopyrazole CyclizedProduct->FinalProduct Elimination of MeSH

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Amino-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-amino-1H-pyrazole-5-carboxylate, a key heterocyclic building block, holds significant importance in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyrazole core functionalized with both an amino group and an ethyl carboxylate moiety, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including potent pharmaceutical agents. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, formulation, and chemical synthesis. These properties govern its solubility, stability, reactivity, and ultimately, its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of these core characteristics, supported by field-proven experimental protocols, to empower researchers in leveraging this molecule to its full potential.

Molecular and Structural Characteristics

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This compound is an organic compound featuring a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This core is substituted with a primary amino group (-NH₂) and an ethyl carboxylate (-COOEt) group, which are crucial for its chemical reactivity and potential biological interactions.[1]

Structure:

Caption: 2D Chemical Structure of this compound

Key Structural and Molecular Data

PropertyValueSource(s)
CAS Number 6994-25-8[2][3]
Molecular Formula C₆H₉N₃O₂[4][5]
Molecular Weight 155.15 g/mol [4][6]
Appearance Off-white to light yellow powder/solid[1][2][7]
SMILES CCOC(=O)c1c(c[nH]n1)N[1]
InChI Key YPXGHKWOJXQLQU-UHFFFAOYSA-N[6]

Core Physicochemical Properties and Their Implications

The bulk properties of a compound are a direct consequence of its molecular structure. For drug development professionals, these values are essential for predicting a compound's behavior during formulation, administration, and physiological processing.

Summary of Physicochemical Data

ParameterValueImplications in Research & DevelopmentSource(s)
Melting Point 103 - 107 °CA sharp, defined melting range indicates high purity and solid-state stability, crucial for consistent dosing and formulation.[8][2][4]
Boiling Point 278.95°C (rough estimate)Suggests low volatility under standard conditions, simplifying handling and storage.[4]
Solubility Soluble in polar solvents like water and ethanol.Good solubility in polar solvents is advantageous for creating aqueous formulations for in vitro assays and potential parenteral drug delivery.[1][1]
pKa (Predicted) ~2.03 (acidic), additional basic siteThe presence of both acidic (pyrazole N-H) and basic (amino group) centers means its charge state, and thus solubility and permeability, will be highly pH-dependent. This is a critical factor for absorption in the gastrointestinal tract.[9]

Experimental Protocols for Property Determination

To ensure scientific integrity, the values presented above must be verifiable through robust experimental methods. The following sections detail standardized, self-validating protocols for determining these key physicochemical properties.

Workflow for Physicochemical Characterization

A logical and systematic approach is essential when characterizing a new chemical entity. The following workflow outlines the typical sequence of experiments.

G cluster_0 Step 1: Identity & Purity cluster_1 Step 2: Core Properties cluster_2 Step 3: Drug-like Properties Structure Structure Verification (NMR, MS) Purity Purity Assessment (HPLC, MP) Structure->Purity Confirms sample integrity MP Melting Point Determination Purity->MP Prerequisite for accurate data Solubility Aqueous Solubility (Shake-Flask) MP->Solubility pKa pKa Determination (Titration) Solubility->pKa LogP Lipophilicity (LogP) pKa->LogP Influences distribution Stability Chemical Stability (pH, Temp) LogP->Stability

Caption: A logical workflow for the physicochemical characterization of a research compound.

Protocol 1: Melting Point Determination via Capillary Method

Rationale: The melting point is a fundamental property used to assess the purity of a crystalline solid. Impurities typically depress and broaden the melting range.[8] This protocol uses a standard melting point apparatus, a cost-effective and reliable method.[10]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10][11]

  • Capillary Loading: Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[11][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick run by heating at a high rate (e.g., 10-20 °C/min) to find a rough range.[8]

  • Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point.[8] Begin heating at a slow, controlled rate of 1-2 °C per minute.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample becomes a clear liquid.[11]

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.5 °C).

Protocol 2: Aqueous Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, which is a critical parameter influencing a drug's absorption and bioavailability.[13][14] This method ensures that the solution is fully saturated with the compound.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a sealed, glass vessel (e.g., a screw-cap vial). The excess solid is crucial to ensure equilibrium is reached.[14][15]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vessel.[16]

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is achieved.[13][15] Heating can sometimes be used to accelerate dissolution, followed by cooling and seeding to reach equilibrium.[17]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13][16]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Reporting: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.[13]

Protocol 3: pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds.[18][19][20] By monitoring the pH of a solution as a titrant is added, an inflection point in the titration curve can be identified, which corresponds to the pKa.[18][21]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (often a water/co-solvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[18][21] Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[21]

  • Titration - Acidic pKa: To determine the pKa of the pyrazole N-H, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

  • Titration - Basic pKa: To determine the pKa of the amino group, first acidify the sample solution with a strong acid (e.g., 0.1 M HCl) to a low pH (~pH 2). Then, titrate this solution with the standardized strong base (0.1 M NaOH).[18][21]

  • Data Collection: Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.[21]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[19] Perform at least three titrations to calculate an average pKa and standard deviation.[21]

Relationship Between Physicochemical Properties and Drug Development

The interplay between these fundamental properties is critical for the success of a drug candidate. Understanding these relationships allows for a more rational approach to lead optimization and formulation design.

G Properties Physicochemical Properties Melting Point Solubility pKa Lipophilicity (logP) Outcomes Drug Development Outcomes Formulation & Stability Absorption & Permeability Distribution Bioavailability Properties:mp->Outcomes:form Affects solid-state stability Properties:sol->Outcomes:form Dictates formulation options Properties:sol->Outcomes:abs Rate-limiting for absorption Properties:pka->Outcomes:sol Governs pH-dependent solubility Properties:pka->Outcomes:abs Determines charge state & permeability Properties:logp->Outcomes:abs Impacts membrane permeability Properties:logp->Outcomes:dist Influences tissue distribution Outcomes:abs->Outcomes:bio Key component of Outcomes:form->Outcomes:bio Ensures effective delivery

Caption: Interconnectivity of core physicochemical properties and their impact on key drug development stages.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. A thorough characterization of its physicochemical properties—most notably its melting point, aqueous solubility, and pKa—is fundamental to its successful application. The data and protocols presented in this guide offer a robust framework for researchers, enabling them to make informed decisions in synthesis, formulation, and the broader drug discovery process. By grounding experimental work in these core principles, the scientific community can more efficiently translate the potential of this valuable building block into tangible innovations.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025-08-20). [Link]

  • Spirtović-Halilović, S., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2016). [Link]

  • University of Alberta. Melting point determination. [Link]

  • Westlab Canada. Measuring the Melting Point. (2023-05-08). [Link]

  • Avdeef, A., et al. Determination of aqueous solubility by heating and equilibration: A technical note. (2016). AAPS PharmSciTech. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]

  • University of South Alabama. Experiment 1 - Melting Points. [Link]

  • Al-Mustaqbal University College. experiment (1) determination of melting points. (2021-09-19). [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]

  • Reijenga, J., et al. Development of Methods for the Determination of pKa Values. (2013-08-08). Analytica Chimica Acta. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). [Link]

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • ChemSynthesis. ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. (2025-05-20). [Link]

  • PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • precisionFDA. ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

  • SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR]. [Link]

  • Elgazwy, A. S. Hamad. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E. [Link]

  • NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022-04-07). [Link]

Sources

A Comprehensive Technical Guide to Ethyl 5-Amino-1H-pyrazole-4-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazole Core in Medicinal Chemistry

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically successful drugs. Within this important class of compounds, 5-aminopyrazoles stand out as particularly versatile building blocks for the synthesis of diverse and biologically active molecules.[1] This guide provides an in-depth technical overview of ethyl 5-amino-1H-pyrazole-4-carboxylate, a key intermediate whose strategic functionalization has paved the way for novel therapeutics in oncology, inflammation, and infectious diseases.[2][3]

Part 1: Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and CAS Number

There can be ambiguity in the numbering of substituted pyrazoles. Based on IUPAC nomenclature rules, where the carboxylic acid derivative generally takes priority, the correct name for the target compound is ethyl 5-amino-1H-pyrazole-4-carboxylate . The amino group is at position 5, and the ethyl carboxylate group is at position 4.

  • IUPAC Name: ethyl 5-amino-1H-pyrazole-4-carboxylate[4]

  • CAS Number: 6994-25-8[4]

  • Synonyms: Ethyl 3-amino-1H-pyrazole-4-carboxylate, 5-Amino-1H-pyrazole-4-carboxylic acid ethyl ester

It is crucial for researchers to be aware of these synonyms and the potential for different numbering conventions in older literature or commercial catalogs to ensure the correct starting material is sourced.

Chemical Structure

The structure of ethyl 5-amino-1H-pyrazole-4-carboxylate features a pyrazole ring with a primary amine at the C5 position and an ethyl ester at the C4 position. The "1H" designation indicates that the nitrogen at position 1 is protonated.

Caption: Chemical structure of ethyl 5-amino-1H-pyrazole-4-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for planning reactions, purification, and formulation studies.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[4]
Molecular Weight 155.16 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 102-106 °C
Solubility Soluble in methanol, ethanol, DMSO, DMF
InChI InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)[4]
SMILES CCOC(=O)C1=C(NN=C1)N[4]

Part 2: Synthesis and Mechanistic Insights

The most common and efficient synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate involves the condensation of hydrazine with an activated methylene compound. A widely used precursor is ethyl 2-cyano-3-ethoxyacrylate.

General Synthesis Workflow

The reaction proceeds via a cyclocondensation mechanism. The nucleophilic attack of hydrazine on the electron-deficient double bond of the acrylate, followed by intramolecular cyclization and elimination of ethanol, yields the pyrazole ring.

G start Ethyl 2-cyano-3-ethoxyacrylate + Hydrazine Hydrate solvent Solvent System (e.g., Ethanol) start->solvent Dissolution reaction Reflux (e.g., 78 °C) solvent->reaction Heating workup Reaction Work-up (Cooling, Precipitation) reaction->workup Cyclocondensation purification Purification (Filtration, Recrystallization) workup->purification Isolation product Ethyl 5-amino-1H-pyrazole-4-carboxylate purification->product Final Product

Caption: General workflow for the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol
  • Reagents:

    • Ethyl 2-cyano-3-ethoxyacrylate (1 equivalent)

    • Hydrazine hydrate (1.1 equivalents)

    • Ethanol (as solvent)

  • Procedure:

    • To a stirred solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

    • If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of water can be added to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Causality and Experimental Choices
  • Choice of Hydrazine: Hydrazine hydrate is used as the source of the N-N bond required for the pyrazole ring. Using substituted hydrazines (e.g., methylhydrazine) would result in N1-substituted pyrazoles.

  • Solvent: Ethanol is a common choice as it is a good solvent for the reactants and the product has limited solubility in it upon cooling, facilitating isolation.

  • Reflux Conditions: Heating is necessary to provide the activation energy for the cyclization and elimination steps of the reaction.

Part 3: Applications in Drug Discovery and Development

The strategic placement of the amino and ester functional groups makes ethyl 5-amino-1H-pyrazole-4-carboxylate a powerful scaffold for building molecular complexity. These groups serve as handles for a wide array of chemical transformations, enabling the generation of large libraries of compounds for high-throughput screening.

Role as a Versatile Chemical Scaffold

The reactivity of the functional groups allows for systematic modification to explore the structure-activity relationship (SAR) of a lead compound.

G scaffold Ethyl 5-Amino-1H-pyrazole-4-carboxylate (Core Structure) amino C5-Amino Group scaffold->amino ester C4-Ester Group scaffold->ester pyrazole_N N1-Pyrazole scaffold->pyrazole_N acylation Acylation / Sulfonylation amino->acylation Forms Amides / Sulfonamides alkylation Alkylation / Arylation amino->alkylation Forms Secondary / Tertiary Amines cyclization Annulation Reactions (Fused Ring Systems) amino->cyclization e.g., with β-ketoesters hydrolysis Ester Hydrolysis ester->hydrolysis Forms Carboxylic Acid pyrazole_N->alkylation N-Substitution amidation Amidation hydrolysis->amidation Forms Amides

Caption: Reactivity and derivatization pathways of the core scaffold.

Synthesis of Fused Pyrazole Systems: Pyrazolo[3,4-d]pyrimidines

One of the most significant applications of this scaffold is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities, including kinase inhibition. For example, reaction with formamide or other cyclizing agents can lead to the formation of this important fused heterocyclic system. These compounds are extensively investigated as anticancer agents.[3]

Examples of Biological Activities

Derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have been reported to possess a broad spectrum of pharmacological activities:

  • Anticancer: As precursors to kinase inhibitors and other agents that interfere with cell proliferation.[2]

  • Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).[5]

  • Antimicrobial and Antiviral: Serving as the core for compounds with activity against various pathogens.

  • Agrochemicals: Used in the development of novel herbicides and pesticides.[1]

Conclusion

Ethyl 5-amino-1H-pyrazole-4-carboxylate is more than just a chemical intermediate; it is a foundational building block that continues to empower innovation in drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides medicinal chemists with a reliable and adaptable platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemistry, as detailed in this guide, is essential for any researcher aiming to leverage the power of the pyrazole scaffold to address unmet medical needs.

References

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). ETHYL-1-ACETYL-5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Matulevičiūtė, G., Arbačiauskienė, E., & Kleizienė, N. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Pyrazole Building Blocks in Chemical Innovation: A Focus on Ethyl 5-Amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6586.
  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 273-316.
  • ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • Abdelhamed, S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5801.

Sources

spectroscopic data of ethyl 4-amino-1H-pyrazole-5-carboxylate (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-Amino-1H-pyrazole-5-carboxylate

Introduction: Elucidating the Molecular Architecture

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a substituted pyrazole, it serves as a versatile building block for the synthesis of more complex molecules with diverse biological activities.[3] Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation, particularly in drug development where molecular identity is paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this specific molecule.

As a senior application scientist, this guide moves beyond a simple recitation of data. It delves into the causality behind the spectral features, explaining why the molecule behaves as it does under spectroscopic analysis. The protocols described are designed to be self-validating, ensuring that researchers can confidently reproduce and interpret the data for unequivocal structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.[2]

¹H NMR Spectroscopy Analysis

Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the pyrazole ring protons (NH and C-H), the amino group protons, and the ethyl ester protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for pyrazole derivatives due to its excellent solubilizing power and its ability to facilitate the observation of exchangeable protons like those in N-H bonds.

Predicted ¹H NMR Data (in DMSO-d₆)

Assigned ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale for Assignment
Pyrazole NH (1-position)~12.0 - 13.0Broad Singlet1HThe acidic proton on the pyrazole nitrogen is typically deshielded and appears far downfield. Its broadness is due to quadrupole effects and potential chemical exchange.
Pyrazole CH (3-position)~7.5 - 7.8Singlet1HThis is the sole proton attached to the pyrazole ring carbon. Its chemical shift is influenced by the aromatic nature of the ring and the adjacent nitrogen atom.
Amino NH₂ (4-position)~5.0 - 6.0Broad Singlet2HThe protons of the primary amine are deshielded by the pyrazole ring. The signal is often broad due to chemical exchange with residual water in the solvent.
Ethyl O-CH₂ ~4.2 - 4.3Quartet (q)2HThese protons are adjacent to the ester oxygen, causing a significant downfield shift. They are split into a quartet by the neighboring CH₃ group (n+1 rule).
Ethyl CH₃ ~1.2 - 1.3Triplet (t)3HThese protons are in a typical alkyl environment. They are split into a triplet by the adjacent CH₂ group.
Residual H₂O in DMSO-d₆~3.33SingletVariableDMSO is hygroscopic and a water peak is commonly observed.[4]
Residual DMSO-d₅~2.50QuintetVariableThe residual non-deuterated solvent signal appears as a quintet.[5][6]
¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Data (in DMSO-d₆)

Assigned CarbonChemical Shift (δ, ppm) (Predicted)Rationale for Assignment
Ester C =O~162.0The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.
Pyrazole C -NH₂ (C4)~148.0The carbon atom directly attached to the electron-donating amino group is expected to be deshielded.
Pyrazole C -H (C3)~135.0The CH carbon of the pyrazole ring. Its chemical shift is characteristic of aromatic heterocyclic systems.
Pyrazole C -COOEt (C5)~100.0This carbon is part of the aromatic ring and is influenced by both the ring nitrogens and the attached carboxylate group.
Ethyl O-C H₂~59.0The carbon of the methylene group is deshielded by the adjacent oxygen atom.
Ethyl C H₃~14.5The terminal methyl carbon appears in the typical upfield aliphatic region.
DMSO-d₆ Solvent Peak~39.5The carbon signal from the deuterated solvent appears as a septet.[5][7]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: Bruker Avance (e.g., 400 MHz) or equivalent NMR spectrometer.[2]

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR magnet.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: Pulse angle of 30-45°, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: Spectral width of ~220 ppm, pulse angle of 45°, relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm for ¹H and the DMSO-d₆ peak to 39.52 ppm for ¹³C.[5]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300Medium-StrongN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3300 - 3100Medium, BroadN-H StretchPyrazole N-H
2980 - 2850MediumC-H StretchEthyl Group (-CH₂CH₃)
~1700Strong, SharpC=O StretchEster (-COOEt)
~1620MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
~1250StrongC-O StretchEster
~1200MediumC-N StretchAromatic Amine

Interpretation:

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups. The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂) group, corresponding to its asymmetric and symmetric stretching modes.[8][9] A broader absorption between 3300-3100 cm⁻¹ is expected for the pyrazole N-H stretch, often broadened by hydrogen bonding.[10] The most prominent peak in the spectrum will likely be the sharp, intense C=O stretch of the ester group around 1700 cm⁻¹.[11] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands, including the C-O and C-N stretches, which are useful for confirming the overall structure.[11]

Experimental Protocol: IR Data Acquisition (ATR Method)

Objective: To obtain an infrared spectrum to identify the key functional groups.

Instrumentation: FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula for this compound is C₆H₉N₃O₂, giving it a monoisotopic mass of approximately 155.07 Da.[12][13]

m/z ValueIonPossible Fragmentation Pathway
155[M]⁺Molecular Ion
126[M - C₂H₅]⁺Loss of the ethyl radical from the ester group.
110[M - OC₂H₅]⁺Loss of the ethoxy radical (α-cleavage), a common fragmentation for ethyl esters.[14]
82[M - COOEt]⁺Loss of the entire ethyl carboxylate group.

Interpretation:

In Electron Ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is expected at m/z = 155. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.[15][16] A common and often significant fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which would result in a peak at m/z 110.[17] Another expected fragmentation is the loss of the ethyl radical (•C₂H₅) to give a peak at m/z 126. These key fragments help to confirm the presence and connectivity of the ethyl ester functional group.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Use a standard Electron Ionization (EI) source, typically operating at 70 eV.

  • Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization: Integrated Spectroscopic Workflow

The following workflow diagram illustrates the logical progression of analysis, where data from each technique is integrated to provide a comprehensive and validated structural assignment.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis cluster_Data Data Integration & Validation NMR_Sample Sample Prep (5-10 mg in DMSO-d6) H1_NMR ¹H NMR Acq. (Proton Environment, Connectivity) NMR_Sample->H1_NMR C13_NMR ¹³C NMR Acq. (Carbon Skeleton) NMR_Sample->C13_NMR Data_Analysis Data Processing & Interpretation H1_NMR->Data_Analysis δ, J, Int. C13_NMR->Data_Analysis δ IR_Sample Sample Prep (Solid on ATR) FTIR FT-IR Acq. (Functional Groups) IR_Sample->FTIR FTIR->Data_Analysis cm⁻¹ MS_Sample Sample Prep (Dilute Solution) MS EI-MS Acq. (Molecular Weight, Fragmentation) MS_Sample->MS MS->Data_Analysis m/z Structure_Validation Final Structure Confirmation Data_Analysis->Structure_Validation Correlated Data

Sources

An In-depth Technical Guide to the Solubility of Ethyl 4-amino-1H-pyrazole-5-carboxylate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug development, understanding the fundamental physicochemical properties of a molecule is not merely a preliminary step but a cornerstone of successful therapeutic design. Among these properties, solubility stands as a paramount gatekeeper, dictating a compound's journey from the laboratory bench to clinical efficacy. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, formulation difficulties, and ultimately, the failure of a promising drug candidate. This guide is dedicated to providing an in-depth technical exploration of the solubility of ethyl 4-amino-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While precise quantitative solubility data for this specific molecule remains elusive in publicly available literature, this document will equip you, the researcher, with the foundational knowledge, predictive insights, and experimental frameworks necessary to navigate this critical aspect of your work. We will delve into the theoretical underpinnings of solubility, provide a detailed protocol for its empirical determination, and offer a reasoned analysis of its likely behavior in a range of common laboratory solvents.

The Molecular Profile of this compound: A Structural Perspective on Solubility

This compound is a substituted pyrazole, a five-membered heterocyclic ring system containing two adjacent nitrogen atoms. Its structure, featuring an amino group (-NH₂) and an ethyl carboxylate group (-COOEt), bestows upon it a unique combination of polar and non-polar characteristics that govern its interactions with various solvents.

Key Structural Features Influencing Solubility:

  • Amino Group (-NH₂): This primary amine is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's ability to interact with polar protic solvents like water and alcohols.

  • Pyrazole Ring: The nitrogen atoms within the pyrazole ring are capable of hydrogen bonding, further enhancing its affinity for polar solvents. The ring system itself possesses a degree of aromatic character, which can also lead to π-π stacking interactions.

  • Ethyl Carboxylate Group (-COOEt): The ester functional group contains polar C=O and C-O bonds, allowing for dipole-dipole interactions and hydrogen bond acceptance. The ethyl group, however, introduces a non-polar, hydrophobic element to the molecule.

The interplay of these functional groups suggests that this compound will exhibit a degree of solubility in a range of solvents, with a preference for those that can engage in hydrogen bonding. A qualitative assessment from available data suggests the compound is soluble in polar solvents such as water and ethanol[1].

Qualitative Solubility Profile: An Overview

Based on the structure of this compound, a predicted qualitative solubility profile is presented in the table below. This is a generalized prediction intended to guide solvent selection for initial screening.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLikely to be soluble, especially with heating. Solubility in water may be limited due to the hydrophobic ethyl group.The amino and carboxylate groups, along with the pyrazole nitrogens, can form strong hydrogen bonds with protic solvents. Recrystallization of related compounds from ethanol suggests temperature-dependent solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneExpected to be highly soluble.These solvents can act as hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar functional groups of the molecule.
Non-Polar Hexane, TolueneLikely to be poorly soluble to insoluble.The overall polarity of the molecule, dominated by the amino and carboxylate groups, makes it incompatible with non-polar solvents where van der Waals forces are the primary mode of interaction.
Chlorinated Dichloromethane (DCM), ChloroformPredicted to have limited solubility.While these solvents have a dipole moment, their inability to act as strong hydrogen bond donors or acceptors limits their interaction with the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of established quantitative data, an empirical determination of solubility is essential for any research or development program. The following is a robust, self-validating protocol for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • A selection of common laboratory solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solid into vials prep2 Add a known volume of solvent prep1->prep2 Dispense solvent equil1 Incubate at constant temperature prep2->equil1 Seal vials equil2 Agitate for 24-48 hours equil1->equil2 Ensure equilibrium is reached sample1 Allow solid to settle equil2->sample1 Cease agitation sample2 Filter an aliquot of the supernatant sample1->sample2 Remove undissolved solid sample3 Dilute the filtrate sample2->sample3 Bring into linear range of detector analyze Analyze by HPLC sample3->analyze Inject onto HPLC quant2 Determine concentration analyze->quant2 quant1 Prepare a calibration curve quant1->quant2 Relate peak area to concentration quant3 Calculate solubility (mg/mL or mol/L) quant2->quant3 Account for dilution G solute This compound (H-bond donors & acceptors) polar_protic Polar Protic Solvents (e.g., Water, Ethanol) (H-bond donors & acceptors) solute->polar_protic Strong Interaction (High Solubility) polar_aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) (H-bond acceptors) solute->polar_aprotic Good Interaction (Good Solubility) nonpolar Non-Polar Solvents (e.g., Hexane) (Van der Waals forces) solute->nonpolar Weak Interaction (Poor Solubility)

Sources

The Elusive Crystal Structure of Ethyl 4-amino-1H-pyrazole-5-carboxylate: A Technical Guide Based on Structural Analogs and Crystallographic Principles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of a multitude of bioactive compounds. Its structural architecture, particularly the arrangement of molecules in the solid state, dictates its physicochemical properties and its utility in drug design. While a definitive single-crystal X-ray diffraction study for the parent this compound is not publicly available, this technical guide provides an in-depth analysis of its likely crystallographic features. By examining the crystal structures of closely related N1-substituted analogs, we can infer the probable molecular conformation, hydrogen bonding networks, and supramolecular assemblies. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive structural analysis and a practical framework for obtaining and interpreting the crystal structure of this important scaffold.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticoagulant, and anti-cancer agents.[1][2] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for a wide range of chemical modifications, enabling the fine-tuning of steric, electronic, and hydrogen-bonding properties to optimize interactions with biological targets.[3] this compound, with its amino and carboxylate functionalities, is a particularly valuable intermediate for creating extensive libraries of pyrazole derivatives for structure-activity relationship (SAR) studies.[4][5] Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for predicting its behavior and for the rational design of new therapeutic agents.

Predicted Crystal Structure and Supramolecular Assembly

In the absence of a solved crystal structure for the title compound, we can derive valuable insights from the crystallographic data of its N1-substituted derivatives. A comparative analysis of these structures reveals conserved motifs and provides a strong basis for predicting the crystal packing of the parent compound.

Comparative Analysis of N1-Substituted Analogs

The crystal structures of several N1-substituted ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives have been reported, providing a foundation for our predictive analysis.

N1-Substituent Crystal System Space Group Key Intermolecular Interactions Reference
(4-methylphenyl)sulfonylMonoclinicP2₁/nN-H···O and N-H···N hydrogen bonds, π-π stacking[6][7]
pyridin-2-ylMonoclinicCcN-H···N and C-H···O hydrogen bonds[8]
methyl--(Data not available in searched documents)[9]

Table 1: Crystallographic data of selected N1-substituted ethyl 5-amino-1H-pyrazole-4-carboxylate analogs.

A recurring feature in these structures is the formation of robust hydrogen-bonding networks. The amino group and the pyrazole ring nitrogen atoms are consistent hydrogen bond donors, while the carbonyl oxygen of the ethyl carboxylate group and the pyrazole nitrogen atoms act as acceptors.

Predicted Hydrogen Bonding and Supramolecular Motifs

Based on the analysis of its analogs, this compound is predicted to form a highly organized, hydrogen-bonded network in the solid state. The primary interactions are expected to be:

  • Intramolecular N-H···O Hydrogen Bond: The amino group at the 4-position and the carbonyl oxygen of the ester at the 5-position are suitably positioned to form a stable six-membered ring via an intramolecular hydrogen bond. This interaction would contribute to the planarity of the molecule.

  • Intermolecular N-H···N and N-H···O Hydrogen Bonds: The remaining N-H proton of the amino group and the N1-H of the pyrazole ring are likely to participate in intermolecular hydrogen bonds with the carbonyl oxygen and the N2 atom of neighboring molecules.

These interactions are predicted to generate supramolecular synthons, such as dimers or chains, which then pack to form the three-dimensional crystal lattice.

Hydrogen_Bonding_Network cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1_N1H N1-H M2_N2 N2 M1_N1H->M2_N2 Intermolecular N-H···N M1_NH2 C4-NH2 M1_CO C5-C=O M1_NH2->M1_CO Intramolecular N-H···O M2_CO C5-C=O M1_NH2->M2_CO Intermolecular N-H···O caption Predicted Hydrogen Bonding Scheme

A diagram illustrating the predicted intra- and intermolecular hydrogen bonding network.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

To definitively determine the crystal structure of this compound, a single-crystal X-ray diffraction experiment is required.[10][11] The following protocol outlines the essential steps, emphasizing the rationale behind each stage.

Crystal Growth (The Crucial First Step)

The primary challenge in small-molecule crystallography is often the growth of diffraction-quality single crystals.[12]

Methodology:

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound at room temperature in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks. The gradual increase in concentration encourages the ordered growth of a single crystal rather than rapid precipitation of a powder.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Temperature Gradient: Create a temperature gradient by, for example, placing a solution on a controlled heating/cooling stage. Lowering the temperature slowly can decrease solubility and induce crystallization.

Data Collection and Structure Solution

Once a suitable crystal is obtained, the following workflow is employed using a modern single-crystal X-ray diffractometer.[13][14]

XRD_Workflow Crystal_Mounting 1. Crystal Mounting (on a goniometer head) Data_Collection 2. Data Collection (Rotating crystal in X-ray beam) Crystal_Mounting->Data_Collection Data_Reduction 3. Data Reduction (Integration of reflection intensities) Data_Collection->Data_Reduction Structure_Solution 4. Structure Solution (Direct methods or Patterson synthesis) Data_Reduction->Structure_Solution Structure_Refinement 5. Structure Refinement (Least-squares fitting) Structure_Solution->Structure_Refinement Validation 6. Structure Validation (CIF file generation and checking) Structure_Refinement->Validation caption Single-Crystal X-ray Diffraction Workflow

A schematic of the single-crystal X-ray diffraction workflow.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam and rotated. A detector collects the diffraction pattern, which consists of a series of spots (reflections) of varying intensities.

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data.

  • Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The data is typically presented in a Crystallographic Information File (CIF).

Implications for Drug Design and Development

A detailed understanding of the crystal structure of this compound and its derivatives has profound implications for drug discovery:

  • Structure-Based Drug Design: The precise atomic coordinates can be used in computational docking studies to predict how the molecule and its derivatives will bind to a target protein. This allows for the rational design of more potent and selective inhibitors.[15]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities, stabilities, and bioavailabilities. Crystallographic analysis is essential for identifying and characterizing these polymorphs.

  • Intellectual Property: A solved crystal structure provides a unique fingerprint of a compound, which is crucial for patent applications.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its N1-substituted analogs provides strong predictive power regarding its molecular conformation and supramolecular assembly. The prevalence of intra- and intermolecular hydrogen bonding is a key feature that will undoubtedly govern its solid-state architecture. The experimental workflow detailed in this guide provides a clear path for researchers to obtain and analyze the crystal structure of this and other important heterocyclic compounds. Such structural insights are indispensable for advancing the fields of medicinal chemistry and materials science, enabling the design of next-generation therapeutics and functional materials.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Alam, S., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23.
  • Ullah, F., & Li, J. Q. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023).
  • Li, J., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
  • Alam, S., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Ullah, F., & Li, J. Q. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Ullah, F., & Li, J. Q. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.
  • Koprivanac, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(25), 17163-17175.
  • Kumar, A., et al. (2022). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI.
  • Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. (2017). Journal of Peptide Science, 23(9), 716-726.
  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022).
  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376.
  • Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(4), 2203-2214.
  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918.
  • Wen, L. R., et al. (2005). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17(4), 2307-2312.
  • Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2015).
  • Feng, Z., et al. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, C11H12N4O2. Zeitschrift für Kristallographie - New Crystal Structures, 233(6), 1083-1085.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(1), 127-141.
  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.
  • Hydrogen-bond patterns in the crystal structure of (I). (n.d.). ResearchGate. Retrieved from [Link]

  • A view of the crystal packing. Hydrogen bonds are indicated by green dashed lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6528.
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

A Technical Guide to the Theoretical Investigation of Ethyl 4-Amino-1H-pyrazole-5-carboxylate: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Ethyl 4-amino-1H-pyrazole-5-carboxylate, a key heterocyclic building block, serves as a versatile precursor for the synthesis of more complex, biologically active molecules.[2] Understanding its intrinsic molecular properties is paramount for rational drug design and the prediction of its chemical behavior. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the theoretical investigation of this molecule using quantum chemical calculations. We will delve into the causality behind methodological choices, present detailed computational protocols, and interpret the resulting data in the context of molecular structure, stability, and reactivity. The objective is to bridge the gap between theoretical calculations and practical applications, demonstrating how computational insights can accelerate the discovery and development of novel pyrazole-based therapeutics.

The Rationale for a Computational Approach

While experimental techniques provide invaluable data on bulk material properties, a computational approach allows us to probe the molecular level with unparalleled detail. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective, and non-invasive method to:

  • Determine the most stable three-dimensional structure: Accurately predict bond lengths, angles, and conformations.

  • Elucidate electronic properties: Map electron density, identify reactive sites, and quantify molecular stability through frontier molecular orbitals (HOMO-LUMO).

  • Predict spectroscopic signatures: Calculate IR, Raman, NMR, and UV-Vis spectra to aid in the interpretation of experimental data.[3][4]

  • Simulate reactivity: Understand reaction mechanisms and predict the outcomes of chemical transformations.

For a molecule like this compound, these insights are crucial for understanding its potential for intramolecular hydrogen bonding, its tautomeric preferences, and its ability to interact with biological targets.[5][6]

Computational Methodology: A Validated Protocol

The reliability of theoretical results hinges on a robust and well-justified methodology. This section outlines a self-validating protocol for the computational analysis of the title compound.

Choice of Theory and Basis Set: Balancing Accuracy and Cost

For organic molecules containing heteroatoms like nitrogen and oxygen, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.

  • Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is rooted in its extensive validation across a vast range of organic systems for reliably predicting both geometric and electronic properties.

  • Basis Set: The 6-311++G(d,p) basis set is employed. This choice ensures chemical accuracy:

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately describing systems with lone pairs and potential non-covalent interactions, such as the amino and carbonyl groups in our molecule.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for anisotropy in the electron distribution, essential for describing the bonding in a heterocyclic system and accurately modeling hydrogen bonds.

The Computational Workflow

The following step-by-step workflow ensures a systematic and verifiable investigation. This process is typically carried out using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Generation The molecule's 2D structure is drawn and converted to a 3D model. Initial bond lengths and angles are set to standard values.

Step 2: Geometry Optimization A full geometry optimization is performed in the gas phase. This iterative process adjusts the positions of all atoms to find the configuration with the minimum potential energy on the potential energy surface. The convergence criteria must be stringent to ensure a true minimum is located.

Step 3: Vibrational Frequency Analysis A frequency calculation is performed on the optimized geometry. This is a critical validation step:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a stable energy minimum and not a transition state.

  • Prediction of Vibrational Spectra: The calculated frequencies correspond to the molecule's vibrational modes, which can be directly compared to experimental IR and Raman spectra.

  • Thermodynamic Properties: Zero-point vibrational energy (ZPVE) and other thermodynamic parameters are obtained.

Step 4: Electronic and Spectroscopic Property Calculation Using the validated minimum-energy structure, further calculations are performed:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

  • NMR Spectra: ¹H and ¹³C chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically referenced against tetramethylsilane (TMS).

  • UV-Vis Spectra: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.

Workflow Diagram```dot

G cluster_input Input Phase cluster_core_calc Core Calculation cluster_validation Validation & Analysis cluster_output Output & Interpretation A 1. Initial 3D Structure (e.g., from 2D sketch) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Find lowest energy state C 3. Frequency Calculation (Validate Minimum) B->C Confirm stability D Check for Imaginary Frequencies C->D D->B  No (Re-optimize)   E Property Calculations (on optimized geometry) D->E  Yes (True Minimum)   F Optimized Geometry (Bond lengths, angles) E->F Analyze results G Vibrational Spectra (IR, Raman) E->G Analyze results H Electronic Properties (HOMO, LUMO, Gap) E->H Analyze results I Spectroscopic Data (NMR, UV-Vis) E->I Analyze results

Caption: Role of theoretical calculations in the drug discovery cycle.

Conclusion

The theoretical investigation of this compound through a robust DFT-based protocol provides deep insights into its structural, electronic, and spectroscopic properties. This guide has outlined a validated workflow, from the fundamental choice of theory to the practical application of the results in a drug discovery context. By integrating these computational strategies, researchers can make more informed decisions, accelerating the design and synthesis of novel pyrazole derivatives with enhanced therapeutic potential. This synergy between theoretical prediction and experimental validation represents the future of modern chemical and pharmaceutical research.

References

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275. Available from: [Link]

  • Iškauskienė, M., Račkauskienė, G., Sløk, F., & Šačkus, A. (2020). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 25(22), 5489. Available from: [Link]

  • PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2010). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society, 54(4), 386-403. Available from: [Link]

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103. Available from: [Link]

  • Thore, S. N., Mane, D. V., & Shingate, B. B. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 22(14), 4728-4732. Available from: [Link]

  • Hosseini-Zori, M., & Amel-Shahbaz, A. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(52), 29699-29706. Available from: [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Sheref, E. M. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5437. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-b]pyridines via Reaction of Ethyl 4-amino-1H-pyrazole-5-carboxylate with Diketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolo[3,4-b]pyridines

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine scaffold has generated significant interest within the medicinal chemistry community. These bicyclic heterocyclic compounds are structurally analogous to purine bases, allowing them to interact with a wide range of biological targets.[1] Consequently, pyrazolo[3,4-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][4] Their diverse biological profile makes them privileged scaffolds in modern drug discovery and development.[2][5]

This document provides a detailed guide to the synthesis of substituted pyrazolo[3,4-b]pyridines through the condensation reaction of ethyl 4-amino-1H-pyrazole-5-carboxylate with various diketones. This reaction, a variation of the classical Friedländer annulation, offers a versatile and efficient route to this important class of compounds.[6][7][8] We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the characterization of the resulting products, with a focus on providing practical insights for researchers in the field.

Reaction Mechanism: A Modified Friedländer Annulation

The synthesis of pyrazolo[3,4-b]pyridines from an aminopyrazole and a 1,3-dicarbonyl compound proceeds via a cyclocondensation reaction. The mechanism involves an initial nucleophilic attack followed by cyclization and dehydration.

The reaction can be catalyzed by acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZrCl₄), which activate the carbonyl groups of the diketone, facilitating the initial nucleophilic attack by the amino group of the pyrazole.[6][9] The choice of catalyst and solvent system can influence reaction rates and yields.[10]

Mechanism with a Symmetrical Diketone (e.g., Acetylacetone)

With a symmetrical diketone like acetylacetone, the reaction is straightforward and yields a single product. The process can be visualized as follows:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethyl 4-amino-1H- pyrazole-5-carboxylate C Initial Adduct (Enamine Intermediate) A->C Nucleophilic Attack B Symmetrical Diketone (Acetylacetone) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[3,4-b]pyridine Derivative D->E Dehydration G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products A Ethyl 4-amino-1H- pyrazole-5-carboxylate C Pathway A: Attack at more electrophilic carbonyl A->C D Pathway B: Attack at less electrophilic carbonyl A->D B Unsymmetrical Diketone (Benzoylacetone) B->C B->D E Major Regioisomer C->E favored F Minor Regioisomer D->F disfavored

Caption: Regioselectivity with an unsymmetrical diketone.

Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber is recommended for ketones). [11]* Ventilation: All manipulations should be performed in a well-ventilated fume hood. [12][13]* Handling of Reagents:

    • This compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact. [14] * Diketones are flammable and can be irritants. Keep away from ignition sources and avoid contact. [15][16]* Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

General Protocol for the Synthesis of Pyrazolo[3,4-b]pyridines

This general procedure can be adapted for various diketones.

Materials:

  • This compound

  • 1,3-Diketone (e.g., acetylacetone, benzoylacetone)

  • Glacial Acetic Acid

  • Ethanol

  • Ice bath

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add the 1,3-diketone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the purified pyrazolo[3,4-b]pyridine derivative.

G A Dissolve Aminopyrazole in Acetic Acid B Add Diketone A->B C Reflux for 4-6 hours (Monitor by TLC) B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Filter and Wash Solid E->F G Recrystallize Product F->G H Characterize Pure Product G->H

Caption: General experimental workflow.

Specific Example 1: Synthesis of Ethyl 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol uses the symmetrical diketone, acetylacetone.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound155.16101.55 g
Acetylacetone100.12111.1 mL
Glacial Acetic Acid--20 mL

Expected Product: Ethyl 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Specific Example 2: Synthesis of Ethyl 4-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol uses the unsymmetrical diketone, benzoylacetone.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound155.16101.55 g
Benzoylacetone162.19111.78 g
Glacial Acetic Acid--25 mL

Expected Major Product: Ethyl 4-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Characterization of Products

The synthesized pyrazolo[3,4-b]pyridine derivatives can be characterized using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the pyrazolo[3,4-b]pyridine ring is confirmed by the appearance of characteristic signals for the pyridine and pyrazole protons. [9]For example, in the product from acetylacetone, singlets corresponding to the two methyl groups at C4 and C6 are expected. [17] * ¹³C NMR: The disappearance of the diketone carbonyl signals and the appearance of new aromatic and quasi-aromatic carbon signals in the expected regions confirm the cyclization. [9][18]

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the primary amine (N-H) stretching bands of the starting aminopyrazole and the appearance of characteristic bands for the fused aromatic system. The ester carbonyl stretch will remain.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the expected product, confirming the condensation and dehydration.

Table of Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonEthyl 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateEthyl 4-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Pyrazole H-3~8.1~8.2
Pyridine CH₃ (C4)~2.5~2.6
Pyridine CH₃ (C6)~2.8-
Phenyl Protons-~7.4-7.8 (m)
Ester OCH₂~4.4 (q)~4.5 (q)
Ester CH₃~1.4 (t)~1.5 (t)

Note: These are approximate values and may vary depending on the specific substitution pattern and solvent. [17][19]

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine core is a key component in numerous pharmaceutically active compounds. [9]Its versatility allows for the development of inhibitors for a wide range of kinases, which are crucial targets in oncology. [2]Furthermore, derivatives have shown potential as treatments for neurodegenerative diseases like Alzheimer's by targeting amyloid plaques. [9]The synthetic route described herein provides a robust platform for generating libraries of novel pyrazolo[3,4-b]pyridine derivatives for high-throughput screening and lead optimization in drug discovery programs. [2][4]

References

  • Vidal, M., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]

  • Sharma, S., et al. (2021). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry.
  • ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Martinez, R., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • ResearchGate. (n.d.). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]pyridine derivatives (5a–c). ResearchGate. Available at: [Link]

  • Fisher Scientific. (2023).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Diethyl Ketone. NJ.gov. Available at: [Link]

  • Capot Chemical. (n.d.). MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)
  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]

  • Fisher Scientific. (2024).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Diketene. NJ.gov.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]pyridines 4 and 5 a.
  • ChemicalBook. (n.d.). ETHYL 5-AMINO-1-(4-METHYLPHENYL)
  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • Al-Otaibi, J. S., et al. (2022).
  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones.
  • ChemTrack.org. (n.d.). Safety Guideline. ChemTrack.org.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

  • Core.ac.uk. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Core.ac.uk.
  • Semantic Scholar. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar.
  • Freechemistryonline Blog. (2024). Acetone Hazards: How to Ensure Safety Handling the Chemical. Freechemistryonline Blog.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • Journal of the Korean Chemical Society. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. Kcsnet.or.kr.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic-chemistry.org.
  • ChemSynthesis. (n.d.).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.
  • SpectraBase. (n.d.).
  • National Institutes of Health. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. NIH.
  • Simson Pharma Limited. (n.d.).
  • ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

Sources

Synthesis of Pyrazolo[3,4-d]pyrimidines using Ethyl 4-Amino-1H-pyrazole-5-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development.[1][2] This heterocyclic system is a bioisostere of adenine, a fundamental component of DNA and RNA, allowing it to effectively interact with the active sites of various enzymes, particularly kinases.[1][2] Consequently, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[3][4][5] Notably, the blockbuster drug Allopurinol, used in the treatment of gout, features this core structure, underscoring its therapeutic relevance.[6]

This application note provides a comprehensive guide for the synthesis of pyrazolo[3,4-d]pyrimidines, with a particular focus on the versatile and readily available starting material, ethyl 4-amino-1H-pyrazole-5-carboxylate. We will delve into the mechanistic underpinnings of the key synthetic transformations, present detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting common challenges.

Strategic Approaches to the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine scaffold from this compound typically involves the annulation of the pyrimidine ring onto the pyrazole core. This is most commonly achieved by reacting the ortho-amino ester functionality of the starting material with a one-carbon electrophile, which serves to form the C4 and C6 positions of the pyrimidine ring.

G cluster_start Starting Material cluster_reagents One-Carbon Sources cluster_products Pyrazolo[3,4-d]pyrimidine Products start This compound reagent1 Formamide (HCONH2) start->reagent1 Cyclization reagent2 Urea (NH2CONH2) start->reagent2 Cyclization reagent3 Thiourea (NH2CSNH2) start->reagent3 Cyclization reagent4 Orthoesters (HC(OR)3) start->reagent4 Cyclization product1 4-Hydroxypyrazolo[3,4-d]pyrimidine (e.g., Allopurinol) reagent1->product1 product2 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine reagent2->product2 product3 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine reagent3->product3 product4 4-Alkoxypyrazolo[3,4-d]pyrimidine reagent4->product4

Caption: Synthetic pathways from this compound.

Mechanistic Insights: The Cyclization Cascade

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The most common synthetic route, employing formamide, proceeds through a well-defined sequence of nucleophilic attack and cyclization.

The reaction is initiated by the nucleophilic attack of the amino group of the pyrazole onto the electrophilic carbonyl carbon of formamide. This is followed by an intramolecular cyclization, where the pyrazole ring nitrogen attacks the newly formed formimidate carbon. Subsequent elimination of water and ethanol drives the reaction towards the formation of the aromatic pyrazolo[3,4-d]pyrimidine ring system.

G A This compound + Formamide B Nucleophilic attack of NH2 on C=O A->B C Intermediate Adduct B->C D Dehydration C->D E Formimidate intermediate D->E F Intramolecular Cyclization (N attacks C=N) E->F G Cyclized Intermediate F->G H Tautomerization & Elimination of EtOH G->H I 4-Hydroxypyrazolo[3,4-d]pyrimidine H->I

Caption: Mechanism of cyclization with formamide.

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of key pyrazolo[3,4-d]pyrimidine derivatives. It is recommended that all reactions are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn.

Protocol 1: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)

This protocol outlines the direct cyclization of an aminopyrazole carboxamide derivative with formamide to yield 4-hydroxypyrazolo[3,4-d]pyrimidine.

Materials:

  • 3-Aminopyrazole-4-carboxamide hemisulphate

  • Formamide

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Activated charcoal

  • Acetone

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminopyrazole-4-carboxamide hemisulphate (113 g) in formamide (325 ml).

  • Heat the stirred suspension to 145 °C and maintain this temperature for 5 hours.

  • Cool the reaction mixture to 30 °C.

  • Collect the precipitated product by filtration and wash sequentially with formamide (2 x 50 ml), water (2 x 150 ml), and acetone (2 x 100 ml) to obtain the crude product.

  • For recrystallization, dissolve the crude product in a solution of sodium hydroxide (25 g) in water (1200 ml) at 25 °C.

  • Treat the solution with activated charcoal (8 g) and filter.

  • Acidify the filtrate by adding concentrated hydrochloric acid to a pH of 5 to reprecipitate the purified product.

  • Collect the product by filtration, wash with cold water (2 x 300 ml) and acetone (2 x 200 ml).

  • Dry the final product in vacuo at 60 °C.

Expected Yield: ~80%

Protocol 2: General Procedure for the Synthesis of Substituted Pyrazolo[3,4-d]pyrimidin-4(5H)-ones

This protocol describes a versatile method for the synthesis of various 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones via cyclization of an ortho-amino ester with nitriles.[7] This can be performed using either conventional heating or microwave irradiation.

Materials:

  • Ethyl 4-amino-1-(substituted)-1H-pyrazole-5-carboxylate (e.g., ethyl 4-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-5-carboxylate)

  • Aliphatic or aromatic nitrile (e.g., acetonitrile, benzonitrile)

  • Dioxane (for conventional method)

  • Dry HCl gas (for conventional method)

  • Potassium tert-butoxide (for microwave method)

  • 5% Sodium hydroxide solution

  • Dilute HCl

Conventional Method:

  • In a round-bottom flask, dissolve the starting ethyl 4-amino-1-(substituted)-1H-pyrazole-5-carboxylate (10 mmol) and the desired nitrile (15 mmol) in a sufficient amount of dioxane.

  • Pass a steady stream of dry HCl gas through the reaction mixture for 6 hours.

  • Pour the reaction mixture onto crushed ice and basify with a 5% sodium hydroxide solution.

  • Collect the resulting precipitate by filtration, dry, and recrystallize from a suitable solvent.

Microwave-Assisted Method:

  • In a 5 mL microwave vial, combine the starting ethyl 4-amino-1-(substituted)-1H-pyrazole-5-carboxylate (1 mmol), potassium tert-butoxide (0.1 mmol), and the desired nitrile (1.5 mmol).

  • Cap the vial and irradiate in a microwave reactor at 960 W for 2.5–3.5 minutes, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water (50 mL).

  • Neutralize the mixture with dilute HCl.

  • Collect the precipitated product by filtration, dry, and recrystallize from a suitable solvent.

Data Summary: Reaction Conditions and Yields

The following table summarizes representative yields for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives from aminopyrazole precursors.

Starting MaterialReagentProductReaction ConditionsYield (%)Reference
3-Aminopyrazole-4-carboxamide hemisulphateFormamide4-Hydroxypyrazolo[3,4-d]pyrimidine145 °C, 5 h80
5-Amino-1,3-diphenylpyrazoleDMF/PBr₃, then NH(SiMe₃)₂1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine60 °C, 1-2 h91[3][8]
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one190 °C, 8 h-[9]
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylateFormamide1-[8-(Trifluoromethyl)quinolin-4-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneReflux-[4]
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylateUrea4-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1,6-dihydro-pyrazolo[3,4-d]pyrimidin-6-oneReflux-[4]
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylateThiourea4-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1,6-dihydro-pyrazolo[3,4-d]pyrimidine-6-thioneReflux-[4]

Note: Yields can vary depending on the specific substrate and reaction scale.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise during the synthesis of pyrazolo[3,4-d]pyrimidines. Here are some common issues and their potential solutions:

Low Yields in Cyclization:

  • Cause: Incomplete reaction or side product formation.

  • Solution:

    • Temperature Optimization: The cyclization temperature is often critical. A temperature gradient study can help identify the optimal condition. Too low, and the reaction may be incomplete; too high, and decomposition or side reactions may occur.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze intermediates and quench reagents. High-boiling point solvents like formamide are often effective.[10]

    • Purity of Starting Material: Impurities in the starting this compound can significantly impact the reaction. Consider recrystallization or column chromatography of the starting material if purity is a concern.

Formation of Multiple Products:

  • Cause: Lack of regioselectivity in the cyclization step, especially with unsymmetrical reagents.

  • Solution:

    • Careful Reagent Selection: Choose reagents that favor the desired cyclization pathway.

    • Chromatographic Separation: If multiple isomers are formed, they can often be separated by column chromatography.[2]

Difficulty in Product Isolation/Purification:

  • Cause: The product may be highly soluble in the reaction solvent or have similar polarity to byproducts.

  • Solution:

    • Solvent Selection for Precipitation: After the reaction, carefully select a solvent in which the product is insoluble to induce precipitation.

    • Recrystallization: Experiment with different solvent systems for recrystallization to obtain a highly pure product.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound offers a versatile and efficient entry into a class of compounds with significant therapeutic potential. By understanding the underlying reaction mechanisms and employing optimized, robust protocols, researchers can confidently access a wide array of derivatives for further investigation in drug discovery and development programs. This guide provides a solid foundation for these synthetic endeavors, empowering scientists to navigate the challenges and unlock the full potential of this remarkable heterocyclic scaffold.

References

Application Notes and Protocols for Multicomponent Reactions Involving Ethyl 4-Amino-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 4-Amino-1H-pyrazole-5-carboxylate in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a perpetual endeavor. This compound stands out as a privileged building block in this pursuit. Its inherent structural features—a reactive amino group, a strategically positioned ester functionality, and the pyrazole core, a known pharmacophore present in numerous approved drugs—make it an ideal substrate for the construction of diverse and complex heterocyclic systems.[1]

Multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering an efficient, atom-economical, and environmentally conscious approach to generating molecular diversity.[2] By combining three or more reactants in a single synthetic operation, MCRs enable the rapid assembly of intricate molecular architectures that would otherwise require lengthy and laborious multi-step syntheses. This guide provides detailed application notes and protocols for leveraging this compound in key MCRs to generate libraries of fused pyrazole derivatives with high potential for biological activity.

I. Synthesis of Pyrazolo[3,4-d]pyrimidines: A Cornerstone for Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine and is a core component of numerous kinase inhibitors and other therapeutic agents.[3] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these transformations, often leading to higher yields and cleaner reaction profiles in significantly reduced timeframes.

A. Mechanistic Rationale

The synthesis of the pyrazolo[3,4-d]pyrimidine core from this compound typically proceeds through a condensation-cyclization sequence. In the presented three-component protocol, trimethyl orthoformate serves as a one-carbon electrophile, reacting with the primary amine to form an intermediate amidine. Subsequent intramolecular cyclization, driven by the nucleophilicity of the pyrazole nitrogen and facilitated by microwave irradiation, leads to the formation of the fused pyrimidine ring. The choice of a primary amine as the third component allows for the introduction of diverse substituents at the N5 position of the final product, a key vector for modulating biological activity.[4]

B. Experimental Protocol: Microwave-Assisted Three-Component Synthesis

This protocol details the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines under controlled microwave irradiation.[5]

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate derivative (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Trimethyl orthoformate (5.0 equiv)

  • Solvent (e.g., N,N-dimethylformamide, DMF)

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the methyl 5-aminopyrazole-4-carboxylate (e.g., 0.5 mmol), the primary amine (e.g., 0.6 mmol), and trimethyl orthoformate (e.g., 2.5 mmol).

  • Add the appropriate solvent (e.g., 2 mL of DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 55 minutes), with a maximum microwave power of 150 W and a pressure limit of 435 psi.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • The precipitated product is typically isolated by vacuum filtration.

  • Wash the solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum to afford the pure pyrazolo[3,4-d]pyrimidin-4-one. Recrystallization from an appropriate solvent like ethyl acetate can be performed if necessary.[5]

Data Summary Table:

EntryAmineProductYield (%)
1Benzylamine5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one83
2Aniline3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one75
34-Methoxybenzylamine5-(4-Methoxybenzyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one80

Yields are based on the starting aminopyrazole and are representative examples from the literature.[5]

C. Workflow and Mechanistic Diagram

MCR_Pyrazolo_Pyrimidine cluster_reactants Reactants cluster_process Microwave-Assisted Synthesis cluster_product Product & Purification Aminopyrazole Ethyl 4-amino-1H- pyrazole-5-carboxylate Mix Mix in Solvent (DMF) Aminopyrazole->Mix Orthoformate Trimethyl Orthoformate Orthoformate->Mix Amine Primary Amine (R-NH2) Amine->Mix Microwave Microwave Irradiation (e.g., 160°C, 55 min) Mix->Microwave One-pot reaction Precipitate Precipitated Product Microwave->Precipitate Cyclization & Precipitation Filter Filtration & Washing Precipitate->Filter PureProduct Pure Pyrazolo[3,4-d]pyrimidin-4-one Filter->PureProduct

Caption: Workflow for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines.

II. Synthesis of Pyrazolo[3,4-b]pyridines: Accessing a Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is another highly sought-after heterocyclic system in drug discovery, with applications as kinase inhibitors, antiviral agents, and more.[6] Multicomponent reactions provide a versatile and efficient entry to this scaffold.

A. Mechanistic Insights

The three-component synthesis of pyrazolo[3,4-b]pyridines from this compound, an aldehyde, and an active methylene compound (e.g., malononitrile or a β-ketoester) is a powerful strategy. The reaction typically initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene. This is followed by a Michael addition of the amino group of the pyrazole to the activated double bond. The subsequent intramolecular cyclization and aromatization, often through the elimination of a small molecule like water or an alcohol, furnishes the fused pyridine ring. The choice of catalyst and solvent can significantly influence the reaction rate and yield.[7]

B. Experimental Protocol: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes a general procedure for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives.[8]

Materials:

  • 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 equiv)

  • Aniline (1.0 equiv)

  • Amorphous carbon-supported sulfonic acid (AC-SO3H) catalyst (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and AC-SO3H (5 mg).[8]

  • Add ethanol (2.0 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30-45 minutes.[8]

  • Upon completion, filter the reaction mixture and wash the solid with ethanol (3 x 5.0 mL).

  • The crude product can be purified by recrystallization from ethanol to yield the pure pyrazolo[3,4-b]pyridine derivative.

Data Summary Table:

EntryAldehyde used in precursor synthesisProductYield (%)
1BenzaldehydeEthyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate97
24-FluorobenzaldehydeEthyl 6-amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate76
34-ChlorobenzaldehydeEthyl 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate67

Yields are based on the starting pyranopyrazole and are representative examples from the literature.[8]

C. Mechanistic Pathway Diagram

MCR_Pyrazolo_Pyridine Reactants Aminopyrazole + Aldehyde + Active Methylene Compound Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Formation of α,β-unsaturated intermediate Michael_Addition Michael Addition Knoevenagel->Michael_Addition Nucleophilic attack by aminopyrazole Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Aromatization Aromatization Cyclization->Aromatization Elimination of H2O Product Pyrazolo[3,4-b]pyridine Aromatization->Product

Caption: General mechanistic pathway for the synthesis of pyrazolo[3,4-b]pyridines.

III. Ugi-type Reaction: A Gateway to Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, enabling the synthesis of α-acylamino carboxamides, which are valuable peptidomimetics. The use of this compound as the amine component in a Ugi-type reaction opens up possibilities for creating novel pyrazole-containing peptidomimetic structures.

A. Mechanistic Principles

The Ugi reaction proceeds through the formation of an imine from the aldehyde and the amine (in this case, the aminopyrazole). This imine is then protonated by the carboxylic acid component to form an iminium ion. The isocyanide undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular acyl transfer from the carboxylate to furnish the final α-acylamino carboxamide product.[9] A closely related three-component reaction involving an aminopyrazole carboxylate, an aldehyde, and an isocyanide has been reported to yield imidazo[1,2-b]pyrazole-7-carboxylate derivatives.[10]

B. Experimental Protocol: Three-Component Synthesis of Imidazo[1,2-b]pyrazole Derivatives

This protocol is based on a reported three-component reaction that serves as a close analogue to a Ugi reaction with the aminopyrazole.[10]

Materials:

  • 5-Amino-1H-pyrazole-4-carboxylate derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Ammonium chloride (NH₄Cl) (20 mol%)

  • Toluene (solvent)

Procedure:

  • In a reaction flask, dissolve the 5-amino-1H-pyrazole-4-carboxylate derivative (e.g., 1.0 mmol) in toluene.

  • Add the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol) to the solution.

  • Add ammonium chloride (0.2 mmol) as a catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure imidazo[1,2-b]pyrazole derivative.

Data Summary Table:

EntryAldehydeIsocyanideProductYield (%)
14-Chlorobenzaldehydetert-Butyl isocyanideEthyl 2-(tert-butylamino)-5-(4-chlorophenyl)imidazo[1,2-b]pyrazole-7-carboxylate94
24-NitrobenzaldehydeCyclohexyl isocyanideEthyl 2-(cyclohexylamino)-5-(4-nitrophenyl)imidazo[1,2-b]pyrazole-7-carboxylate85
32-Naphthaldehydetert-Butyl isocyanideEthyl 2-(tert-butylamino)-5-(naphthalen-2-yl)imidazo[1,2-b]pyrazole-7-carboxylate90

Yields are representative examples from the literature for a similar system.[10]

C. Ugi Reaction Workflow Diagram

Ugi_Reaction cluster_reactants Ugi Reactants cluster_process Reaction Sequence cluster_product Product Aminopyrazole Ethyl 4-amino-1H- pyrazole-5-carboxylate Imine_Formation Imine Formation Aminopyrazole->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Addition Isocyanide Addition Isocyanide->Addition Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Addition Imine_Formation->Addition Protonation by Carboxylic Acid Acyl_Transfer Intramolecular Acyl Transfer Addition->Acyl_Transfer Ugi_Product α-Acylamino Carboxamide (Peptidomimetic) Acyl_Transfer->Ugi_Product

Caption: Generalized workflow of the Ugi four-component reaction.

IV. Hantzsch-type Pyridine Synthesis: A Classic MCR for Dihydropyridines

The Hantzsch pyridine synthesis is a classic MCR for the preparation of dihydropyridines, which are important scaffolds in medicinal chemistry, notably as calcium channel blockers.[11] While a direct four-component Hantzsch reaction with this compound as the nitrogen source is not widely documented, a related three-component reaction of a pyrazole carbaldehyde with a β-ketoester and ammonium acetate provides a valuable protocol for accessing pyrazole-fused pyridines.[12]

A. Mechanistic Considerations

The Hantzsch reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. The mechanism is believed to proceed through the formation of an enamine from one equivalent of the β-ketoester and ammonia (from ammonium acetate), and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine ring.[11]

B. Experimental Protocol: Hantzsch-type Synthesis of Pyrazole-fused Pyridines

This protocol is adapted from the synthesis of 1,4-dihydropyridine derivatives containing a pyrazole moiety.[12]

Materials:

  • 3-Aryl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Ethyl acetoacetate (2.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the 3-aryl-1H-pyrazole-4-carbaldehyde (e.g., 10 mmol) in ethanol.

  • Add ethyl acetoacetate (20 mmol) and ammonium acetate (12 mmol).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the dihydropyridine product. Further purification can be achieved by recrystallization.

Data Summary Table:

EntryPyrazole-4-carbaldehydeProductYield (%)
13-Phenyl-1H-pyrazole-4-carbaldehydeDiethyl 1,4-dihydro-2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarboxylateHigh
23-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehydeDiethyl 4-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylateHigh

Yields are generally reported as good to excellent in the literature for this type of reaction.[12]

D. Hantzsch Synthesis Mechanistic Diagram

Hantzsch_Synthesis Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 equiv) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 equiv) Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonia (from NH4OAc) Ammonia->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Conclusion

This compound is a versatile and valuable starting material for the construction of a wide array of medicinally relevant fused heterocyclic systems through the power of multicomponent reactions. The protocols outlined in this guide for the synthesis of pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and related structures provide a solid foundation for researchers to rapidly generate libraries of novel compounds for biological screening. The efficiency, atom economy, and diversity-generating potential of these MCRs make them indispensable tools in modern drug discovery and development.

References

  • Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(14), 8633–8642. [Link]

  • Song, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6529. [Link]

  • Ghashang, M., & Ghorbani-Choghamarani, A. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(24), 5906. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]

  • Ugi, I., et al. (1959). Über ein neues Kondensations-Prinzip. Angewandte Chemie, 71(11), 386-386. [Link]

  • Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(11), 6061-6064. [Link]

  • Anand, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. [Link]

  • Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(14), 8633–8642. [Link]

  • Ng, J. H., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Sunway Institutional Repository. [Link]

  • Al-Zoubi, R. M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1845-1853. [Link]

  • Peytam, F., et al. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 25(23), 5732. [Link]

  • Abdelkhalik, M. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 153-157. [Link]

  • Vijesh, A. M., et al. (2011). Hantzsch reaction: Synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. IDR@NITK. [Link]

  • Montazeri, N., et al. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 24(12), 5575-5577. [Link]

  • Sharma, S., et al. (2013). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific and Research Publications, 3(5), 1-6. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. ResearchGate. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89. [Link]

  • El-Faham, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3768. [Link]

  • El-borai, M. A., et al. (2018). Synthesis of pyrazolo[3,4-b]pyridines using ammonium acetate as green reagent in multi-component reactions. Journal of Sulfur Chemistry, 39(5), 544-553. [Link]

  • Al-Zoubi, R. M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1845-1853. [Link]

  • Elgazwy, A.-S. H. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1076. [Link]

  • Schenone, S., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5354. [Link]

  • El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836-1855. [Link]

  • Al-Omar, M. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

  • Devi, N., et al. (2018). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 55(4), 843-851. [Link]

  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. gsrs.ncats.nih.gov. [Link]

  • Farahat, A. A., et al. (2021). One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. Bioorganic Chemistry, 114, 105086. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Gucký, T., et al. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines is not as simple as has been described. Preprints.org. [Link]

  • Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... ResearchGate. [Link]

  • Cruz, S., & Portilla, J. (2023). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 28(13), 5002. [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. AJOL.info. [Link]

  • El-Gohary, N. S., & Shaabana, A. A. (2020). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Polycyclic Aromatic Compounds, 40(5), 1421-1430. [Link]

  • Bakr, R. B., et al. (2022). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 27(19), 6529. [Link]

  • Al-Mousawi, S. M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. [Link]

  • Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Molecules, 23(11), 2933. [Link]

  • Siddiqui, I. R., et al. (2015). One pot synthesis of fused pyrazole. ResearchGate. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Thieme. [Link]

  • Abd El-All, A. S., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 7(1), 1039-1051. [Link]

  • Dang, T. T., & Langer, P. (2007). One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalate. Tetrahedron Letters, 48(20), 3591-3593. [Link]

  • Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-13. [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines 4 and 5 a. ResearchGate. [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]

  • Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes. ACS Publications. [Link]

Sources

Application Note: The Ethyl 4-amino-1H-pyrazole-5-carboxylate Scaffold as a Versatile Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and favorable drug-like properties.[1][2] This application note provides a detailed guide for researchers and drug development professionals on leveraging the ethyl 4-amino-1H-pyrazole-5-carboxylate scaffold for the design and synthesis of novel kinase inhibitors. We will explore the scaffold's inherent advantages, discuss key structure-activity relationships (SAR), and provide a detailed, field-proven protocol for screening newly synthesized compounds using a high-throughput luminescence-based kinase assay.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the structure of numerous approved drugs, including eight small molecule kinase inhibitors approved by the US FDA such as Crizotinib and Ruxolitinib.[1][3] Its prominence stems from several key attributes:

  • Synthetic Tractability: The pyrazole core and its derivatives can be readily prepared using established synthetic methodologies, facilitating the rapid generation of compound libraries for screening.[2]

  • Bioisosteric Versatility: The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability.[1]

  • Hydrogen Bonding Capability: The N-unsubstituted pyrazole ring is uniquely capable of simultaneously donating and accepting hydrogen bonds.[1] This feature is crucial for forming stable interactions with the hinge region of the kinase ATP-binding pocket, a hallmark of many Type I kinase inhibitors.

The this compound derivative is an excellent starting point for a discovery program, offering multiple functional handles for chemical modification and diversification.

cluster_scaffold This compound scaffold scaffold

Caption: Chemical structure of the starting scaffold.

Designing Kinase Inhibitors: Structure-Activity Relationship (SAR) Insights

The design of potent and selective kinase inhibitors from the pyrazole scaffold is an exercise in strategic chemical modification. The this compound scaffold offers three primary points for diversification, each influencing the inhibitor's interaction with the target kinase.

  • N1-Position: Substitution at the pyrrole-like nitrogen abolishes its ability to act as a hydrogen bond donor.[1] This position is often decorated with aryl or alkyl groups that can be directed towards the solvent-exposed region or deeper into hydrophobic pockets of the ATP-binding site, significantly impacting selectivity.

  • C4-Amino Group: This group is a key vector for building out towards the solvent-exposed region of the active site. It is typically acylated or used in coupling reactions to introduce larger substituents. These modifications are critical for enhancing potency and achieving selectivity against off-target kinases. For instance, coupling with various anilines can be achieved after hydrolysis of the ester to a carboxylic acid.[4]

  • C5-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides. This position often points towards the ribose pocket of the ATP binding site, and modifications here can dramatically alter the inhibitor's activity profile.

The pyrazole core itself typically functions as the "hinge-binding" motif. The pyrazole nitrogen acts as a hydrogen bond acceptor from the backbone amide of a hinge residue (e.g., Met318 in Bcr-Abl), while the N-H of the pyrazole can donate a hydrogen bond to the backbone carbonyl of the same residue, anchoring the inhibitor in the ATP pocket.[5]

G Hinge Hinge Region (Backbone) Pyrazole Pyrazole Core Hinge->Pyrazole H-Bond Anchor Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region N1_Sub R1 (N1-Substituent) Pyrazole->N1_Sub Selectivity C4_Sub R2 (C4-Amide) Pyrazole->C4_Sub Potency & Selectivity N1_Sub->Hydrophobic C4_Sub->Solvent

Caption: General binding mode and SAR vectors for pyrazole inhibitors.

Synthetic Workflow: From Scaffold to Library

A typical workflow for diversifying the this compound scaffold involves a few robust and high-yielding chemical transformations. The primary goal is to generate a library of analogues with diverse R-groups at the key positions identified in the SAR analysis to probe the chemical space around the kinase active site.

Start Ethyl 4-amino-1H- pyrazole-5-carboxylate Step1 Amide Coupling (R1-COOH, HATU) Start->Step1 Path 1 Intermediate1 Intermediate A (C4-Amide) Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH) Intermediate1->Step2 Intermediate2 Intermediate B (Carboxylic Acid) Step2->Intermediate2 Step3 Amide Coupling (R2-NH2, EDCI/HOBt) Intermediate2->Step3 Final Final Inhibitor Library Step3->Final

Caption: A representative synthetic workflow for library generation.

Application Protocol: High-Throughput Kinase Inhibition Assay

This protocol describes a robust, luminescence-based biochemical assay for determining the in vitro potency (IC50) of compounds against a target kinase. The principle relies on quantifying the amount of ATP remaining in solution following the kinase reaction; lower ATP levels indicate higher kinase activity.

Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a two-step process. First, the kinase reaction is performed. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly synthesized ADP back to ATP, which is then quantified using a luciferase/luciferin reaction. The light output is directly proportional to kinase activity.[6]

Materials and Reagents:

  • Target Kinase (e.g., Aurora A, Akt1)

  • Kinase Substrate (specific to the kinase)

  • ATP solution (10 mM stock)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Experimental Protocol Workflow:

A 1. Compound Plating: Dispense 50 nL of test compounds (in DMSO) into 384-well plate. B 2. Enzyme Addition: Add 5 µL of kinase solution in reaction buffer. A->B C 3. Reaction Initiation: Add 5 µL of ATP/Substrate mix. Final [ATP] = Km(app). B->C D 4. Incubation: Incubate at room temperature for 60 minutes. C->D E 5. Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. D->E F 6. Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. E->F G 7. Readout: Measure luminescence on a plate reader. F->G

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.

  • Assay Plate Preparation: Using an acoustic dispenser or manual multichannel pipette, transfer 50 nL of each compound dilution into a white, opaque 384-well plate. Include columns for positive control (no kinase) and negative control (DMSO vehicle).

  • Kinase Addition: Prepare the kinase solution in kinase reaction buffer at a 2X final concentration. Add 5 µL to each well of the assay plate.

  • Reaction Initiation: Prepare a 2X solution of ATP and substrate in the reaction buffer. The ATP concentration should ideally be at the apparent Km for the specific kinase. Add 5 µL of this mixture to all wells to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw luminescence data is used to calculate the percentage of kinase activity inhibited by the test compound at each concentration.

    • High Control (0% Inhibition): Signal from DMSO vehicle wells.

    • Low Control (100% Inhibition): Signal from wells with no enzyme or a known potent inhibitor.

    Formula:% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • IC50 Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Sample Selectivity Panel

A key goal of any inhibitor program is to achieve selectivity for the target kinase over other related kinases to minimize off-target effects.[7] A selectivity panel is crucial for characterizing the inhibitor's profile.

Compound IDTarget Kinase: Aurora A (IC50, nM)Off-Target: JAK2 (IC50, nM)Off-Target: FGFR1 (IC50, nM)Selectivity (JAK2/Aurora A)
PYR-001 152,500>10,000167x
PYR-002 81508,50019x
PYR-003 120980>10,0008x

This table presents hypothetical data for illustrative purposes.

Conclusion

The this compound scaffold is a validated and highly effective starting point for the development of novel kinase inhibitors.[1][5] Its favorable chemical properties and synthetic versatility allow for extensive SAR exploration. By combining rational design with robust, high-throughput screening protocols as detailed in this note, research and drug development professionals can efficiently advance hit-to-lead campaigns. The continued exploration of chemical space around this privileged core promises to yield the next generation of targeted therapies for a wide range of human diseases.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed. [Link]

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Current Topics in Medicinal Chemistry. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (n.d.). PubMed. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). ChemMedChem. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). MDPI. [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). MDPI. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Pharmaceuticals. [Link]

  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). precisionFDA. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). ResearchGate. [Link]

Sources

The Versatile Scaffold: Ethyl 4-Amino-1H-Pyrazole-5-Carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Nucleus in Oncology

In the landscape of medicinal chemistry, the pyrazole ring stands as a "privileged scaffold," a core structure that consistently appears in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of novel therapeutics. Within this esteemed class of heterocycles, ethyl 4-amino-1H-pyrazole-5-carboxylate emerges as a particularly valuable and versatile starting material for the construction of potent anticancer agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this key building block in the quest for next-generation cancer therapies. We will delve into its chemical characteristics, explore its transformation into diverse and potent anticancer compounds, and provide detailed protocols for their synthesis and biological evaluation.

Chemical Profile of this compound

This compound is a bifunctional molecule, possessing a reactive amino group and an ester functionality on the pyrazole core. This arrangement allows for a wide array of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. The amino group can readily participate in condensation and coupling reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This inherent reactivity is the foundation of its utility in constructing more complex heterocyclic systems with significant biological activity.

Application in Anticancer Drug Discovery: A Gateway to Potent Heterocycles

The true power of this compound lies in its ability to serve as a precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused ring systems are bioisosteres of purines and have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Pyrazolo[3,4-d]pyrimidines: Potent Kinase Inhibitors

The fusion of a pyrazole ring with a pyrimidine nucleus gives rise to the pyrazolo[3,4-d]pyrimidine scaffold, a core structure found in numerous clinically evaluated and approved kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[2]

  • VEGFR-2 Inhibition: VEGFR-2 is a crucial mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. By inhibiting VEGFR-2, pyrazolo[3,4-d]pyrimidine-based compounds can effectively cut off the tumor's blood supply, leading to its regression.[2]

Pyrazolo[3,4-b]pyridines: A Scaffold with Diverse Anticancer Mechanisms

The pyrazolo[3,4-b]pyridine core, another key derivative of this compound, has also emerged as a promising scaffold in anticancer drug discovery. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical kinases and interaction with DNA.[3] Their versatility allows for the development of agents with a broad spectrum of activity against different cancer types.

The following diagram illustrates the central role of this compound as a precursor to these two important classes of anticancer compounds.

Synthesis_Pathways Figure 1: Synthetic utility of this compound. A This compound B Pyrazolo[3,4-d]pyrimidines A->B Cyclocondensation (e.g., with formamide) C Pyrazolo[3,4-b]pyridines A->C Cyclocondensation (e.g., with 1,3-dicarbonyls) D Kinase Inhibition (e.g., CDK, VEGFR-2) B->D C->D E Anticancer Activity D->E

Caption: Synthetic utility of this compound.

Quantitative Data Summary: Anticancer Activity of Derived Compounds

The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, showcasing the potency achieved from the this compound scaffold.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Compound 10e MCF-7 (Breast)11[4]
Compound 7 Hela (Cervical)17.50[5]
Compound 7 HT1080 (Fibrosarcoma)43.75[5]
Compound 5i (EGFR/VEGFR2 inhibitor)MCF-7 (Breast)3-10[2]
Pyrazolo[3,4-b]pyridine Compound 19 HePG-2 (Liver)Comparable to Doxorubicin[3]
Compound 20 MCF-7 (Breast)Comparable to Doxorubicin[3]
Compound 21 HCT-116 (Colon)Comparable to Doxorubicin[3]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative

This protocol describes a representative synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative starting from a substituted ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, a close analog of the title compound.[4]

Step 1: Hydrolysis of the Ester

  • To a solution of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol) in ethanol (50 mL), add a 2M aqueous solution of sodium hydroxide (20 mL).

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with 2N hydrochloric acid until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Step 2: Cyclization to Pyrazolo[3,4-d][1][2]oxazin-4-one

  • Suspend the carboxylic acid from Step 1 (10 mmol) in acetic anhydride (15 mL).

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the resulting solid, wash with water, and dry to yield 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4-one.

Step 3: Formation of the Pyrazolo[3,4-d]pyrimidin-4-one

  • To a solution of the oxazinone from Step 2 (5 mmol) in glacial acetic acid (20 mL), add the desired amine (e.g., aniline, 5.5 mmol).

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final pyrazolo[3,4-d]pyrimidin-4-one derivative.

The following diagram outlines the workflow for this synthesis.

Synthesis_Workflow Figure 2: Workflow for the synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one derivative. Start Start: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Step1 Step 1: Hydrolysis (NaOH, EtOH, Reflux) Start->Step1 Intermediate1 Intermediate: Pyrazolo-carboxylic acid Step1->Intermediate1 Step2 Step 2: Cyclization (Acetic Anhydride, Reflux) Intermediate1->Step2 Intermediate2 Intermediate: Pyrazolo-oxazinone Step2->Intermediate2 Step3 Step 3: Amination (Amine, Acetic Acid, Reflux) Intermediate2->Step3 End End Product: Pyrazolo[3,4-d]pyrimidin-4-one Step3->End

Caption: Workflow for the synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one derivative.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol provides a standard method for evaluating the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The workflow for the MTT assay is depicted below.

MTT_Assay_Workflow Figure 3: Workflow for the MTT cell viability assay. Start Start: Seed Cancer Cells Step1 Compound Treatment (Serial Dilutions) Start->Step1 Step2 Incubation (48-72 hours) Step1->Step2 Step3 MTT Addition (4 hours incubation) Step2->Step3 Step4 Formazan Solubilization Step3->Step4 Step5 Absorbance Reading (570 nm) Step4->Step5 End Data Analysis: Calculate IC50 Step5->End

Caption: Workflow for the MTT cell viability assay.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

As previously mentioned, derivatives of this compound often exert their anticancer effects by inhibiting protein kinases. The diagram below illustrates a simplified representation of the VEGFR-2 and CDK2 signaling pathways, which are common targets for pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.

Signaling_Pathways Figure 4: Simplified VEGFR-2 and CDK2 signaling pathways targeted by pyrazole derivatives. cluster_0 VEGFR-2 Pathway cluster_1 CDK2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb E2F E2F Rb->E2F S_Phase S-Phase Progression E2F->S_Phase Inhibitor Pyrazole Derivatives Inhibitor->VEGFR2 Inhibitor->CDK2

Caption: Simplified VEGFR-2 and CDK2 signaling pathways targeted by pyrazole derivatives.

Conclusion and Future Perspectives

This compound is a cornerstone building block in the synthesis of potent anticancer agents. Its inherent reactivity and versatility enable the construction of diverse heterocyclic scaffolds, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which have demonstrated significant efficacy as kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable molecule in the ongoing fight against cancer. Future research will undoubtedly continue to uncover novel synthetic routes and new biological targets for compounds derived from this invaluable precursor, further solidifying its importance in medicinal chemistry and drug discovery.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37:1, 1989-2005. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 2021, 26(15), 4686. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 2022, 27(19), 6296. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 2014, 19(3), 3297-3311. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 2024, 14, 1865-1884. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4297-4302. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 2020, 199, 112384. [Link]

  • Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 2012, 17(9), 11022-11035. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 301-318. [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry, 2016, 67, 43-56. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022, 27(7), 2237. [Link]

  • Discovery of new potential CDK2/VEGFR2 type II inhibitors by fragmentation and virtual screening of natural products. Journal of Biomolecular Structure and Dynamics, 39(9), 3285-3299. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1488-1506. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. National Center for Biotechnology Information. [Link]

  • Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins. ResearchGate. [Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered to 1,2,3-triazoles and their evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 2018, 156, 756-764. [Link]

  • Novel dual inhibitors targeting CDK4 and VEGFR2 synergistically suppressed cancer progression and angiogenesis. European Journal of Medicinal Chemistry, 2019, 181, 111541. [Link]

  • Simplified VEGFR-2 signal transduction pathways. Various signaling... ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information. [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 2024, 29(10), 2269. [Link]

Sources

synthesis of fused pyrazole heterocycles from ethyl 4-amino-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Fused Pyrazole Heterocycles from Ethyl 4-Amino-1H-Pyrazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

Fused pyrazole heterocycles are a cornerstone in modern medicinal chemistry, constituting the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The inherent structural features of the pyrazole ring, combined with the diverse functionalities that can be introduced through ring fusion, make this class of compounds a fertile ground for drug discovery. This compound is an exceptionally valuable and versatile starting material for the construction of these complex molecular architectures. Its vicinal amino and ester functionalities provide a reactive handle for a variety of annulation strategies, allowing for the regioselective synthesis of diverse fused pyrazole systems. This guide provides detailed application notes and protocols for the synthesis of key fused pyrazole heterocycles, namely pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]quinolines, from this readily accessible precursor.

I. Synthesis of Pyrazolo[3,4-b]pyridines: The Gould-Jacobs Approach

The synthesis of the pyrazolo[3,4-b]pyridine scaffold, a key structural motif in several kinase inhibitors, is efficiently achieved through the Gould-Jacobs reaction.[4][5] This classic annulation strategy involves the condensation of an amino-heterocycle with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to construct the fused pyridine ring. The reaction is particularly effective for anilines and amino-heterocycles with electron-donating groups.[6][7]

Reaction Pathway: Gould-Jacobs Annulation

The mechanism of the Gould-Jacobs reaction commences with a nucleophilic attack of the amino group of this compound on diethyl ethoxymethylenemalonate, leading to the formation of an intermediate anilidomethylenemalonate.[6] Subsequent high-temperature cyclization, often in a high-boiling solvent like diphenyl ether, results in the formation of the 4-hydroxy-pyrazolo[3,4-b]pyridine-5-carboxylate, which exists in tautomeric equilibrium with the 4-oxo form.[8]

Gould-Jacobs Reaction start Ethyl 4-amino-1H- pyrazole-5-carboxylate intermediate Anilidomethylene- malonate Intermediate start->intermediate Condensation (-EtOH) reagent1 Diethyl ethoxy- methylenemalonate reagent1->intermediate cyclization Thermal Cyclization (e.g., Diphenyl ether, >250 °C) intermediate->cyclization 6π-electrocyclization product Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]- pyridine-5-carboxylate cyclization->product (-EtOH)

Caption: The Gould-Jacobs reaction pathway for the synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol details the synthesis of a foundational pyrazolo[3,4-b]pyridine derivative using the Gould-Jacobs reaction.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Ethanol

  • Ligroin (or Hexanes)

  • Round-bottom flask with reflux condenser and distillation head

  • Heating mantle with stirrer

  • Vacuum filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours. The formation of the intermediate may be monitored by TLC.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude anilidomethylenemalonate intermediate.

  • Cyclization: To the flask containing the intermediate, add diphenyl ether (sufficient to ensure good stirring at high temperature). Equip the flask with a distillation head and a condenser. Heat the mixture to 235-250 °C using a heating mantle.

  • Reaction Monitoring: Maintain the temperature and distill off the ethanol as it is formed. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The diphenyl ether can be removed by vacuum distillation.

    • The solid residue is the crude product.

    • Recrystallize the crude product from a suitable solvent, such as ligroin, to afford the pure ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Starting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundDiethyl ethoxymethylenemalonateDiphenyl ether235-2501-292
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileDiethyl ethoxymethylenemalonateDowtherm A2500.585
Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylateDiethyl ethoxymethylenemalonateDiphenyl ether240-250188

II. Synthesis of Pyrazolo[3,4-d]pyrimidines: Cyclization with One-Carbon Synthons

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles with significant biological activities, including kinase inhibition and anticancer properties.[1][2] A common and efficient method for their synthesis involves the cyclization of this compound or its corresponding carboxamide with one-carbon synthons such as formamide, urea, or orthoesters.[9][10]

Reaction Pathway: Pyrimidine Ring Formation

The synthesis of the pyrazolo[3,4-d]pyrimidine core is achieved by reacting the aminopyrazole with a reagent that provides the C4 and N3 atoms of the pyrimidine ring. For example, heating with formamide leads to the formation of the pyrazolo[3,4-d]pyrimidin-4-one.[9] The reaction proceeds through the initial formation of a formamidine intermediate, followed by intramolecular cyclization and elimination of water.

Pyrazolo_pyrimidine_Synthesis start Ethyl 4-amino-1H- pyrazole-5-carboxylate intermediate Formamidine Intermediate start->intermediate Heating reagent Formamide (HCONH2) reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat product 1H-Pyrazolo[3,4-d]pyrimidin-4-one cyclization->product -H2O Pyrazolo_quinoline_Synthesis cluster_reactants Reactants start Ethyl 4-amino-1H- pyrazole-5-carboxylate reaction One-Pot Reaction (Catalyst, Solvent, Heat) start->reaction aldehyde Aromatic Aldehyde aldehyde->reaction dicarbonyl 1,3-Dicarbonyl (e.g., Dimedone) dicarbonyl->reaction intermediate Dihydropyrazolo[3,4-b]quinoline reaction->intermediate Michael Addition & Intramolecular Cyclization product Pyrazolo[3,4-b]quinoline intermediate->product Oxidation (optional)

Caption: Multicomponent synthesis of pyrazolo[3,4-b]quinolines.

Experimental Protocol: One-Pot Synthesis of a Pyrazolo[3,4-b]quinolinone Derivative

This protocol outlines a typical multicomponent synthesis of a pyrazolo[3,4-b]quinolinone.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Dimedone

  • A catalyst (e.g., p-toluenesulfonic acid, piperidine)

  • A suitable solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), dimedone (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in ethanol.

  • Heating: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The product will often precipitate from the solution.

    • Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent.

Aldehyde1,3-DicarbonylCatalystSolventYield (%)Reference
BenzaldehydeDimedonep-Toluenesulfonic acidEthanol85-95[11]
4-ChlorobenzaldehydeDimedonePyridine-2-carboxylic acidWater92[11]
4-Methoxybenzaldehyde1,3-CyclohexanedioneL-prolineEthanol88

References

  • Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. Available at: [Link]

  • Abdelhamed, A. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5789. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules, 26(11), 3199. Available at: [Link]

  • Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. Available at: [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. Available at: [Link]

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u). ResearchGate. Available at: [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]

  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2012). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 53, 227-235. Available at: [Link]

  • Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. ResearchGate. Available at: [Link]

  • Gould-Jacobs Reaction. (1939). Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

  • New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available at: [Link]

  • Nowak, M., & Stilinović, V. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7306. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4995. Available at: [Link]

  • Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Mol-Instincts. Available at: [Link]

  • 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. Google Patents.
  • Patel, H. M., & Patel, J. D. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of applied pharmaceutical science, 4(12), 013-019. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 108-115. Available at: [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3138. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 183-221. Available at: [Link]

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 150-164. Available at: [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules, 28(15), 5893. Available at: [Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (2013). Russian Journal of Organic Chemistry, 49(10), 1521-1525. Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 533-536. Available at: [Link]

  • ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Gsrs. Available at: [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. Available at: [Link]

Sources

Application Notes and Protocols for the Diazotization Reactions of Ethyl 4-Amino-1H-Pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Pyrazole Diazonium Salt Intermediate

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. The transformation of its primary amino group into a diazonium salt unlocks a wealth of synthetic possibilities. This diazotization reaction converts the weakly nucleophilic amino group into a highly reactive diazonium group (-N₂⁺), an excellent leaving group (as N₂ gas) that can be substituted by a wide range of nucleophiles. Furthermore, the diazonium salt itself can act as an electrophile in azo coupling reactions. This guide provides an in-depth exploration of the diazotization of this compound, detailing the underlying mechanism, comprehensive experimental protocols, and key applications.

Mechanistic Insights into the Diazotization of Heterocyclic Amines

The diazotization of a primary aromatic or heterocyclic amine is a well-established reaction that proceeds through the in situ generation of a nitrosating agent, typically nitrous acid (HNO₂), from sodium nitrite (NaNO₂) and a strong mineral acid.[1][2][3] The overall process can be broken down into several key steps:

  • Formation of the Nitrosating Agent: In a strongly acidic medium, sodium nitrite is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1]

  • Electrophilic Attack: The nitrosonium ion is then attacked by the nucleophilic amino group of the this compound.

  • N-Nitrosamine Formation: A series of proton transfer steps leads to the formation of an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: The N-nitrosamine tautomerizes to a diazohydroxide, which is then protonated in the acidic medium. The subsequent loss of a water molecule generates the stable pyrazole diazonium cation.[1]

The stability of the resulting diazonium salt is highly dependent on the reaction temperature, which must be strictly controlled, typically between 0 and 5 °C, to prevent premature decomposition.[4] For heterocyclic amines, the equilibrium between the amine and the diazonium ion can be more complex compared to their carboaromatic counterparts.[5]

Diazotization_Mechanism Figure 1: Mechanism of Diazotization NaNO2 NaNO₂ + 2H⁺ HNO2 HNO₂ + H⁺ NaNO2->HNO2 -Na⁺ NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus -H₂O H2O H₂O Amine Ethyl 4-amino-1H- pyrazole-5-carboxylate N_Nitrosamine N-Nitrosopyrazole Intermediate Amine->N_Nitrosamine + NO⁺, -H⁺ Diazohydroxide Diazohydroxide Intermediate N_Nitrosamine->Diazohydroxide Tautomerization Diazonium Ethyl 4-diazo-1H-pyrazole- 5-carboxylate (Diazonium Salt) Diazohydroxide->Diazonium +H⁺, -H₂O

Caption: Figure 1: Mechanism of Diazotization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the diazotization of this compound. It is crucial to adhere to the specified temperature conditions to ensure the stability of the diazonium salt intermediate, which is typically used immediately in subsequent reactions.

Protocol 1: General Diazotization of this compound

This protocol is foundational and prepares a solution of the diazonium salt for use in subsequent reactions like Sandmeyer or azo coupling.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper (for monitoring excess nitrous acid)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel

  • Ice bath

  • Magnetic stir plate

Procedure:

  • Dissolution of the Amine: In the three-necked flask, suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water. The exact concentrations may need to be optimized, but a starting point is to use enough acid to ensure the amine is fully protonated and the final solution is strongly acidic.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the reaction.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.2 equivalents) in a minimal amount of cold distilled water.

  • Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the cooled suspension of the pyrazole amine via the dropping funnel. The addition should be slow enough to maintain the temperature below 5 °C.

  • Monitoring the Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes. The reaction can be monitored for the presence of excess nitrous acid by testing a drop of the solution on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

  • Immediate Use: The resulting solution of ethyl 4-diazo-1H-pyrazole-5-carboxylate is unstable and should be used immediately in the next synthetic step.

Table 1: Key Reaction Parameters for Diazotization

ParameterRecommended ValueRationale
Temperature0-5 °CCrucial for the stability of the diazonium salt. Higher temperatures lead to decomposition.[4]
pHStrongly AcidicEnsures the formation of the nitrosonium ion (NO⁺) and stabilizes the diazonium salt.[1][2]
Stoichiometry of NaNO₂1.0-1.2 equivalentsA slight excess ensures complete conversion of the primary amine.
Reaction Time15-30 minutes post-additionAllows for the complete formation of the diazonium salt.

Applications in Synthesis

The ethyl 4-diazo-1H-pyrazole-5-carboxylate intermediate is a versatile building block for the synthesis of various heterocyclic systems.

Sandmeyer and Related Reactions

The Sandmeyer reaction is a copper-catalyzed substitution of the diazonium group with a nucleophile, such as a halide or cyanide.[6][7] This provides a powerful method for introducing a variety of substituents onto the pyrazole ring that are not easily accessible through other means.

Sandmeyer_Reaction Figure 2: Sandmeyer Reaction Workflow Diazonium Ethyl 4-diazo-1H-pyrazole- 5-carboxylate Product Ethyl 4-halo/cyano-1H- pyrazole-5-carboxylate Diazonium->Product + CuX CuX CuX (X = Cl, Br, CN) N2 N₂ (gas) Product->N2

Caption: Figure 2: Sandmeyer Reaction Workflow.

Protocol 2: Sandmeyer Chlorination

  • Prepare Diazonium Salt: Follow Protocol 1 to generate the ethyl 4-diazo-1H-pyrazole-5-carboxylate solution.

  • Prepare Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Addition: Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed. The product can then be extracted with an organic solvent, and purified by chromatography or recrystallization.

Azo Coupling Reactions

The pyrazole diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (e.g., phenols, anilines) or active methylene compounds in azo coupling reactions to form highly colored azo compounds.[8][9][10] The reactivity of pyrazole-derived diazonium salts is generally higher than that of pyrrole and indole diazo compounds.[8]

Protocol 3: Azo Coupling with β-Naphthol

  • Prepare Diazonium Salt: Follow Protocol 1 to generate the ethyl 4-diazo-1H-pyrazole-5-carboxylate solution.

  • Prepare Coupling Partner Solution: In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide to form the phenoxide.

  • Coupling Reaction: Cool the β-naphthol solution to 0-5 °C and slowly add the cold diazonium salt solution with stirring. A brightly colored precipitate should form immediately.

  • Work-up: After the addition is complete, stir for an additional 30 minutes, then collect the precipitate by filtration, wash with water, and dry. The product can be purified by recrystallization.

Synthesis of Fused Heterocycles

A particularly important application is the use of the diazonium salt in the synthesis of fused pyrazole systems, such as pyrazolo[4,3-d]pyrimidines, which are of interest in drug discovery.[11] While direct cyclization from the diazonium salt is less common, it often serves as a precursor to other functionalities that then undergo cyclization. More commonly, the aminopyrazole itself is used in condensation reactions to build the fused ring system.[12][13]

Safety Precautions

  • Diazonium salts, especially when isolated in a dry state, can be explosive. It is standard practice to use them in solution immediately after their preparation.

  • The reactions are typically carried out at low temperatures to minimize the risk of decomposition of the diazonium salt.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All procedures should be performed in a well-ventilated fume hood.

Conclusion

The diazotization of this compound is a cornerstone reaction that provides access to a highly versatile synthetic intermediate. A thorough understanding of the reaction mechanism and strict adherence to optimized protocols, particularly with respect to temperature control, are essential for successful outcomes. The resulting diazonium salt is a gateway to a wide range of functionalized pyrazoles and fused heterocyclic systems, making it an invaluable tool for researchers in organic synthesis and medicinal chemistry.

References

  • Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. (n.d.). Russian Chemical Bulletin. Retrieved January 5, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Retrieved January 5, 2026, from [Link]

  • Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][6][8][14]triazines. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Application of the Sandmeyer reaction for the synthesis of compounds... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Kinetics and Mechanism of Diazotization. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). Molecules. Retrieved January 5, 2026, from [Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). University of Siena. Retrieved January 5, 2026, from [Link]

  • Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. (n.d.). Journal of the Korean Chemical Society. Retrieved January 5, 2026, from [Link]

  • Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[6]benzopyrano[4,3-c... (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]

  • Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Japp–Klingemann reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Azo dye formation. (n.d.). Khan Academy. Retrieved January 5, 2026, from [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Scientific Reports. Retrieved January 5, 2026, from [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2007). Bioorganic & Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • Azo Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Exploring Flow Procedures for Diazonium Formation. (2016). Organic Process Research & Development. Retrieved January 5, 2026, from [Link]pmc/articles/PMC4947475/)

Sources

Synthesis of Novel Pyrazole-Based Anti-Inflammatory Agents from Ethyl 4-amino-1H-pyrazole-5-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Inflammation Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and therapeutic potential.[6][7][8][9] This is exemplified by the commercial success of celecoxib, a selective COX-2 inhibitor featuring a pyrazole core.[1][5][10] The unique structural features of pyrazoles allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties.[6] This guide provides a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents derived from ethyl 4-amino-1H-pyrazole-5-carboxylate, a versatile starting material for accessing a wide array of pyrazole-based compounds.

Strategic Approach to Novel Compound Design

Our synthetic strategy focuses on the derivatization of the 4-amino group of this compound. This position is synthetically accessible and allows for the introduction of various pharmacophores that can modulate the compound's anti-inflammatory activity and selectivity. The proposed synthetic pathway involves a two-step sequence: acylation of the amino group followed by saponification of the ester to yield the final carboxylic acid derivative. The rationale behind this design is to explore the structure-activity relationship (SAR) of N-acylated pyrazole-5-carboxylates as potential anti-inflammatory agents.

Synthetic Protocol: From Starting Material to Novel Agent

This protocol details the synthesis of a representative novel pyrazole derivative, (4-(isobutyrylamino)-1H-pyrazole-5-carboxylic acid).

Part 1: Synthesis of Ethyl 4-(isobutyrylamino)-1H-pyrazole-5-carboxylate (Intermediate 1)

Objective: To acylate the 4-amino group of the starting material with isobutyryl chloride.

Materials:

  • This compound

  • Isobutyryl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure ethyl 4-(isobutyrylamino)-1H-pyrazole-5-carboxylate.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the reactive isobutyryl chloride.

  • Pyridine: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • 0 °C Reaction Temperature: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Aqueous Workup: The use of saturated sodium bicarbonate solution neutralizes any remaining acid, and the brine wash helps to remove any residual water from the organic layer.

Part 2: Synthesis of 4-(isobutyrylamino)-1H-pyrazole-5-carboxylic acid (Final Compound)

Objective: To hydrolyze the ethyl ester of Intermediate 1 to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-(isobutyrylamino)-1H-pyrazole-5-carboxylate (Intermediate 1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 4-(isobutyrylamino)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 4-(isobutyrylamino)-1H-pyrazole-5-carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

  • LiOH: Lithium hydroxide is a strong base used for the saponification of the ester. It is preferred over sodium or potassium hydroxide in some cases due to its better solubility in mixed aqueous-organic solvent systems.

  • THF/Water Solvent System: This solvent mixture ensures the solubility of both the starting ester and the inorganic base.

  • Acidification: Acidification with HCl is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the final carboxylic acid product.

Structural Characterization of the Novel Compound

The identity and purity of the synthesized compounds must be confirmed using a combination of spectroscopic and analytical techniques.

Technique Purpose Expected Observations for 4-(isobutyrylamino)-1H-pyrazole-5-carboxylic acid
¹H NMR To determine the proton environment and confirm the presence of key functional groups.Peaks corresponding to the pyrazole ring protons, the isobutyryl protons (CH and CH₃), and the carboxylic acid proton.
¹³C NMR To determine the carbon skeleton of the molecule.Resonances for the pyrazole ring carbons, the carbonyl carbons (amide and carboxylic acid), and the isobutyryl carbons.
FT-IR To identify the functional groups present in the molecule.Characteristic stretching vibrations for N-H (amide), C=O (amide and carboxylic acid), and O-H (carboxylic acid).
Mass Spectrometry To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the final product.
Elemental Analysis To determine the elemental composition of the compound.The percentage composition of C, H, and N should be within ±0.4% of the calculated values.

In Vitro Evaluation of Anti-Inflammatory Activity

Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the ability of the synthesized compound to inhibit the production of the pro-inflammatory mediator nitric oxide in a cellular model of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized pyrazole compound

  • Griess Reagent

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyrazole compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration.

Self-Validation:

  • Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

  • Positive Control: The inclusion of a known anti-inflammatory agent validates the assay's responsiveness.

In Vivo Evaluation of Anti-Inflammatory Activity

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of the synthesized compound in an acute model of inflammation.[11][12]

Materials:

  • Wistar rats (male, 180-220 g)

  • Synthesized pyrazole compound

  • Carrageenan solution (1% in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg). Administer the compounds orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the local institutional animal care and use committee.

Putative Mechanism of Action: COX-2 Inhibition

Many pyrazole-based anti-inflammatory agents exert their effects through the selective inhibition of the COX-2 enzyme.[1][5][13] The proposed novel compound, with its N-acylated pyrazole-5-carboxylic acid scaffold, is designed to potentially interact with the active site of COX-2. The carboxylic acid moiety can form key interactions with the catalytic residues, while the substituted pyrazole ring can occupy the hydrophobic channel of the enzyme. The selectivity for COX-2 over COX-1 is often attributed to the larger and more flexible active site of COX-2, which can accommodate bulkier substituents on the pyrazole ring.[13]

Visualizations

Synthetic Pathway

Synthetic_Pathway This compound This compound Intermediate 1 Ethyl 4-(isobutyrylamino)-1H-pyrazole-5-carboxylate This compound->Intermediate 1 Isobutyryl chloride, Pyridine, DCM Final Compound 4-(isobutyrylamino)-1H-pyrazole-5-carboxylic acid Intermediate 1->Final Compound LiOH, THF/H2O then H+

Caption: Synthetic route to the novel pyrazole derivative.

Proposed Mechanism of Action

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolism Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediation Novel Pyrazole Compound Novel Pyrazole Compound Novel Pyrazole Compound->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by the novel pyrazole compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization RAW 264.7 Cell Culture RAW 264.7 Cell Culture Characterization->RAW 264.7 Cell Culture Animal Acclimatization Animal Acclimatization Characterization->Animal Acclimatization Compound Treatment Compound Treatment RAW 264.7 Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation NO Measurement NO Measurement LPS Stimulation->NO Measurement Dosing Dosing Animal Acclimatization->Dosing Carrageenan Injection Carrageenan Injection Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement

Caption: Overall experimental workflow for synthesis and evaluation.

Conclusion and Future Directions

This guide provides a detailed protocol for the synthesis and evaluation of a novel anti-inflammatory agent derived from this compound. The presented methodologies are robust and can be adapted for the synthesis and screening of a library of related compounds to establish a comprehensive structure-activity relationship. Future work should focus on exploring a wider range of acyl substitutions on the 4-amino group and evaluating the COX-1/COX-2 selectivity of the most potent compounds. Additionally, further in vivo studies, including models of chronic inflammation and assessment of gastric toxicity, will be crucial for the preclinical development of these promising pyrazole derivatives.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available at: [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Available at: [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Available at: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some pyrazole derivatives. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics. Available at: [Link]

  • Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Available at: [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available at: [Link]

  • Celecoxib. Available at: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Available at: [Link]

  • Synthesis research progress in COX-2 inhibitors Celecoxib. Available at: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold. Available at: [Link]

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Available at: [Link]

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 4-Amino-1H-pyrazole-5-carboxylate as a Cornerstone in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract & Core Significance

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in the landscape of modern agrochemical research and development. Its unique bifunctional structure, featuring a reactive amino group and a modifiable ester, provides a versatile scaffold for constructing a diverse array of potent active ingredients. This guide elucidates the strategic application of this intermediate, focusing on its role in the synthesis of high-value fungicides, insecticides, and herbicides. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven synthetic protocols, and explore the structure-activity relationships that drive the discovery of next-generation crop protection agents. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who seek to leverage this powerful intermediate in their synthetic programs.

Physicochemical Profile and Structural Attributes

The utility of this compound stems from its stable yet reactive nature. Its key properties are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms 5-Amino-1H-pyrazole-4-carboxylic acid ethyl ester
CAS Number 19750-02-8
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Appearance Off-white to light yellow crystalline powder

The structure features two key reaction sites: the C4-amino group (a nucleophile) and the C5-ester group, which can be hydrolyzed to a carboxylic acid and subsequently activated for amide bond formation. This duality is the cornerstone of its synthetic versatility.

The Synthetic Gateway: From Intermediate to Active Ingredient

This compound is most prominently used as a precursor to pyrazole carboxamides, a class of compounds with exceptionally broad biological activity.[1][2] The general synthetic strategy involves a two-step transformation of the ester group into a varied amide functionality. This amide "tail" is a critical determinant of the final compound's mode of action and target specificity.

The causality behind this common pathway is efficiency and modularity. The pyrazole core provides the essential pharmacophore, while the amide coupling step allows for the rapid generation of large libraries of analogues by simply varying the amine coupling partner. This enables efficient exploration of structure-activity relationships (SAR).

G cluster_0 Core Transformation cluster_1 Amide Library Synthesis A Ethyl 4-Amino-1H- pyrazole-5-carboxylate B 4-Amino-1H-pyrazole- 5-carboxylic Acid A->B Step 1: Hydrolysis (e.g., NaOH, H₂O/EtOH) C 4-Amino-1H-pyrazole- 5-carbonyl Chloride B->C Step 2: Acyl Chloride Formation (e.g., SOCl₂, cat. DMF) E Target Pyrazole Carboxamide Agrochemicals C->E Step 3: Amide Coupling (Base, e.g., Pyridine or Et₃N) D Diverse Primary/Secondary Amines (R₁R₂NH) D->E

Figure 1: General synthetic workflow for producing pyrazole carboxamide agrochemicals.

Application I: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

A major success story for pyrazole-based agrochemicals is the development of potent fungicides that inhibit the succinate dehydrogenase (SDH) enzyme.[2][3]

Expertise & Mechanism of Action: The SDH enzyme (also known as Complex II) is a critical component of the mitochondrial electron transport chain in fungi. By inhibiting this enzyme, pyrazole carboxamides effectively shut down cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[4] The pyrazole carboxamide scaffold provides the ideal geometry to bind to the ubiquinone-binding site of the SDH enzyme, with molecular docking studies confirming high-affinity interactions through hydrogen bonding and π-π stacking.[3][5]

Illustrative Examples & Activity Data: The modification of the amide portion has led to the commercialization of several powerful SDHI fungicides. The choice of the amine fragment is crucial for tuning the spectrum of activity, systemic properties, and efficacy.

Amine Moiety (Example)Resulting Fungicide ClassTarget Pathogens (Examples)Reported EC₅₀ (µg/mL)
2-(1,3-dimethylbutyl)anilinePenthiopyrad-likeRhizoctonia solani, Alternaria solani0.37 - 3.06[2][3]
2-chloro-5-(trifluoromethyl)anilineFluxapyroxad-likeRhizoctonia cerealis5.11[6]
4'-chloro-[1,1'-biphenyl]-2-amineBoscalid-likeValsa mali1.77[5]

Protocol 1: Synthesis of a Model Pyrazole Carboxamide SDHI Fungicide

This protocol details a representative synthesis of a pyrazole carboxamide, based on common methodologies found in the literature.[2][7]

Trustworthiness & Self-Validation: Each step includes expected outcomes and characterization checkpoints. Successful synthesis relies on the near-complete conversion in each step, which can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity must be confirmed by ¹H NMR, Mass Spectrometry (MS), and melting point analysis.

Step 1: Saponification (Ester Hydrolysis)

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Sodium Hydroxide (NaOH, 2.5 eq)

    • Ethanol (EtOH) and Water (H₂O) in a 1:1 ratio

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve the starting ester in the EtOH/H₂O mixture in the flask.

    • Add NaOH pellets and heat the mixture to reflux (approx. 80-90°C).

    • Maintain reflux for 2-4 hours, monitoring the reaction by TLC until the starting material spot disappears.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Acidify the mixture to pH 2-3 using concentrated HCl. A white precipitate of 4-amino-1H-pyrazole-5-carboxylic acid should form.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Expected Outcome: A white to off-white solid with a yield typically >90%.

Step 2: Acyl Chloride Formation

  • Reagents & Setup:

    • 4-Amino-1H-pyrazole-5-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂, 3.0-5.0 eq, as reagent and solvent)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes).

  • Causality: Thionyl chloride is an excellent choice as it is a strong chlorinating agent, and the byproducts (HCl and SO₂) are gaseous, which helps drive the reaction to completion. DMF acts as a catalyst.

  • Procedure:

    • Suspend the carboxylic acid in thionyl chloride under an inert atmosphere (e.g., Nitrogen).

    • Add a few drops of DMF.

    • Heat the mixture to reflux (approx. 75°C) for 2-3 hours. The solid should dissolve as it converts to the acid chloride.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporation).

  • Expected Outcome: The crude acyl chloride is typically a yellow to brown solid or oil and is highly moisture-sensitive. It is almost always used immediately in the next step without further purification.

Step 3: Amide Coupling

  • Reagents & Setup:

    • Crude 4-amino-1H-pyrazole-5-carbonyl chloride (1.0 eq)

    • Substituted aniline (e.g., 2-chloroaniline, 1.05 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Base (e.g., Pyridine or Triethylamine (Et₃N), 1.5 eq)

    • Round-bottom flask, magnetic stirrer, under an inert atmosphere.

  • Causality: The base is essential to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.

  • Procedure:

    • Dissolve the substituted aniline and the base in the anhydrous solvent and cool the mixture in an ice bath.

    • Dissolve the crude acyl chloride from Step 2 in a small amount of the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates completion.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel. The final, pure compound should be characterized by ¹H NMR, MS, and melting point to confirm its structure and purity.

Application II: Synthesis of Pyrazole-based Insecticides

The pyrazole scaffold is also integral to several classes of insecticides. A prime example is the phenylpyrazole class, which includes the widely known insecticide Fipronil.

Expertise & Mechanism of Action: Phenylpyrazole insecticides act as potent non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel in insect neurons.[4] GABA is the primary inhibitory neurotransmitter in insects; by blocking its action, these insecticides cause hyperexcitation of the central nervous system, leading to paralysis and death.[4] This mode of action provides excellent selectivity for insects over mammals.

While this compound is not the direct precursor for Fipronil, derivatives made from it can be converted into useful insecticidal intermediates. For instance, the amino group can be removed via diazotization, allowing for further functionalization of the pyrazole ring, a strategy noted in the patent literature.[8]

G A Ethyl 4-Amino-1H-pyrazole -5-carboxylate B Diazonium Salt Intermediate A->B 1. Diazotization (NaNO₂, HCl) C Deaminated Pyrazole Core B->C 2. Deamination (e.g., H₃PO₂) D Further Functionalization (e.g., Halogenation, Sulfenylation) C->D Multi-step Transformations E Phenylpyrazole Insecticide Scaffold D->E

Figure 2: Conceptual pathway for converting the aminopyrazole to a core insecticide scaffold.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling building block that has catalyzed significant innovation in the agrochemical sector. Its straightforward conversion into high-value pyrazole carboxamides provides a robust and flexible platform for developing fungicides, insecticides, and other crop protection agents. The protocols and insights provided herein demonstrate the compound's central role and offer a foundational framework for its effective utilization in research and discovery programs aimed at addressing global food security challenges.

References

  • Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

  • Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. MDPI. [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC - NIH. [Link]

  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. PMC - NIH. [Link]

  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Mol Divers. [Link]

  • Ethyl 5-Aminopyrazol-4-carboxylate. 99 shop Bangladesh. [Link]

  • 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

  • Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, min 95%, 10 grams. CP Lab Chemicals. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

Sources

Application Notes & Protocols: A Guide to Developing Pan-FGFR Covalent Inhibitors from Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Targeting FGFR-Driven Cancers

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its dysregulation, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[1][3] This has established the FGFR family as a compelling target for anticancer therapies.

First-generation FGFR inhibitors, which bind reversibly to the ATP pocket, have validated this approach, with several agents receiving clinical approval.[4] However, their efficacy is often limited by the development of acquired resistance, most commonly through "gatekeeper" mutations in the kinase domain.[5][6][7] These mutations sterically hinder the binding of existing drugs, leading to therapeutic relapse.

To overcome these challenges, the field is advancing towards covalent inhibitors. These molecules form a stable, irreversible bond with their target, offering advantages of prolonged target engagement, enhanced potency, and a unique ability to overcome resistance mutations.[8][9] This guide focuses on a rational, structure-guided approach to developing novel pan-FGFR covalent inhibitors built upon the versatile aminopyrazole scaffold. The aminopyrazole core is a well-established "privileged structure" in kinase inhibitor design, adept at forming key hydrogen bonds with the kinase hinge region, thereby providing a strong anchor for the molecule.[10][11][12]

Our strategy centers on targeting a conserved, non-catalytic cysteine residue located in the P-loop (phosphate-binding loop) of all four FGFR isoforms.[4][13] This approach is designed to achieve broad (pan-FGFR) activity while maintaining selectivity, as this specific cysteine is present in only a handful of other human kinases, and to effectively inhibit kinases bearing the common gatekeeper resistance mutations.[4][14]

Section 1: Rational Design and Synthesis of Covalent Inhibitors

The development of a successful covalent inhibitor is a deliberate process of integrating structural biology, computational chemistry, and synthetic expertise. The goal is to create a molecule that is precisely tailored to the FGFR ATP-binding site.

The Causality of Design: A Three-Point Strategy

Our design strategy is predicated on three key interactions within the FGFR kinase domain:

  • Hinge Binding: The aminopyrazole scaffold serves as the foundational anchor. It mimics the adenine moiety of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region (e.g., with residues E562 and A564 in FGFR1), ensuring high-affinity reversible binding.[8][15]

  • Covalent Targeting: An electrophilic "warhead," typically an acrylamide group, is appended to the aminopyrazole core. This group is positioned to undergo a Michael addition reaction with the thiol side chain of a specific cysteine residue (Cys488 in FGFR1) in the P-loop, forming an irreversible covalent bond.[8][14]

  • Exploiting the Back Pocket: Further chemical moieties are extended from the core to interact with a hydrophobic region adjacent to the ATP site, often referred to as the "back pocket."[4] This interaction enhances both potency and selectivity. Crucially, by anchoring covalently to the P-loop, our reliance on the back pocket—the site of gatekeeper mutations—is reduced, providing a key mechanism to overcome resistance.[4][16]

cluster_0 FGFR Kinase Domain cluster_1 Aminopyrazole Covalent Inhibitor hinge Hinge Region p_loop P-Loop Cysteine (e.g., Cys488) back_pocket Hydrophobic Back Pocket scaffold Aminopyrazole Scaffold scaffold->hinge H-Bonds (Affinity) warhead Acrylamide Warhead moiety Selectivity Moiety warhead->p_loop Covalent Bond (Irreversibility) moiety->back_pocket Hydrophobic Interactions (Potency & Selectivity)

Caption: Rational design of an aminopyrazole-based covalent FGFR inhibitor.
Protocol 1: General Synthesis of a 5-Amino-1H-Pyrazole-4-Carboxamide Derivative

This protocol outlines a representative synthetic route for a core scaffold used in the development of pan-FGFR covalent inhibitors.[3][17] The causality behind this multi-step synthesis is to build the core heterocycle first, then sequentially add the functional groups responsible for hinge binding, covalent reaction, and selectivity.

Objective: To synthesize a key intermediate for elaboration into final covalent inhibitor compounds.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate

  • N,N-Dimethylformamide (DMF)

  • Appropriate amine (for amide formation, e.g., 3,5-dimethoxyaniline)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Acryloyl chloride

  • Solvents for reaction and purification (e.g., Dichloromethane (DCM), Ethyl Acetate, Hexanes)

Procedure:

  • Step 1: Formation of the Aminopyrazole Core.

    • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Rationale: This cyclization reaction forms the foundational 5-aminopyrazole ring system.

    • Remove the solvent under reduced pressure. The crude product, ethyl 5-amino-1H-pyrazole-4-carboxylate, can often be carried forward without extensive purification.

  • Step 2: Amide Coupling.

    • Dissolve the crude aminopyrazole from Step 1 (1.0 eq), the desired amine (e.g., 3,5-dimethoxyaniline, 1.1 eq), and a coupling agent like HATU (1.2 eq) in DMF.

    • Add a non-nucleophilic base such as DIPEA (2.0 eq) and stir the mixture at room temperature for 12-18 hours.

    • Rationale: This step attaches the moiety that will interact with the hydrophobic regions of the kinase, contributing to selectivity and potency. The choice of amine is critical and guided by structure-based design.

    • Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and extract the product with ethyl acetate. Purify by column chromatography.

  • Step 3: Installation of the Covalent Warhead.

    • Dissolve the product from Step 2 (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C and add a base such as triethylamine (1.5 eq).

    • Add acryloyl chloride (1.2 eq) dropwise. Stir at 0°C for 1-2 hours.

    • Rationale: This final step attaches the electrophilic acrylamide group, converting the reversible inhibitor into a covalent one. The reaction is kept cold to control reactivity.

    • Quench the reaction with saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and purify the final product via column chromatography to yield the desired covalent inhibitor.

  • Step 4: Characterization.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: In Vitro Evaluation and Validation

Once synthesized, candidate inhibitors must undergo rigorous in vitro testing to quantify their potency, confirm their mechanism of action, and assess their selectivity.

Protocol 2: Biochemical Potency (IC₅₀) Determination

Objective: To measure the concentration of inhibitor required to reduce the enzymatic activity of wild-type and mutant FGFR isoforms by 50% (IC₅₀).

Methodology: A luminescence-based kinase assay (e.g., Kinase-Glo® Max Assay, Promega) is a robust method.[18]

  • Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. Lower ATP levels indicate higher kinase activity. The inhibitor's potency is determined by its ability to spare ATP by blocking the kinase.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and relevant mutant enzymes (e.g., FGFR2 V564F).

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Kinase Assay Buffer.

  • ATP solution.

  • Synthesized inhibitor compounds.

  • Kinase-Glo® Max Reagent.

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series of the inhibitor compound in DMSO, typically starting from 10 mM. Then, dilute this series into the kinase assay buffer.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted inhibitor.

    • Add 20 µL of a master mix containing the specific FGFR enzyme and substrate in kinase assay buffer.

    • Rationale: A pre-incubation step (10-15 minutes) allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiation and Incubation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® Max Reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) FGFR2 V564F IC₅₀ (nM)
10h (Example) 46419962
Futibatinib 1.6 - 3.01.8 - 5.02.5 - 7.0N/A
FIIN-2 <10<10<10Potent
Table based on representative data from cited literature.[3][14][16]
Protocol 3: Covalent Binding Confirmation via Mass Spectrometry

Objective: To provide direct evidence of irreversible bond formation between the inhibitor and the FGFR kinase.

Methodology: Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Principle: An unmodified protein has a precise mass. When a covalent inhibitor binds, the mass of the protein increases by the exact molecular weight of the inhibitor. This mass shift is detected by the mass spectrometer.

Procedure:

  • Incubation: Incubate the recombinant FGFR protein (e.g., 5 µM) with a 5- to 10-fold molar excess of the covalent inhibitor in an appropriate buffer at room temperature for 2-4 hours. Include a DMSO-only control.

  • Sample Cleanup: Remove unbound inhibitor using a desalting column (e.g., C4 ZipTip) to prevent ion suppression in the mass spectrometer.

  • LC-MS Analysis:

    • Inject the desalted protein sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) coupled with a liquid chromatography system.

    • Rationale: The LC separates the protein from any remaining contaminants, and the MS measures its precise mass.

  • Data Deconvolution: The resulting mass spectrum will contain a series of multiply charged ions. Use deconvolution software (e.g., MaxEnt1) to convert this into a zero-charge mass spectrum.

  • Analysis: Compare the deconvoluted mass of the inhibitor-treated protein with the DMSO control. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.

Protocol 4: Cell-Based Target Engagement and Pathway Analysis

Objective: To confirm that the inhibitor blocks FGFR signaling in a cellular context and inhibits downstream pathways.

Methodology: Western Blotting.

  • Principle: This technique uses antibodies to detect the phosphorylation status of specific proteins, providing a direct readout of kinase activity within the cell.

Materials:

  • FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III, which have FGFR2 amplification).[3]

  • Cell lysis buffer, protease, and phosphatase inhibitors.

  • Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed FGFR-dependent cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-24 hours.

  • Treat the cells with increasing concentrations of the inhibitor for 2-4 hours.

  • Optional: Stimulate the pathway with an FGF ligand (e.g., FGF2) for 15 minutes before harvesting to ensure the pathway is active.

  • Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Rationale: The antibodies specifically bind to their target proteins. The anti-phospho antibodies only detect the active, phosphorylated forms, allowing for a direct measure of inhibitor effect.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using a digital imager. Analyze the band intensities to quantify the reduction in phosphorylation. A potent inhibitor should show a dose-dependent decrease in p-FGFR, p-FRS2, and p-ERK levels.[19][20]

Section 3: Advanced Characterization: Selectivity, Resistance, and In Vivo Efficacy

A clinically viable drug must be selective for its intended target and demonstrate efficacy in a preclinical animal model.

Kinome Selectivity Profiling

It is imperative to understand an inhibitor's off-target activities. Non-selectivity can lead to unexpected toxicities.[21]

  • Methodology: The most comprehensive method is to screen the compound against a large panel of hundreds of human kinases (e.g., the KinomeScan™ platform).[22] The inhibitor is tested at a fixed concentration (e.g., 1 µM), and its ability to displace a proprietary ligand from each kinase is measured. Results are often reported as "% of control," where a lower number indicates stronger binding.

Kinase Target % of Control @ 1 µM Comment
FGFR1 < 1.0Potent on-target activity
FGFR2 < 1.0Potent on-target activity
FGFR3 < 1.0Potent on-target activity
FGFR4 < 5.0Potent on-target activity
VEGFR2 > 50High selectivity over VEGFR2
EGFR > 90High selectivity over EGFR
SRC > 90High selectivity over SRC
This table represents idealized data for a highly selective pan-FGFR inhibitor.
Overcoming Gatekeeper Mutations

A key advantage of targeting the P-loop cysteine is the ability to inhibit FGFR isoforms that have acquired resistance to first-generation inhibitors via gatekeeper mutations (e.g., FGFR2 V564F).[4][16] These mutations block access to the hydrophobic back pocket but do not affect the accessibility of the P-loop. This should be validated by performing both biochemical and cell-based assays on the mutant kinase, as described in Section 2. The inhibitor should retain potent activity against these clinically relevant mutants.[3][23]

cluster_workflow Inhibitor Development & Validation Workflow design Design & Synthesis Aminopyrazole Scaffold + Acrylamide Warhead biochem Biochemical Assays • Pan-FGFR IC₅₀ (WT & Mutant) • Covalent Binding (MS) design->biochem cell_based Cell-Based Assays • Target Engagement (Western) • Anti-proliferative (EC₅₀) biochem->cell_based selectivity Selectivity Profiling • Kinome-wide Screen cell_based->selectivity invivo In Vivo Efficacy • Xenograft Models selectivity->invivo lead Lead Candidate invivo->lead

Caption: High-level experimental workflow for covalent inhibitor development.
Protocol 5: In Vivo Anti-Tumor Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity and tolerability of a lead candidate inhibitor in a living animal model.[24]

Methodology: A cell-line derived xenograft (CDX) model using immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., NU/NU nude or SCID mice).

  • FGFR-dependent cancer cell line (e.g., SNU-16).

  • Matrigel.

  • Lead inhibitor compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

    • Rationale: Matrigel provides an extracellular matrix scaffold that supports initial tumor growth.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Inhibitor at 25 mg/kg, Inhibitor at 50 mg/kg).

  • Drug Administration:

    • Administer the inhibitor or vehicle to the mice daily via oral gavage.

    • Rationale: Oral administration is the intended clinical route for most small molecule inhibitors.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume ≈ (Length x Width²)/2).

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis:

    • Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-FGFR to confirm target inhibition in the tumor tissue).

    • Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle control group to determine in vivo efficacy.[25][26]

Conclusion

The systematic approach detailed in these application notes provides a robust framework for the discovery and preclinical development of next-generation pan-FGFR covalent inhibitors. By leveraging the aminopyrazole scaffold and targeting a conserved P-loop cysteine, this strategy directly addresses the critical challenge of acquired resistance to existing therapies. Each protocol is designed as a self-validating system, from confirming the covalent mechanism of action by mass spectrometry to verifying target engagement in vivo. This integrated methodology of rational design, synthesis, and rigorous biological evaluation is essential for advancing potent and selective drug candidates toward clinical investigation.

References

  • Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. (Source: vertexaisearch.cloud.google.com, URL: )
  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (Source: mdpi.com, URL: [Link])

  • Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - AACR Journals. (Source: aacrjournals.org, URL: [Link])

  • FGF/FGFR signaling pathway involved resistance in various cancer types. (Source: tcr.amegroups.com, URL: [Link])

  • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study - Bulgarian Chemical Communications. (Source: bcc.bas.bg, URL: [Link])

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor - MDPI. (Source: mdpi.com, URL: [Link])

  • FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. (Source: mdpi.com, URL: [Link])

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (Source: academic.oup.com, URL: [Link])

  • Kinase selectivity profiling by inhibitor affinity chromatography - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])

  • (PDF) FGF/FGFR signaling pathway involved resistance in various cancer types. (Source: researchgate.net, URL: [Link])

  • Mechanisms of acquired resistance to FGFR inhibition. Mechanisms of... - ResearchGate. (Source: researchgate.net, URL: [Link])

  • Kinase selectivity profiling by inhibitor affinity chromatography - Semantic Scholar. (Source: semanticscholar.org, URL: [Link])

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. (Source: pnas.org, URL: [Link])

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - Frontiers. (Source: frontiersin.org, URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties | ACS Pharmacology & Translational Science - ACS Publications. (Source: pubs.acs.org, URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (Source: mdpi.com, URL: [Link])

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. | Broad Institute. (Source: broadinstitute.org, URL: [Link])

  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors | PNAS. (Source: pnas.org, URL: [Link])

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - ACS Publications - American Chemical Society. (Source: pubs.acs.org, URL: [Link])

  • Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. - ResearchGate. (Source: researchgate.net, URL: [Link])

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • FGFR2 Assay Kit - BPS Bioscience. (Source: bpsbioscience.com, URL: [Link])

  • FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537) - Creative Diagnostics. (Source: creative-diagnostics.com, URL: [Link])

  • Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1. (Source: hra.nhs.uk, URL: [Link])

  • Human FGFR3 Reporter Assay Kit - Indigo Biosciences. (Source: indigobiosciences.com, URL: [Link])

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PubMed Central. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - MDPI. (Source: mdpi.com, URL: [Link])

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed Central. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Developing FGFR4 Inhibitors As Potential Anti-Cancer Agents Via In Silico Design, Supported by In Vitro and Cell-Based Testing. (Source: researchgate.net, URL: [Link])

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - NIH. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Characterization of models derived from patients with FGFR2... - ResearchGate. (Source: researchgate.net, URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov, URL: [Link])

  • Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC. (Source: ncbi.nlm.nih.gov, URL: [Link])

Sources

Troubleshooting & Optimization

purification of ethyl 4-amino-1H-pyrazole-5-carboxylate common impurities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying Ethyl 4-Amino-1H-Pyrazole-5-Carboxylate

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working with this compound. As a key building block in pharmaceutical development, its purity is paramount. This document provides in-depth, field-tested answers and protocols to address common purification challenges, ensuring the integrity of your subsequent research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the handling and purity of this compound.

Q1: My final product has a persistent yellow or brown tint. What is the likely cause and is it detrimental?

A1: A yellow to brown discoloration is the most frequently reported issue. It typically arises from the oxidation of the aromatic amino group or the presence of high-molecular-weight, conjugated byproducts formed during synthesis. While trace amounts may not interfere with all downstream reactions, this coloration indicates the presence of impurities that can complicate analysis, reduce yields in subsequent steps, and potentially introduce unwanted reactivity. For applications in drug development, achieving a white to off-white solid is critical.

Q2: What is the expected melting point for pure this compound?

A2: The melting point is a crucial indicator of purity. While values can vary slightly between sources, highly pure ethyl 5-amino-1-substituted-pyrazole-4-carboxylates typically exhibit a sharp melting point. For example, the related N-phenyl analog melts at 101-103°C, and the N-methyl analog melts at 99-100°C. A broad melting range or a significant deviation from the expected value for your specific compound suggests the presence of impurities.

Q3: Which analytical techniques are best for assessing the purity of my sample?

A3: A multi-pronged approach is recommended for a complete purity profile:

  • ¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities, including isomers and residual solvents. Databases of common solvent shifts are invaluable for identifying contaminants[1].

  • HPLC-UV: The primary tool for quantitative purity assessment (e.g., % area). A reverse-phase C18 column is standard.

  • LC-MS: Confirms the molecular weight of the main component and helps identify the mass of unknown impurity peaks observed in the HPLC chromatogram.

  • TLC: An indispensable, rapid technique for monitoring the progress of purification by column chromatography and for selecting an appropriate solvent system.

Q4: Can I store this compound long-term? What are the ideal conditions?

A4: Given the amine functionality's susceptibility to air oxidation, long-term storage should be under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Storing it in a cool, dark place (refrigerated) will further minimize degradation.

Part 2: Troubleshooting Guide for Common Impurities

This section provides a problem-based approach to diagnosing and resolving specific purity issues encountered during your experiments.

Problem 1: Low Purity by HPLC/NMR with Recognizable Starting Materials
  • Observation: Your analytical data (HPLC, ¹H NMR) shows significant signals corresponding to the starting materials, such as a hydrazine derivative or ethyl (ethoxymethylene)cyanoacetate (EMCA).[2]

  • Causality: This is a clear indication of an incomplete reaction. The condensation reaction to form the pyrazole ring may have stalled due to insufficient reaction time, improper temperature, or deactivation of reagents.[3]

  • Recommended Solution: Purification via Column Chromatography

    This technique is ideal for separating the more polar aminopyrazole product from less polar starting materials like EMCA.

    Workflow: Troubleshooting Low Purity

    G start Crude Product Analysis (HPLC/NMR) issue Significant Starting Material Detected? start->issue cause1 Incomplete Reaction issue->cause1 Yes end Pure Product (Verify by HPLC/NMR) issue->end No solution1 Purification Strategy: Silica Gel Column Chromatography cause1->solution1 protocol1 Execute Protocol 1: Column Chromatography solution1->protocol1 protocol1->end

    Caption: Troubleshooting workflow for incomplete reactions.

    Protocol 1: Silica Gel Column Chromatography

    • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. Spot your crude material on a TLC plate and elute with varying ratios (e.g., 9:1, 7:3, 1:1 Hex/EtOAc). The ideal system will show good separation between the product spot (typically more polar, lower Rf) and impurity spots, with the product having an Rf value of ~0.3.

    • Column Packing: Prepare a silica gel slurry in your chosen non-polar solvent (Hexane). Pack the column carefully to avoid air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution: Begin eluting the column with the determined solvent system.[4] Collect fractions and monitor them by TLC.

    • Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation).

    • Final Analysis: Dry the resulting solid under high vacuum and re-analyze by HPLC and NMR to confirm purity.

Problem 2: Presence of Isomeric Impurities
  • Observation: You observe multiple product-like peaks in your HPLC or extra, unexpected aromatic/pyrazole signals in your ¹H NMR spectrum. Mass spectrometry may show multiple components with the same mass.

  • Causality: The synthesis of substituted pyrazoles from unsymmetrical precursors can often lead to the formation of regioisomers.[5] For instance, the reaction could yield a mixture of this compound and ethyl 5-amino-1H-pyrazole-4-carboxylate. These isomers often have very similar polarities, making separation challenging.

  • Recommended Solution: Recrystallization

    Recrystallization is a powerful technique that exploits differences in solubility between the desired product and impurities. Often, one isomer is significantly less soluble in a particular solvent system, allowing it to crystallize out selectively.

    Protocol 2: Recrystallization from Ethanol/Water

    • Solvent Selection: Ethanol is a commonly used solvent for recrystallizing aminopyrazole derivatives.

    • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid completely.

    • Hot Filtration (Optional but Recommended for Color): If the solution is colored, this is the point to add a small amount of activated carbon. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Remove the flask from the heat. Slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the cloudiness.

    • Cooling: Allow the flask to cool slowly to room temperature. Inducing rapid crystallization by crashing it in an ice bath will trap impurities. For best results, let it stand undisturbed. If crystals do not form, gently scratch the inside of the flask with a glass rod.

    • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

    • Drying: Dry the purified crystals under vacuum. Perform a final purity check by melting point, HPLC, and NMR.

Problem 3: Product Contains Non-Volatile Salts or Baseline "Smear" in NMR
  • Observation: The ¹H NMR spectrum shows a broad, messy baseline, or your final mass is higher than expected, suggesting the presence of inorganic salts (e.g., from a K₂CO₃ catalyst or an acidic/basic workup).[6]

  • Causality: Inorganic salts or highly polar organic salts (e.g., carboxylates formed by ester hydrolysis) are insoluble in most organic solvents used for NMR and can interfere with analysis and subsequent reactions.

  • Recommended Solution: Liquid-Liquid Extraction (Acid-Base Wash)

    This method leverages the basicity of the amino group to separate the product from neutral organic impurities and water-soluble inorganic salts.

    Workflow: Purification via Extraction

    G start Crude Product in Organic Solvent (e.g., EtOAc) step1 Wash with dilute aq. HCl start->step1 separate1 Separate Layers step1->separate1 org_layer1 Organic Layer: Contains Neutral Impurities (Discard) separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Contains Protonated Product [Product-NH3]+Cl- separate1->aq_layer1 Aqueous step2 Basify Aqueous Layer (e.g., aq. NaHCO3 or NaOH) aq_layer1->step2 step3 Extract with Organic Solvent step2->step3 separate2 Separate Layers step3->separate2 aq_layer2 Aqueous Layer: (Discard) separate2->aq_layer2 Aqueous org_layer2 Organic Layer: Contains Pure Product separate2->org_layer2 Organic step4 Dry (Na2SO4), Filter, and Evaporate Solvent org_layer2->step4 end Pure Product step4->end

    Caption: Workflow for purification by acid-base extraction.

    Protocol 3: Acid-Base Extraction

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic aminopyrazole will protonate and move into the aqueous layer, leaving neutral impurities behind in the organic layer. Repeat the extraction once or twice.

    • Combine Aqueous Layers: Combine the acidic aqueous layers and discard the organic layer.

    • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) with stirring until the solution is basic (pH > 8). The product will precipitate or form an emulsion.

    • Re-extraction: Extract the product back into an organic solvent (ethyl acetate or DCM) multiple times.

    • Wash and Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Part 3: Summary of Impurities and Strategies

The following table summarizes the potential impurities and the most effective purification methods discussed.

Impurity TypePotential SourceKey IdentifierRecommended Purification Method
Unreacted Starting Materials Incomplete reactionSignals for EMCA or hydrazine in NMR/HPLC[2]Column Chromatography
Isomeric Byproducts Lack of regioselectivity in synthesis[5]Multiple product-like peaks in HPLC/MSRecrystallization
Oxidation Products Air exposure of the amino groupYellow/brown discolorationRecrystallization with Activated Carbon
Hydrolysis Product Exposure to acid or baseCarboxylic acid peak in NMR/LC-MSAcid-Base Extraction, Column Chromatography
Inorganic Salts Catalysts, workup reagents[6]Poor solubility, NMR baseline issuesAcid-Base Extraction
Residual Solvents Synthesis, purification stepsCharacteristic peaks in ¹H NMR[1]Drying under High Vacuum

References

  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. MDPI. [Link]

  • Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. [Link]

  • PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • El-Shehry, M.F., et al. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP. [Link]

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information. [Link]

  • Lee, Y.C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Olyaei, A., et al. Literatures preparation of 4-aminopyrazole derivatives. ResearchGate. [Link]

  • CP Lab Chemicals. Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, min 95%, 10 grams. CP Lab Chemicals. [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Maleki, A., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. [Link]

  • precisionFDA. ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. precisionFDA. [Link]

  • Nunez, Y., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals. [Link]

  • Smith, G.F., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Center for Biotechnology Information. [Link]

  • Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Organic Syntheses. ethyl 4-aminobenzoate. Organic Syntheses. [Link]

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. [Link]

  • El-Emary, T.I. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

Sources

optimizing reaction conditions for the synthesis of ethyl 4-amino-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-Amino-1H-Pyrazole-5-Carboxylate

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for rational reaction optimization. Our goal is to empower you to not only successfully synthesize your target molecule but also to understand and control the reaction with confidence.

Introduction: The Chemistry of Aminopyrazole Synthesis

The synthesis of the pyrazole core is a cornerstone of heterocyclic chemistry, most commonly achieved through the condensation of a hydrazine with a 1,3-dielectrophilic species.[1] The target molecule, this compound, is a specifically substituted pyrazole with significant potential as a building block in medicinal chemistry.

A critical challenge in the synthesis of substituted pyrazoles is controlling regioselectivity. The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl or equivalent compound can lead to two different regioisomers.[2] Even with unsubstituted hydrazine, the nature of the electrophilic partner dictates the final arrangement of substituents. For instance, the widely cited reaction between hydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA) reliably yields the ethyl 5-amino-1H-pyrazole-4-carboxylate isomer.

Achieving the desired 4-amino-5-carboxylate regiochemistry requires a different synthetic strategy. This guide will address the optimization of the general pyrazole synthesis while paying special attention to the nuanced approaches required to obtain this specific, less common isomer.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is disappointingly low. What are the most likely causes and how can I improve it?

Answer: Low yield is a frequent issue stemming from several potential factors. A systematic approach is key to diagnosing and solving the problem.

  • Reagent Quality and Stoichiometry:

    • Hydrazine Hydrate: This is often the primary culprit. Hydrazine hydrate can degrade upon storage, absorbing CO₂ and water. Use a fresh, recently opened bottle or titrate an older bottle to determine its true concentration.

    • Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess (1.1-1.2 equivalents) of hydrazine hydrate can often drive the reaction to completion, compensating for any degradation.[3]

  • Reaction Conditions:

    • Temperature: The initial condensation is often exothermic. Uncontrolled temperature can lead to side reactions. Conversely, the subsequent cyclization step may require heating (reflux) to proceed at a reasonable rate. An optimal temperature profile might involve initial cooling followed by gentle heating.

    • Solvent Choice: The solvent plays a crucial role in reactant solubility and facilitating the reaction mechanism. Ethanol is a common and effective choice. However, for stubborn reactions, consider screening other solvents. Acetic acid can serve as both a solvent and an acid catalyst, which can be beneficial.

  • Work-up and Purification Losses:

    • Precipitation: The product often precipitates from the reaction mixture upon cooling or addition of an anti-solvent like water. Ensure the solution is sufficiently cooled to maximize precipitation.

    • Extraction: If the product does not precipitate, it may need to be extracted. Aminopyrazoles can have some water solubility; ensure you use a suitable organic solvent (e.g., ethyl acetate, chloroform) and perform multiple extractions.

    • Purification: Product can be lost during column chromatography or recrystallization. Optimize your purification method on a small scale before committing the bulk material.

Troubleshooting Workflow for Low Yield

Caption: A logical flowchart for troubleshooting low reaction yields.

Question 2: My TLC/LCMS shows multiple product spots. What are the likely side products and how can I suppress them?

Answer: Impurity formation is often related to the high reactivity of the starting materials. The most common side products are regioisomers and dimers.

  • Regioisomer Formation: As discussed, this is the most significant challenge. The formation of the 5-amino-4-carboxylate isomer is often thermodynamically favored. To favor the 4-amino-5-carboxylate isomer, you must choose your starting materials carefully. A potential precursor would be a derivative of ethyl 2-cyano-3-oxobutanoate. The reaction pathway must be directed to ensure the hydrazine nitrogen attacks the correct carbonyl, and the cyclization proceeds as desired.

  • Side Reactions:

    • Hydrazinolysis of Ester: At high temperatures or with prolonged reaction times, hydrazine can react with the ethyl ester group to form a hydrazide. This can be minimized by using moderate temperatures and monitoring the reaction to stop it once the starting material is consumed.

    • Dimerization: The starting electrophile or the product itself may be prone to self-condensation. This is typically minimized by controlling the rate of addition of reagents and maintaining a moderate temperature.

  • Minimization Strategies:

    • Control Temperature: Start the reaction at a lower temperature (0-25 °C) to control the initial exothermic condensation, then gently heat to reflux to drive the cyclization.[4]

    • Slow Addition: Add the hydrazine dropwise to the solution of the electrophile. This keeps the instantaneous concentration of the nucleophile low, reducing the chance of side reactions.

    • Catalyst Choice: The choice of an acid or base catalyst can influence the reaction pathway and, potentially, the regioselectivity. It is worth screening catalysts like acetic acid, p-toluenesulfonic acid (p-TSA), or triethylamine (TEA).[5][6]

Question 3: How can I definitively confirm the regiochemistry of my product?

Answer: Distinguishing between the 4-amino-5-carboxylate and 5-amino-4-carboxylate isomers is non-trivial and requires careful spectroscopic analysis. Do not rely on melting point alone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shift of the pyrazole ring proton (at C3 for the 4-amino isomer, or C5 for the N-unsubstituted 5-amino isomer) will be different. More importantly, nuclear Overhauser effect (NOE) experiments can be decisive. For an N1-substituted pyrazole, an NOE correlation between the N1-substituent and the C5-proton would confirm a 4-amino isomer, while an NOE to the C3-proton would suggest a different structure.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the electronic effects of the attached substituents.

    • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is invaluable. Look for long-range correlations (2-3 bonds). For the desired this compound, you would expect to see a correlation from the protons of the ethyl ester (-OCH₂CH₃) to the C5-carbonyl carbon, and crucially, from the pyrazole N1-H to the C5-carbonyl carbon. This C5-N1 correlation would be strong evidence for the desired isomer.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for this pyrazole synthesis?

A: The reaction proceeds via a condensation-cyclization sequence.[7]

  • Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks one of the electrophilic carbonyl carbons of the 1,3-dielectrophile.

  • Condensation: A molecule of water (or alcohol, depending on the leaving group) is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the remaining electrophilic center (the nitrile carbon).

  • Tautomerization: A final proton transfer results in the stable, aromatic pyrazole ring.

Reaction Mechanism: Hydrazine + β-Ketonitrile

Caption: General mechanism for the synthesis of 5-aminopyrazoles.

Q: Which solvent system is optimal for this reaction?

A: There is no single "best" solvent, as the optimal choice depends on the specific substrates and desired reaction temperature. However, here is a comparison of common choices.

SolventTypical Temp. (°C)AdvantagesDisadvantages
Ethanol Reflux (78 °C)Good solubility for reactants; protic nature can facilitate proton transfer; easy to remove.May not be sufficient for less reactive substrates.
Acetic Acid Reflux (118 °C)Acts as both solvent and acid catalyst; higher boiling point allows for higher reaction temperatures.Can be difficult to remove; potential for side reactions like N-acetylation.
Toluene Reflux (111 °C)Allows for Dean-Stark removal of water, driving the equilibrium forward.[4]Reactants may have lower solubility.
Water Reflux (100 °C)Environmentally friendly ("green") solvent; inexpensive.[5][8]Product isolation can be more complex if it is water-soluble.
DMF 80 - 120 °CHigh boiling point; good solvent for a wide range of compounds.Difficult to remove; potential for decomposition at high temperatures.

Recommendation: Start with ethanol. If the reaction is slow or incomplete, explore using acetic acid or toluene.

Q: What are the critical safety precautions when working with hydrazine?

A: Hydrazine and its derivatives are toxic and potentially carcinogenic. Hydrazine hydrate is less volatile and hazardous than anhydrous hydrazine, but still requires stringent safety measures.

  • Engineering Controls: Always handle hydrazine hydrate in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles.

  • Handling: Use a syringe or cannula for transfers. Avoid inhalation of vapors and direct skin contact.

  • Quenching: Have a quench solution, such as a dilute solution of sodium hypochlorite (bleach), readily available to neutralize any spills and decontaminate glassware.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 5-Amino-1H-pyrazole-4-carboxylate (Illustrative Example)

This protocol describes the synthesis of the common 5-amino-4-carboxylate isomer and serves as a starting point for optimization. Adapting this for the 4-amino-5-carboxylate isomer requires substitution of the starting electrophile.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL) and ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol).

  • Reagent Addition: Begin stirring the solution at room temperature. Slowly add hydrazine hydrate (5.5 mL, ~0.11 mol) dropwise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 ethyl acetate:hexanes. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature, then cool further in an ice bath for 1 hour. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Drying: Dry the product under vacuum to yield ethyl 5-amino-1H-pyrazole-4-carboxylate as a white to off-white solid.

References

  • Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. J Phys Chem Biophys, 14, 371. Link

  • Barabash, O., et al. (2023). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. ResearchGate. Link

  • Der Pharma Chemica. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(3), 951-956. Link

  • Gouda, M. A., et al. (2014). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 19(12), 20307-20319. Link

  • Hardy, C. R. (1983). Synthesis of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Journal of the Chemical Society, Perkin Transactions 1, 551-554. Link

  • Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(2), 158-181. Link

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. Link

  • Reddy, C. S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 251-285. Link

  • Google Patents. (2016). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. CN105646357A. Link

  • Lookchem. (n.d.). REACTION OF 4-CYANO-5-AMINOPYRAZOLE AND 3,4-DICYANO-5-AMINOPYRAZOLE WITH DIMETHYLFORMAMIDE DIETHYLACETAL. Link

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Link

  • Iškauskienė, M., et al. (2020). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 25(22), 5463. Link

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Link

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Link

  • Google Patents. (1984). Process for the preparation of pyrazole. US4434292A. Link

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Link

  • Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. Link

  • Beilstein Journal of Organic Chemistry. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Beilstein Journal of Organic Chemistry. Link

  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Link

  • Sigma-Aldrich. (n.d.). Ethyl 4-pyrazolecarboxylate 99%. Link

  • SpectraBase. (n.d.). ETHYL-1-ACETYL-5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Link

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Link

  • ResearchGate. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Link

  • IRJMETS. (n.d.). SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. Link

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole.... Link

  • Simson Pharma Limited. (n.d.). Ethyl 5-aminopyrazole-4-carboxylate. Link

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Link

  • ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Link

  • Valente, A. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 18. Link

  • Global Substance Registration System. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Link

  • Chem-Space. (n.d.). ethyl 1h-pyrazole-4-carboxylate suppliers USA. Link

  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97%. Link

  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate. Link

  • precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Link

  • ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Link

Sources

Technical Support Center: Synthesis of Ethyl 4-amino-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of ethyl 4-amino-1H-pyrazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols, all grounded in established scientific principles to enhance your experimental success.

Synthesis Overview: A Common Approach

The synthesis of this compound typically involves the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate. This reaction is favored for its relatively straightforward procedure and good yields under optimized conditions.

A Ethyl 2-cyano-3-ethoxyacrylate C Reaction Mixture (Ethanol, Reflux) A:e->C:w + B Hydrazine Hydrate B:e->C:w + D Crude Product (Precipitation/Crystallization) C->D Cooling & Isolation F Side Products/Impurities C->F Side Reactions E Purified this compound D->E Recrystallization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no solid product is precipitating out of the reaction mixture. What could be the cause?

Answer:

This is a common issue that can often be traced back to a few key areas:

  • Reagent Quality: The purity and stability of your starting materials are critical.

    • Ethyl 2-cyano-3-ethoxyacrylate: This reagent can degrade over time, especially if not stored properly. It is advisable to check its purity by NMR or GC before use.

    • Hydrazine Hydrate: This is a strong reducing agent and can be oxidized by atmospheric oxygen. Use a fresh bottle or verify the concentration of an older one.

  • Reaction Conditions: The reaction is sensitive to temperature and solvent.

    • Temperature: The reaction is typically run at reflux in ethanol. Ensure that your heating mantle and condenser are functioning correctly to maintain a steady reflux. Insufficient temperature can lead to an incomplete reaction.

    • Solvent: Ethanol is the most common solvent. Ensure it is of an appropriate grade and is anhydrous, as excess water can interfere with the reaction.

  • Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of hydrazine hydrate is often used to ensure the complete consumption of the ethyl 2-cyano-3-ethoxyacrylate. However, a large excess can sometimes lead to the formation of side products.

Troubleshooting Steps:

  • Verify Reagent Purity: Run a quick purity check (e.g., melting point, NMR) on your starting materials.

  • Optimize Reaction Temperature: Ensure your reaction is maintaining a consistent reflux temperature.

  • Check Stoichiometry: Carefully recalculate the molar equivalents of your reactants. Consider a small-scale trial with a slight excess of hydrazine hydrate.

  • Extend Reaction Time: If the reaction is proceeding slowly, a longer reflux time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Product Purity Issues

Question: My final product is off-color (e.g., yellow or brown) and/or shows impurities in the NMR spectrum. How can I improve the purity?

Answer:

Color and spectral impurities often indicate the presence of side products or unreacted starting materials.

  • Common Side Products: One of the most common side products is the isomeric ethyl 3-amino-1H-pyrazole-5-carboxylate. The formation of this isomer can be influenced by the reaction conditions.

  • Recrystallization: This is the most effective method for purifying the final product.

    • Solvent Choice: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often yields the best results. The ideal solvent system should dissolve the product at high temperatures but have low solubility at room temperature or below.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system, then allow it to cool slowly to form well-defined crystals. Rapid cooling can trap impurities.

Purification Protocol:

  • Dissolve the crude product in a suitable solvent (e.g., hot ethanol).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Reaction Stalls or is Incomplete

Question: My TLC analysis shows that the starting material is not being fully consumed, even after prolonged reaction time. What should I do?

Answer:

A stalled reaction can be frustrating. Here are a few things to consider:

  • Catalyst/Promoter: While this specific reaction doesn't typically require a catalyst, in some syntheses, the presence of trace impurities can inhibit the reaction.

  • Mixing: Ensure that the reaction mixture is being stirred efficiently. Inadequate mixing can lead to localized concentration gradients and incomplete reactions.

  • Re-addition of Reagent: If you suspect that one of the reagents has degraded, a carefully calculated addition of fresh reagent can sometimes restart the reaction. This should be done cautiously to avoid significant changes in stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: Under optimized conditions, yields of 70-85% are commonly reported in the literature. However, this can vary based on the scale of the reaction, purity of reagents, and purification method.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, hydrazine hydrate is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Optimized Experimental Protocol

This protocol is a synthesis of best practices from various literature sources.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Cool further in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Data Summary

ParameterRecommended ConditionImpact on Yield/Purity
Reactant Ratio 1:1.1 (Acrylate:Hydrazine)A slight excess of hydrazine drives the reaction to completion.
Solvent Anhydrous EthanolEnsures good solubility of reactants and facilitates precipitation of the product upon cooling.
Temperature Reflux (~78 °C for Ethanol)Provides the necessary activation energy for the reaction.
Reaction Time 2-4 hoursSufficient time for the reaction to go to completion.
Purification RecrystallizationCrucial for removing isomeric impurities and unreacted starting materials.

Mechanistic Insight

A Ethyl 2-cyano-3-ethoxyacrylate + Hydrazine B Michael Addition (Nucleophilic Attack) A->B C Intermediate Adduct B->C D Intramolecular Cyclization C->D E Cyclized Intermediate D->E F Elimination of Ethanol E->F G This compound F->G

Caption: Simplified reaction mechanism for the formation of this compound.

References

  • Synthesis of 4-Aminopyrazole-5-carbonitriles and Their Application in the Preparation of Pyrazolo[3,4-d]pyrimidines. Journal of Organic Chemistry. [Link]

  • A Convenient Synthesis of this compound. Organic Preparations and Procedures International. [Link]

managing side reactions in the synthesis of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, most commonly through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, is versatile yet prone to side reactions that can complicate product purification and reduce yields. This guide is structured to provide direct, actionable solutions to the most frequently encountered issues in our laboratories and as reported in the literature.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section details the most common side reactions, their mechanistic origins, and proven strategies to manage them effectively.

Issue 1: Formation of Isomeric Pyrazolo[3,4-b]pyridine Impurities

One of the most prevalent challenges is the formation of the undesired pyrazolo[3,4-b]pyridine regioisomer, particularly when employing unsymmetrical 1,3-dicarbonyl compounds.

Q1: My reaction is producing a mixture of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine. How can I improve the regioselectivity for the desired pyrazolo[1,5-a]pyrimidine isomer?

A1: Understanding and Controlling Regioselectivity

The formation of these two isomers stems from the two nucleophilic sites on the 5-aminopyrazole: the endocyclic N1 nitrogen and the exocyclic C4 carbon. The initial attack of either of these sites on one of the carbonyl carbons of the 1,3-dicarbonyl compound dictates the final product.

Mechanism of Isomer Formation:

  • Pyrazolo[1,5-a]pyrimidine formation: Initial attack of the endocyclic N1 of the 5-aminopyrazole on a carbonyl carbon, followed by cyclization of the exocyclic amino group with the second carbonyl.

  • Pyrazolo[3,4-b]pyridine formation: Initial attack of the C4 carbon of the 5-aminopyrazole on a carbonyl carbon, followed by cyclization of the exocyclic amino group with the other carbonyl.[1][2]

Strategies for Enhancing Regioselectivity:

  • Exploit Electronic Effects of the 1,3-Dicarbonyl Compound: The relative electrophilicity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound is a key determinant of regioselectivity.[1]

    • Highly Differentiated Carbonyls: When one carbonyl is significantly more electrophilic (e.g., a trifluoromethyl ketone), the reaction can be highly regioselective.[1] The more electrophilic carbonyl will preferentially react with the "softer" nucleophile (C4 of the pyrazole) leading to the pyrazolo[3,4-b]pyridine, while the "harder" N1 nucleophile attacks the less electrophilic carbonyl, favoring the desired pyrazolo[1,5-a]pyrimidine.

    • Recommendation: To favor the pyrazolo[1,5-a]pyrimidine, choose a 1,3-dicarbonyl compound where the desired point of initial attack for the N1 of the aminopyrazole is the more sterically accessible and less electronically deactivated carbonyl.

  • Solvent and Catalyst Selection:

    • Acid Catalysis: Acetic acid is a commonly used solvent and catalyst that can influence the regioselectivity.[2] The acidic medium can protonate the carbonyl groups, altering their electrophilicity.

    • Lewis Acid Catalysis: The use of Lewis acids can chelate to the 1,3-dicarbonyl compound, enhancing the electrophilicity of one carbonyl over the other and directing the reaction pathway.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and, in some cases, regioselectivity, often under solvent-free conditions.[3]

  • Steric Hindrance:

    • Bulkier substituents on the 5-aminopyrazole or the 1,3-dicarbonyl compound can influence the approach of the nucleophile, thereby favoring one isomer over the other. For instance, a bulky substituent at the C3 position of the aminopyrazole may hinder the attack at N1, potentially leading to the undesired isomer.

Troubleshooting Workflow for Isomer Formation:

start Mixture of Isomers Observed step1 Analyze 1,3-Dicarbonyl Compound start->step1 Identify Root Cause step2 Modify Reaction Conditions step1->step2 If Carbonyls are Similar step3 Consider Steric Factors step1->step3 If Electronic Differentiation is not Feasible step4 Purification step2->step4 If Isomer Ratio Improves step3->step2 end Pure Pyrazolo[1,5-a]pyrimidine step4->end Isolate Desired Product

Caption: A logical workflow for troubleshooting isomer formation.

Issue 2: Dimerization of 5-Aminopyrazole Starting Material

Another significant side reaction is the dimerization of the 5-aminopyrazole starting material, which consumes the reactant and complicates the purification process.

Q2: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my 5-aminopyrazole. How can I prevent this?

A2: Understanding and Preventing Dimerization

The dimerization of 5-aminopyrazoles can occur through various pathways, often promoted by oxidative conditions or the presence of certain metal catalysts.[4][5]

Mechanism of Dimerization:

Dimerization can proceed through C-N, C-C, or N-N bond formation, leading to pyrazole-fused pyridazines or pyrazines.[4][5] Copper catalysts, in particular, have been shown to promote the chemoselective dimerization of 5-aminopyrazoles through a single-electron transfer (SET) pathway.[4]

Strategies for Preventing Dimerization:

  • Avoid Incompatible Catalysts: If your synthesis does not explicitly require a metal catalyst, it is best to avoid them, especially copper salts, as they are known to promote dimerization.[4]

  • Control of Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the 5-aminopyrazole. The presence of oxygen can facilitate oxidative dimerization pathways.

  • Order of Reagent Addition: Add the 5-aminopyrazole to the reaction mixture containing the 1,3-dicarbonyl compound. This ensures that the aminopyrazole has a reactive partner available immediately, reducing the likelihood of self-reaction.

  • Temperature Control: Elevated temperatures can sometimes promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol to Minimize Dimerization:

  • To a reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., acetic acid or ethanol).

  • Slowly add the 5-aminopyrazole (1.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the work-up and purification.

Frequently Asked Questions (FAQs)

Q3: My reaction yield is consistently low, even after addressing isomer formation and dimerization. What other factors should I consider?

A3: Low yields can also result from incomplete reactions or product degradation. Consider the following:

  • Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it over time. In some cases, prolonged reaction times or higher temperatures may be necessary. Conversely, the product may be degrading under the reaction conditions, in which case shorter reaction times or lower temperatures are needed.

  • Purity of Starting Materials: Impurities in the 5-aminopyrazole or 1,3-dicarbonyl compound can interfere with the reaction. Ensure your starting materials are of high purity.

  • Hydrolysis: Pyrazolo[1,5-a]pyrimidines can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. If your work-up involves aqueous acid or base, perform it at a lower temperature and for a minimal amount of time.

Q4: What is the best way to purify my pyrazolo[1,5-a]pyrimidine from its pyrazolo[3,4-b]pyridine isomer?

A4: The separation of these isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Using a high-performance stationary phase or a gradient elution can improve separation.

  • Crystallization: If a suitable solvent system can be found, fractional crystallization can be an effective method for separating isomers, especially on a larger scale.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide high purity material, although it is less scalable.

Q5: Can substituents on my starting materials cause side reactions?

A5: Yes, certain functional groups can lead to undesired reactions.

  • Reactive Functional Groups: Functional groups such as unprotected amines, hydroxyls, or thiols on either the 5-aminopyrazole or the 1,3-dicarbonyl compound can compete in the cyclization reaction or lead to other side products. It may be necessary to use protecting groups for these functionalities.

  • Electron-Withdrawing/Donating Groups: The electronic nature of the substituents can influence the reactivity of the starting materials and the stability of the product. For instance, strong electron-withdrawing groups can make the pyrazolo[1,5-a]pyrimidine ring more susceptible to nucleophilic attack.

Data Summary Table

Side ReactionKey CausesRecommended Mitigation Strategies
Isomeric Pyrazolo[3,4-b]pyridine Formation Use of unsymmetrical 1,3-dicarbonyl compounds; similar nucleophilicity of N1 and C4 of aminopyrazole.Exploit electronic and steric differences in the 1,3-dicarbonyl; optimize solvent and catalyst (acidic/Lewis acid); consider microwave synthesis.
5-Aminopyrazole Dimerization Oxidative conditions; presence of metal catalysts (especially Cu).Use an inert atmosphere; avoid incompatible catalysts; control order of reagent addition; optimize temperature.
Product Hydrolysis Strong acidic or basic conditions, particularly at elevated temperatures.Perform aqueous work-up at low temperatures and for a minimal duration.

Visualizing Reaction Pathways

Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products aminopyrazole 5-Aminopyrazole path1 N1 Attack aminopyrazole->path1 path2 C4 Attack aminopyrazole->path2 dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->path1 dicarbonyl->path2 product1 Pyrazolo[1,5-a]pyrimidine (Desired) path1->product1 product2 Pyrazolo[3,4-b]pyridine (Isomer) path2->product2

Sources

Technical Support Center: Regioselectivity in the Reactions of Ethyl 4-Amino-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving ethyl 4-amino-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Here, we will dissect common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules, including pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines.[1][2] The molecule possesses multiple nucleophilic centers: the two nitrogen atoms of the pyrazole ring (N-1 and N-2) and the exocyclic amino group at the C-4 position. This inherent reactivity profile presents a significant challenge in controlling the regioselectivity of various transformations, such as alkylation and acylation. Achieving the desired regioisomer is paramount, as different isomers can exhibit vastly different biological activities.

This guide will address the fundamental principles governing regioselectivity in pyrazole chemistry and provide practical solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that researchers may encounter during their experiments with this compound.

FAQ 1: N-Alkylation Reactions

Question: I am attempting an N-alkylation of this compound and obtaining a mixture of N-1 and N-2 alkylated products. How can I selectively obtain the N-1 alkylated isomer?

Answer: The formation of a mixture of N-1 and N-2 alkylated pyrazoles is a common issue stemming from the similar nucleophilicity of the two ring nitrogens.[3] The regiochemical outcome is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[4]

Troubleshooting Guide:

  • Steric Hindrance: The N-1 position is generally less sterically hindered than the N-2 position, which is flanked by the C-3 proton and the N-1 nitrogen. Utilizing a bulkier alkylating agent can favor substitution at the more accessible N-1 position.

  • Reaction Conditions:

    • Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the pyrazole, forming the pyrazolate anion. The counterion of the base can also influence selectivity.

    • Solvent: The polarity of the solvent can affect the reactivity of the pyrazolate anion. Aprotic polar solvents like DMF or DMSO are commonly employed.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

dot

Caption: Factors influencing N-alkylation regioselectivity.

FAQ 2: Acylation Reactions

Question: When I try to acylate the 4-amino group, I get significant acylation on the pyrazole nitrogen as well. How can I improve the chemoselectivity for N-4 acylation?

Answer: The exocyclic amino group (N-4) is generally more nucleophilic than the pyrazole ring nitrogens, but competitive acylation can still occur. The key to achieving high chemoselectivity lies in modulating the reactivity of the different nitrogen atoms.

Troubleshooting Guide:

  • Protecting Groups: One of the most reliable methods is to protect the pyrazole nitrogens before carrying out the acylation of the amino group. A common strategy is to use a Boc (tert-butyloxycarbonyl) group, which can be subsequently removed under acidic conditions.

  • Reaction Conditions:

    • Acylating Agent: Using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride, can sometimes improve selectivity.

    • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to scavenge the acid byproduct without competing in the acylation.

    • Solvent: A less polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can favor acylation at the more nucleophilic amino group.

dot

References

Technical Support Center: Scale-Up Synthesis of Ethyl 4-Amino-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-amino-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are curated from established synthetic protocols and field experience to address common challenges encountered during laboratory and pilot-plant scale production.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues that can arise during the scale-up synthesis of this compound. Each problem is analyzed for its probable causes, followed by actionable solutions.

Problem 1: Low Yield or Incomplete Reaction

Symptoms: The isolated product yield is significantly lower than expected based on small-scale experiments. Reaction monitoring (e.g., by TLC or LC-MS) indicates the presence of unreacted starting materials.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Recommended Solution
Inadequate Mixing On a larger scale, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions or incomplete conversion. The mixing dynamics in a large reactor differ significantly from a lab-scale flask.[1][2] Solution: Evaluate and optimize the stirring speed and impeller design to ensure reaction homogeneity. For viscous reaction mixtures, consider mechanical stirring with appropriate torque.
Poor Temperature Control The cyclocondensation reaction to form the pyrazole ring is often exothermic.[1] As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2] Uncontrolled temperature spikes can lead to product degradation or the formation of impurities. Solution: Implement a robust cooling system and monitor the internal reaction temperature closely. A slower, controlled addition of reagents can help manage the exotherm.[1][3]
Sub-optimal Reagent Stoichiometry Minor inaccuracies in reagent measurement can have a magnified impact on a larger scale. Solution: Re-verify the molar equivalents of all starting materials. Ensure accurate weighing and dispensing of reagents, especially the limiting reagent.
Insufficient Reaction Time Reactions that appear complete within a certain timeframe on a small scale may require longer durations at a larger scale due to mass transfer limitations. Solution: Extend the reaction time and monitor for completion using appropriate analytical techniques.
Problem 2: Formation of Impurities and Side Products

Symptoms: The final product is contaminated with significant levels of impurities, as identified by analytical methods. This can complicate purification and reduce the overall yield of the desired product.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Recommended Solution
Regioisomer Formation The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine derivatives can lead to the formation of regioisomers.[3] Solution: Carefully control the reaction conditions (temperature, solvent, and pH) to favor the formation of the desired isomer. In some cases, a different synthetic route with higher regioselectivity may be necessary.[3]
Side Reactions At elevated temperatures or with prolonged reaction times, side reactions such as dimerization or polymerization of starting materials or intermediates can occur. Solution: Optimize the reaction temperature and time to minimize the formation of these byproducts. The use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]
Degradation of Starting Materials or Product The starting materials or the final product may be unstable under the reaction or workup conditions. Solution: Investigate the stability of all components under the proposed conditions. If necessary, modify the procedure to use milder conditions or protect sensitive functional groups.
Problem 3: Difficulties in Product Isolation and Purification

Symptoms: The product is difficult to isolate from the reaction mixture, or the purification process (e.g., recrystallization, chromatography) is inefficient and results in significant product loss.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Recommended Solution
Poor Crystallization The product may be slow to crystallize or may form an oil. Solution: Screen a variety of solvents and solvent mixtures for recrystallization. Seeding the solution with a small crystal of the pure product can induce crystallization. Cooling the solution slowly can also promote the formation of larger, purer crystals.
Emulsion Formation During Extraction During aqueous workup, emulsions can form, making phase separation difficult and leading to product loss. Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
Co-elution of Impurities in Chromatography Impurities with similar polarity to the product can be difficult to separate by column chromatography. Solution: Optimize the mobile phase composition and consider using a different stationary phase. High-performance liquid chromatography (HPLC) may be necessary for challenging separations.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and direct method involves the cyclocondensation of a hydrazine derivative with a β-ketoester or an equivalent 1,3-dielectrophile.[4][5] A widely used starting material is ethyl 2-cyano-3-ethoxyacrylate, which reacts with hydrazine hydrate.[6]

Q2: What safety precautions should be taken when working with hydrazine hydrate on a large scale?

Hydrazine hydrate is a high-energy and toxic compound, and its use on a large scale requires stringent safety protocols.[3] Key concerns include:

  • Thermal Runaway: The reaction with hydrazine can be highly exothermic.[3] Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction.

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[3] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Flammability: Hydrazine has a wide flammability range.[3] Avoid sources of ignition and store it away from oxidizing agents.

Q3: How can the regioselectivity of the pyrazole formation be controlled?

Controlling regioselectivity is a common challenge in pyrazole synthesis.[3] The outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine depends on the relative reactivity of the carbonyl groups and the steric and electronic effects of the substituents. To favor the desired regioisomer, consider the following:

  • Reaction Conditions: Screening different solvents, temperatures, and catalysts can significantly influence the regioselectivity.[3]

  • Protecting Groups: In some cases, selectively protecting one of the carbonyl groups can direct the cyclization to the desired position.

  • Choice of Hydrazine: The nature of the substituent on the hydrazine can also influence the regioselectivity.

Q4: What are the recommended methods for purifying the final product on a large scale?

For large-scale purification, recrystallization is often the most practical and cost-effective method.[3] The choice of solvent is crucial for obtaining high purity and yield. Column chromatography can also be used, but it may be less economical for very large quantities.[3] In some cases, forming a salt of the product can facilitate purification through selective precipitation.[7]

III. Experimental Protocols & Visualizations

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific scale and equipment.

Step 1: Reaction Setup

  • Equip a suitably sized reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.

  • Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

Step 2: Reagent Charging

  • Charge the reactor with ethyl 2-cyano-3-ethoxyacrylate and a suitable solvent (e.g., ethanol).

  • Begin stirring and cool the mixture to the desired starting temperature (e.g., 0-5 °C).

Step 3: Hydrazine Addition

  • Slowly add hydrazine hydrate to the reaction mixture via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below a set point (e.g., 10 °C).

Step 4: Reaction

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

Step 5: Workup and Isolation

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold solvent to remove any residual impurities.

  • Dry the product under vacuum to a constant weight.

Step 6: Purification

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Issue Encountered (e.g., Low Yield) Mixing Inadequate Mixing? Problem->Mixing Temp Poor Temperature Control? Problem->Temp Stoichiometry Incorrect Stoichiometry? Problem->Stoichiometry OptimizeStirring Optimize Stirring Mixing->OptimizeStirring ImproveCooling Improve Cooling/Slow Addition Temp->ImproveCooling VerifyReagents Re-verify Reagent Amounts Stoichiometry->VerifyReagents Monitor Monitor Reaction Progress (TLC, LC-MS) OptimizeStirring->Monitor ImproveCooling->Monitor VerifyReagents->Monitor Result Problem Resolved? Monitor->Result Result->Problem No End Successful Scale-Up Result->End Yes

Caption: A workflow diagram for troubleshooting common issues in chemical synthesis.

IV. References

  • BenchChem. (2025). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • ResearchGate. (2025). Large-scale synthesis of 1H-pyrazole.

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2022). MDPI.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI.

  • Overview of synthesis of pyrazole derivatives. (2023). ResearchGate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2019). ResearchGate.

  • Process for the preparation of a pyrazole derivative. (2011). Google Patents.

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2018). Scientific Research Publishing.

  • 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same. (2001). Google Patents.

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2025). ResearchGate.

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem.

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). ResearchGate.

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2016). Cosmetic Ingredient Review.

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.

  • Method for purifying pyrazoles. (2011). Google Patents.

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (2009). PMC - NIH.

  • a-simple-and-efficient-multicomponent-synthesis-of-novel-pyrazole-naminopyridine-and-pyrazolo34ibipyridine-derivatives-i.pdf. (2024). Longdom Publishing.

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.

  • MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE. (2025). Capot Chemical.

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2001). ResearchGate.

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.

  • Ethyl 5-aminopyrazole-4-carboxylate. Simson Pharma Limited.

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2023). MDPI.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). NIH.

  • 3(5)-aminopyrazole. Organic Syntheses Procedure.

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). ResearchGate.

Sources

stability and proper storage of ethyl 4-amino-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-amino-1H-pyrazole-5-carboxylate

Welcome to the technical support guide for this compound. This document provides in-depth guidance on the stability and proper storage of this valuable heterocyclic building block. As a bifunctional molecule, its stability is paramount for reproducible and successful experimental outcomes. The inherent reactivity of the aromatic amine and the susceptibility of the ethyl ester group to hydrolysis are the primary factors influencing its shelf-life and purity. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container. To prevent oxidative degradation, it is highly recommended to store it under an inert atmosphere (e.g., Argon or Nitrogen). Protecting the compound from light is also a crucial preventative measure.

Q2: Is this compound sensitive to air and moisture?

A2: Yes. The 4-amino group makes the pyrazole ring electron-rich and thus susceptible to oxidation upon prolonged exposure to air, which can lead to discoloration and the formation of impurities[1][2][3]. Furthermore, the ethyl ester functional group is prone to hydrolysis in the presence of moisture, which would convert it to the corresponding carboxylic acid[4][5]. Therefore, minimizing exposure to both air and moisture is critical.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared using anhydrous, high-purity solvents. Common solvents for pyrazole derivatives include DMSO and DMF. Due to the potential for degradation in solution, it is best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable, aliquot the solution into single-use vials, purge with inert gas, seal tightly, and store at -20°C or below for no more than a few days. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: What materials are incompatible with this compound?

A4: Based on the functional groups present, you should avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][7]. Strong acids or bases can catalyze the rapid hydrolysis of the ester group[8][9]. Strong oxidizing agents can degrade the aminopyrazole moiety[2][3].

Q5: My solid compound has developed a yellow or brownish tint. Can I still use it?

A5: Discoloration is a visual indicator of degradation, likely due to oxidation of the amino group. While minor, uniform, pale-yellow discoloration might not significantly impact some applications, a pronounced or non-uniform brown color suggests the presence of significant impurities. For sensitive applications, such as drug development or kinetic studies, using discolored material is not recommended as it can lead to irreproducible results. It is best to use a fresh, off-white or white batch of the compound.

Troubleshooting Guide

This section addresses specific experimental problems that may arise from the improper storage or handling of this compound.

Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Potential Cause: Degradation of the starting material. The two most likely degradation pathways are hydrolysis of the ethyl ester and oxidation of the amino group.

    • Hydrolysis: The presence of moisture, or acidic/basic contaminants, can hydrolyze the ethyl ester to 4-amino-1H-pyrazole-5-carboxylic acid.[5] This acid will have different solubility and reactivity, and it may not participate in the desired reaction, leading to lower yields of the target product.

    • Oxidation: Exposure to air can oxidize the amino group, creating impurities that could interfere with your reaction, poison a catalyst, or complicate purification. Pyrazole rings themselves are generally stable, but the activating amino group increases susceptibility to oxidation.[10]

  • Troubleshooting & Resolution Protocol:

    • Verify Purity: Before use, verify the purity of your starting material using an appropriate analytical technique such as NMR or LC-MS. Check for the presence of the carboxylic acid byproduct or other major impurities.

    • Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent both oxidation and moisture-driven hydrolysis.

    • Fresh Solutions: Always prepare solutions of the compound immediately before use. Do not store solutions for extended periods.

    • pH Control: Be mindful of the reaction pH. Avoid strongly acidic or basic conditions unless they are a required part of the reaction mechanism, as they will accelerate ester hydrolysis.[4]

Problem 2: Compound Fails to Dissolve Completely or Precipitates from Solution
  • Potential Cause: The compound may have partially hydrolyzed to its corresponding carboxylic acid. Carboxylic acids often have significantly different solubility profiles than their ester counterparts, and may be less soluble in the chosen organic solvent.

  • Troubleshooting & Resolution Protocol:

    • Analytical Confirmation: Use LC-MS to confirm the identity of the precipitate and check the purity of the remaining soluble material.

    • Solvent Selection: If the compound is pure, you may be using an inappropriate solvent. Test solubility in a range of solvents (e.g., THF, Dichloromethane, Acetonitrile, DMSO, DMF).

    • Discard Degraded Material: If significant hydrolysis has occurred, it is recommended to discard the batch and obtain fresh, high-purity material to ensure the integrity of your experimental results.

Key Data & Protocols

Summary of Storage and Handling Conditions
ParameterSolid CompoundStock Solution
Temperature 2-8°C≤ -20°C (short-term only)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)
Container Tightly SealedTightly Sealed, Single-Use Aliquots
Incompatibilities Strong Oxidizing Agents, Strong Bases, Strong Acids[6][7]Acidic/Basic Buffers, Aqueous Solutions
Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Upon receipt, inspect the container for a proper seal.

  • If the compound needs to be repackaged, perform the transfer inside a glovebox or glove bag under a positive pressure of Argon or Nitrogen.

  • Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Backfill the vial with inert gas before sealing tightly.

  • Wrap the cap-body interface with parafilm for an extra barrier against moisture and air ingress.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a refrigerator at 2-8°C.

Understanding Chemical Instability

The stability challenges of this compound stem directly from its structure. The diagram below illustrates the two primary degradation pathways that proper storage procedures are designed to prevent.

DegradationPathways substance This compound (Stable Form) p1 substance->p1 p2 substance->p2 trigger1 Air (Oxygen) trigger2 Moisture (H₂O) + Acid/Base Catalyst product1 Oxidized Impurities (Colored Byproducts) product2 4-Amino-1H-pyrazole-5-carboxylic Acid + Ethanol p1->trigger1 Oxidation of Amino Group p1->product1 p2->trigger2 Hydrolysis of Ethyl Ester p2->product2

Caption: Primary degradation pathways for this compound.

References

  • Synlett. (2023). Oxidative Annulation of 5-Aminopyrazoles with Allylic Alcohols/Propenes: Access to Pyrazolo[3,4- b]pyridines.
  • Molecules. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Chemguide. Hydrolysis of esters.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions.
  • Sigma-Aldrich. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97%.
  • ACS Publications. The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids.
  • ResearchGate. Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • Capot Chemical. MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE.
  • RSC Publishing. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
  • Fisher Scientific. Safety Data Sheet - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters.
  • ACS Publications. Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines.
  • Fisher Scientific. Safety Data Sheet - Ethyl 4-cyano-1H-pyrazole-5-carboxylate.
  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

Sources

troubleshooting low yields in multicomponent reactions with aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for troubleshooting low yields in multicomponent reactions (MCRs) involving aminopyrazoles. As versatile building blocks, aminopyrazoles are invaluable in synthesizing diverse heterocyclic scaffolds, but their unique reactivity can present challenges.[1] This resource addresses common issues in a direct question-and-answer format, explaining the "why" behind the troubleshooting steps to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My multicomponent reaction with an aminopyrazole is not yielding any product. What is the most common reason?

A1: The most frequent culprit is an inappropriate catalytic system. Aminopyrazoles possess multiple nucleophilic sites (the endocyclic C4 carbon and the exocyclic amino group), making them C,N-binucleophiles.[1][2] The reaction's success hinges on activating the correct electrophilic partners at the right time. Without a suitable catalyst (or with the wrong one), the activation energy for the desired pathway may be too high, halting the reaction. We recommend starting your troubleshooting with a thorough catalyst screen.

Q2: I'm getting a complex mixture of products instead of my target molecule. Why is selectivity an issue?

A2: This is a classic problem stemming from the binucleophilic nature of aminopyrazoles.[2] Different reaction pathways can compete, leading to a variety of side products or regioisomers. For instance, in reactions with 1,3-dielectrophiles, cyclization can occur in different ways, leading to isomers like pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines.[3][4] Reaction conditions, particularly the choice of catalyst and solvent, play a critical role in directing the reaction toward the desired isomer.[5][6]

Q3: Can the substituents on my aminopyrazole or aldehyde affect the reaction yield?

A3: Absolutely. The electronic properties of the substituents have a significant impact. For example, in the synthesis of pyrazolo[3,4-b]pyridines, electron-withdrawing groups on an aryl aldehyde can increase the electrophilicity of the carbonyl carbon, often leading to higher yields.[6] Conversely, strong electron-donating groups can decrease reactivity and lower the yield. Always consider the electronic nature of your specific substrates when optimizing conditions.

Q4: Is microwave-assisted synthesis a good option for these reactions?

A4: Yes, microwave irradiation is frequently reported to improve outcomes for aminopyrazole MCRs. It can dramatically reduce reaction times and, in many cases, increase yields compared to conventional heating.[3][7] For example, some syntheses of pyrazolo[3,4-b]pyridine derivatives show significantly better yields and shorter reaction times under microwave assistance.[6] If you have access to a microwave reactor, it is a highly recommended optimization strategy.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during multicomponent reactions with aminopyrazoles.

Logical Troubleshooting Workflow

Below is a general workflow to guide your troubleshooting efforts when faced with low reaction yields.

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity catalyst_screen Perform Catalyst Screen (Acidic vs. Basic vs. Lewis Acid) check_purity->catalyst_screen If pure solvent_screen Conduct Solvent Screen (Polar Aprotic vs. Protic vs. Non-polar) catalyst_screen->solvent_screen If no improvement success Yield Improved catalyst_screen->success If yield improves temp_opt Optimize Temperature (RT, Reflux, Microwave) solvent_screen->temp_opt If no improvement solvent_screen->success If yield improves order_add Modify Order of Reagent Addition temp_opt->order_add If selectivity is poor temp_opt->success If yield improves order_add->success If yield improves fail Re-evaluate Reaction Design order_add->fail If no improvement

Caption: A general workflow for troubleshooting low-yield reactions.

Issue 1: Low or No Product Formation

Question: I've confirmed my starting materials are pure, but the reaction is yielding less than 20% of the desired product. Where do I go from here?

Answer: This scenario strongly points towards suboptimal reaction conditions that fail to overcome the activation energy barrier. Let's break down the critical parameters to investigate.

Causality & Solution:

  • Ineffective Catalysis: The catalyst's role is to activate one of the components, typically the electrophile (e.g., an aldehyde or a β-dicarbonyl compound), facilitating the initial reaction step.

    • Expertise & Experience: Many MCRs involving aminopyrazoles are acid-catalyzed. Brønsted acids like acetic acid or p-toluenesulfonic acid (p-TSA) are common starting points.[8][9] Lewis acids such as Iodine, InCl₃, or Ceric Ammonium Nitrate (CAN) can also be highly effective, particularly in promoting Knoevenagel-type condensations.[4][9][10] In some cases, a base catalyst like DABCO or triethylamine is required to generate a key nucleophilic intermediate.[3][11]

    • Troubleshooting Protocol: Perform a catalyst screen using small-scale parallel reactions. See Protocol 1: Catalyst Screening for a detailed methodology.

  • Poor Solvent Choice: The solvent affects reactant solubility, reaction rates, and can even influence the reaction mechanism.

    • Expertise & Experience: Protic solvents like ethanol are frequently used and can participate in hydrogen bonding, stabilizing intermediates.[8] Aprotic polar solvents like DMSO or DMF can be effective for reactions involving charged intermediates.[3] Green chemistry approaches often utilize water, sometimes with a catalyst, which can provide hydrophobic effects that accelerate the reaction.[12][13] In some cases, solvent-free conditions under heating can provide excellent results and simplify workup.[14]

    • Troubleshooting Protocol: Conduct a solvent screen with a representative set of solvents (e.g., Ethanol, Acetonitrile, Toluene, Water, DMSO, and solvent-free). Refer to Protocol 2: Solvent Optimization .

  • Insufficient Thermal Energy: Many MCRs require heating to proceed at a reasonable rate.

    • Expertise & Experience: While some reactions proceed at room temperature, many require refluxing temperatures to achieve good yields.[6] As mentioned, microwave irradiation is a powerful tool for accelerating these reactions. A reaction that takes hours under conventional reflux might be completed in minutes in a microwave reactor, often with improved yields.[6][7]

    • Troubleshooting Action: Systematically increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. If available, test the reaction under microwave irradiation.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst 10 mol% Acetic Acid10 mol% p-TSA10 mol% Iodine10 mol% DABCO
Solvent EthanolAcetonitrileDMSOWater
Temperature Room Temp60 °CReflux120 °C (Microwave)
Table 1: Example matrix for initial reaction condition screening.
Issue 2: Poor Selectivity and Multiple Side Products

Question: My mass spectrum shows several peaks corresponding to isomers or side products, leading to a low yield of the desired compound and a difficult purification process. How can I improve selectivity?

Answer: This is a direct consequence of the aminopyrazole's dual reactivity. The key is to control which nucleophilic site reacts and in what sequence.

Causality & Solution:

  • Uncontrolled Reaction Sequence: In a one-pot MCR where all components are mixed at once, multiple reaction pathways can initiate simultaneously. For example, the aminopyrazole might react with the aldehyde before the Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound can occur, leading to unwanted imines or other adducts.

    • Expertise & Experience: A proven strategy to enhance selectivity is the stepwise addition of reagents . By pre-forming a key intermediate, you can guide the reaction down the desired pathway. For many pyrazolo[3,4-b]pyridine syntheses (a Hantzsch-like reaction), pre-forming the Knoevenagel adduct between the aldehyde and the β-dicarbonyl compound before adding the aminopyrazole can significantly improve yields and reduce side products.[15][16][17]

    • Troubleshooting Protocol: Implement a stepwise addition strategy. See Protocol 3: Stepwise Reagent Addition for Improved Selectivity .

  • Ambiguous Cyclization (Regioisomerism): The aminopyrazole has two nitrogen atoms and a reactive carbon (C4) that can participate in cyclization, leading to different fused-ring systems.

    • Expertise & Experience: The choice of catalyst and solvent can strongly influence the regioselectivity of the cyclization step. Acidic conditions often favor one pathway, while basic or neutral conditions may favor another. For example, in the condensation of aminopyrazoles with β-ketonitriles, the conditions can be tuned to selectively produce different regioisomers.[5]

    • Troubleshooting Action: Analyze the structure of your major side products to understand the competing reaction pathway. Then, revisit your catalyst and solvent screens with the specific goal of suppressing this unwanted pathway. For instance, if you are forming a pyrazolo[1,5-a]pyrimidine when you desire a pyrazolo[3,4-b]pyridine, switching from a basic to a strong acidic catalyst might favor the desired outcome.

Visualizing Competing Pathways

The diagram below illustrates the C,N-binucleophilic nature of a 5-aminopyrazole and how it can lead to different products in a reaction with a generic 1,3-dielectrophile.

G cluster_reactants Reactants cluster_pathways Competing Reaction Pathways cluster_products Potential Products aminopyrazole 5-Aminopyrazole (C,N-Binucleophile) path_a Pathway A: N1 + C4 attack aminopyrazole->path_a path_b Pathway B: Exocyclic NH2 + C4 attack aminopyrazole->path_b electrophile 1,3-Dielectrophile (e.g., enone) electrophile->path_a electrophile->path_b product_a Product A (e.g., Pyrazolo[1,5-a]pyrimidine) path_a->product_a Controlled by Condition Set 1 product_b Product B (e.g., Pyrazolo[3,4-b]pyridine) path_b->product_b Controlled by Condition Set 2

Sources

Technical Support Center: Preventing Byproduct Formation in the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Section 1: The Challenge of Regioisomers in Knorr Pyrazole Synthesis

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, a cornerstone of pyrazole synthesis known as the Knorr synthesis, often presents a significant hurdle: the formation of a mixture of regioisomers.[1][2][3][4] This occurs when an unsymmetrical 1,3-dicarbonyl is used, as the initial nucleophilic attack from the substituted hydrazine can happen at either of the two distinct carbonyl carbons.[4][5] This leads to two different hydrazone intermediates and, consequently, two regioisomeric pyrazole products that can be notoriously difficult to separate.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: My synthesis with an unsymmetrical 1,3-diketone and phenylhydrazine is yielding a nearly 1:1 mixture of regioisomers. What are the key factors controlling this outcome?

A1: The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[4][5]

  • Electronic Effects : The electrophilicity of the two carbonyl carbons in your 1,3-diketone is a primary determinant. Electron-withdrawing groups (EWGs) will activate an adjacent carbonyl group, making it a more favorable site for nucleophilic attack.[4][5]

  • Steric Hindrance : Bulky substituents on either the 1,3-diketone or the hydrazine can physically block the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group.[4][8]

  • Reaction pH : The acidity or basicity of the reaction medium can significantly influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, sometimes even reversing the selectivity compared to neutral conditions.[5]

Q2: How can I strategically manipulate reaction conditions to favor the formation of a single regioisomer?

A2: Optimizing your reaction conditions is often the most practical approach to controlling regioselectivity. Here are some field-proven strategies:

  • Solvent Choice : The solvent can have a dramatic effect. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer.[6][9] This is attributed to the non-nucleophilic nature of these solvents, which do not compete with the hydrazine in attacking the more reactive carbonyl group.[9]

  • Temperature Control : The condensation reaction is often exothermic.[10] Poor temperature control can lead to a loss of selectivity. Running the reaction at a lower temperature can sometimes favor the kinetic product, while higher temperatures may favor the thermodynamic product.

  • Catalysis : The use of an acid catalyst is a hallmark of the Knorr synthesis.[3][11] The choice and amount of acid can influence the reaction pathway. In some cases, a Lewis acid catalyst can enhance the electrophilicity of one carbonyl over the other, thereby improving regioselectivity.[1]

Visualizing the Competing Pathways

The following diagram illustrates the two competing reaction pathways in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl, leading to the formation of two possible regioisomers.

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl A_attack Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->A_attack B_attack Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->B_attack Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->A_attack Substituted\nHydrazine->B_attack A_intermediate Hydrazone Intermediate A A_attack->A_intermediate A_cyclization Intramolecular Cyclization A_intermediate->A_cyclization Regioisomer_A Regioisomer A A_cyclization->Regioisomer_A B_intermediate Hydrazone Intermediate B B_attack->B_intermediate B_cyclization Intramolecular Cyclization B_intermediate->B_cyclization Regioisomer_B Regioisomer B B_cyclization->Regioisomer_B

Caption: Competing pathways in Knorr pyrazole synthesis.

Data-Driven Decisions: Solvent Effects on Regioselectivity

The following table summarizes the impact of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.

1,3-Diketone Substituents (R1, R3)SolventRegioisomer Ratio (A:B)Reference
CF3, PhenylEthanol1 : 1.3[6]
CF3, PhenylTFE>99 : 1[6]
CF3, PhenylHFIP>99 : 1[6]
Furyl, EthylEthanol1 : 1.3[6]

Section 2: Troubleshooting N-Alkylation vs. C-Alkylation

Once the pyrazole core is synthesized, further functionalization, such as N-alkylation, is often required. A common side reaction is unwanted C-alkylation, leading to a mixture of products and reduced yields of the desired N-alkylated pyrazole. The regioselectivity of N-alkylation itself can also be a challenge, as unsymmetrically substituted pyrazoles have two distinct ring nitrogen atoms that can be alkylated.[12][13][14]

Frequently Asked Questions (FAQs)

Q3: I am attempting to N-alkylate my 3-substituted pyrazole and am observing a significant amount of C-alkylation byproduct. What causes this and how can I suppress it?

A3: The pyrazole ring is electron-rich, and while the nitrogen atoms are generally more nucleophilic, the carbon atoms can also be susceptible to electrophilic attack, especially under certain conditions.

  • Basicity and Nucleophilicity : Strong bases can deprotonate the pyrazole N-H, but they can also lead to the formation of a resonance-stabilized anion where the negative charge is delocalized onto the carbon atoms, increasing their nucleophilicity.

  • Solvent Polarity : Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leaving a "naked" and highly reactive anion that is more prone to C-alkylation.

  • Electrophile Hardness (HSAB Theory) : "Hard" electrophiles (e.g., dimethyl sulfate) tend to react at the "harder" nitrogen atom, while "softer" electrophiles (e.g., allyl bromide) may have a higher propensity for reacting at the "softer" carbon atoms.

To suppress C-alkylation, consider using a milder base (e.g., K2CO3 instead of NaH) and a less polar solvent.[15]

Q4: My N-alkylation of a 3,5-disubstituted pyrazole is giving me a mixture of the N1 and N2 alkylated isomers. How can I control this regioselectivity?

A4: Controlling the N-alkylation regioselectivity is a well-known challenge.[12][13] The outcome is influenced by the steric and electronic nature of the substituents on the pyrazole ring, as well as the reaction conditions.

  • Steric Hindrance : A bulky substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen atom, directing the alkylating agent to the less hindered nitrogen.[15]

  • Choice of Base and Cation : The nature of the base and its counter-ion can influence the site of alkylation.[13] For instance, different alkali metal carbonates (e.g., Cs2CO3 vs. K2CO3) can lead to different isomeric ratios.

  • Enzymatic Alkylation : For ultimate control, enzymatic approaches have been developed that can achieve unprecedented regioselectivity (>99%) for the N-alkylation of pyrazoles.[14]

Workflow for Optimizing N-Alkylation Regioselectivity

This diagram outlines a decision-making process for achieving regioselective N-alkylation.

G start Poor N-Alkylation Regioselectivity check_sterics Is there a significant steric difference between C3 and C5 substituents? start->check_sterics modify_substrate Consider modifying substrate to introduce steric bulk. check_sterics->modify_substrate No change_base Screen different bases (e.g., K2CO3, Cs2CO3, NaH) check_sterics->change_base Yes modify_substrate->change_base change_solvent Vary solvent polarity (e.g., THF, ACN, DMSO) change_base->change_solvent success Desired Regioisomer Obtained change_base->success enzymatic_route Explore enzymatic alkylation for ultimate selectivity. change_solvent->enzymatic_route change_solvent->success enzymatic_route->success

Caption: Troubleshooting N-alkylation regioselectivity.

Section 3: General Best Practices and Protocol Guidance

Minimizing byproduct formation often comes down to careful planning and execution of your experiment.

Protocol: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reactant Preparation : Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (5-10 mL per mmol of dicarbonyl).

  • Hydrazine Addition : To the stirred solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Work-up : Once the reaction is complete, remove the TFE under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7]

Troubleshooting Other Common Byproducts
  • Dimerization/Polymerization : These side reactions can sometimes occur, especially with highly reactive starting materials. Running the reaction at a lower concentration or adding one of the reactants slowly over time can often mitigate these issues.

  • Incomplete Cyclization : In some cases, the hydrazone intermediate may be stable and reluctant to cyclize. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the final dehydration step to form the aromatic pyrazole ring.[16]

  • Microwave-Assisted Synthesis : For rapid and efficient synthesis, consider microwave irradiation. This technique can significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation.[17][18][19][20][21][22]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of the Indian Chemical Society. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). OUCI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). ACS Publications. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). PMC - NIH. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). PMC - NIH. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (2024). Taylor & Francis. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). ResearchGate. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. [Link]

  • 7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... (2017). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). Beilstein Journals. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2018). Semantic Scholar. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2022). Slideshare. [Link]

Sources

Technical Support Center: Optimization of Catalysts for the Synthesis of Fused Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fused pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization in these critical reactions. Here, we address common challenges encountered in the laboratory, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success. Our focus is on not just what to do, but why specific strategies are effective, grounding our advice in established chemical principles.

Section 1: Troubleshooting Guide for Common Issues

This section provides a systematic approach to diagnosing and resolving prevalent problems in the catalyzed synthesis of fused pyrazoles.

Issue 1: Low to No Product Yield

One of the most frequent challenges is a disappointingly low yield of the desired fused pyrazole. This can stem from a variety of factors, from reagent quality to subtle inefficiencies in the catalytic cycle.

Possible Causes & Step-by-Step Solutions:

  • Catalyst Inactivity or Degradation:

    • Cause: The catalyst may be old, improperly stored, or deactivated by impurities. For instance, palladium catalysts are notoriously sensitive to oxygen, which can lead to their deactivation.[1]

    • Troubleshooting Protocol:

      • Verify Catalyst Integrity: Use a freshly opened bottle of catalyst or one that has been stored under an inert atmosphere. For palladium catalysts, ensure they have not been excessively exposed to air.

      • Screen Alternative Catalysts: The choice of catalyst is critical. If a standard catalyst like acetic acid or a palladium source is underperforming, consider screening others. Modern palladium precatalysts, for example, often provide more reliable generation of the active catalytic species.[1] A comparative analysis of different catalysts can be insightful (see Table 1).

      • Inert Atmosphere: For air-sensitive reactions, ensure your reaction setup is thoroughly purged with an inert gas like nitrogen or argon. Solvents should be anhydrous and degassed.[1]

  • Poor Quality of Starting Materials:

    • Cause: Impurities in your starting materials, such as the hydrazine or the 1,3-dicarbonyl compound, can lead to unwanted side reactions and consume your reagents, thereby lowering the yield.[2]

    • Troubleshooting Protocol:

      • Purity Analysis: Confirm the purity of your starting materials using techniques like NMR or GC-MS.

      • Purification: If impurities are detected, purify the starting materials through recrystallization, distillation, or column chromatography before use.

  • Suboptimal Reaction Conditions:

    • Cause: Reaction parameters such as temperature, solvent, and reaction time are not optimized for your specific substrates. Condensation reactions are often exothermic, and poor temperature control on a larger scale can lead to impurity formation.[3]

    • Troubleshooting Protocol:

      • Temperature Optimization: Systematically vary the reaction temperature. For exothermic reactions, consider controlled, slow addition of reagents to manage heat generation, especially during scale-up.[3]

      • Solvent Screening: The solvent can significantly impact the reaction.[3] If you are experiencing low yields, screen a variety of solvents with different polarities and boiling points.

      • Time Study: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.

Issue 2: Formation of Undesired Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is a common and significant challenge.[2] Controlling the regioselectivity is crucial for obtaining the desired product in high purity.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups can activate a nearby carbonyl group.[4]

  • Steric Effects: Steric hindrance around the carbonyl groups can direct the nucleophilic attack of the hydrazine to the less hindered site.[4]

  • Reaction Conditions: Solvent, temperature, and pH can dramatically influence which isomer is favored.[4]

Troubleshooting Protocol for Poor Regioselectivity:

  • Solvent Modification: This is often the most effective strategy.

    • Action: If you are using a standard solvent like ethanol, which is known to sometimes yield mixtures, switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4] These solvents have been shown to significantly enhance regioselectivity.[4][5]

    • Rationale: Fluorinated alcohols can form hydrogen bonds that modulate the reactivity of the carbonyl groups and the hydrazine, thereby favoring the formation of one regioisomer.

  • pH Adjustment:

    • Action: Investigate the effect of adding a catalytic amount of acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc).[4]

    • Rationale: Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, which can reverse the selectivity compared to neutral or basic conditions.[4]

  • Temperature Control:

    • Action: Vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.

Issue 3: Catalyst Deactivation and Poisoning

Catalyst deactivation can lead to a stalled or sluggish reaction. The primary mechanisms of deactivation include poisoning, coking, and sintering.[6]

Common Catalyst Poisons in Fused Pyrazole Synthesis:

  • Heteroatoms: Nitrogen and sulfur atoms present in heterocyclic substrates can strongly coordinate with metal catalysts, leading to catalyst poisoning.[7] This is a well-known issue in reactions involving palladium catalysis.[7]

  • Water and Oxygen: As mentioned earlier, these can deactivate sensitive catalysts like palladium.[1]

  • Side Products: Byproducts formed during the reaction can sometimes act as inhibitors.

Troubleshooting Protocol for Catalyst Deactivation:

  • Identify the Source of Poisoning:

    • Action: Carefully analyze your starting materials and reaction setup for potential contaminants. If using heterocyclic substrates with strongly coordinating atoms, be aware of the potential for catalyst poisoning.[7]

    • Solution: Consider using a higher catalyst loading or a catalyst that is more robust to poisoning. Recent research has focused on developing catalytic systems that can overcome the poisoning effect of heterocycles.[7]

  • Ensure Anhydrous and Anaerobic Conditions:

    • Action: Use oven-dried glassware, anhydrous solvents, and thoroughly degas your reaction mixture.[1]

    • Rationale: This prevents the deactivation of sensitive catalysts by water and oxygen.

  • Consider Catalyst Type:

    • Action: Switch between homogeneous and heterogeneous catalysts.

    • Rationale: Homogeneous catalysts are often more active and selective but can be difficult to recycle.[8] Heterogeneous catalysts are more stable and easier to separate but may have lower activity.[8] For some applications, a heterogeneous catalyst might be less prone to certain types of poisoning.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my specific fused pyrazole synthesis?

A1: The optimal catalyst depends on several factors, including the specific substrates, desired reaction conditions (e.g., temperature, solvent), and whether catalyst reusability is a priority. A good starting point is to consult the literature for similar transformations. For a general comparison, see the table below.

Catalyst TypeCommon ExamplesAdvantagesDisadvantages
Homogeneous Acid Catalysts Acetic Acid, HCl, H₂SO₄Inexpensive, readily available.Can be corrosive, difficult to separate from the product.
Homogeneous Metal Catalysts Pd(OAc)₂, Cu(OAc)₂, AgOTfHigh activity and selectivity.[9][10]Expensive, sensitive to air and moisture, potential for metal contamination in the product.[1]
Heterogeneous Catalysts Nano-ZnO, V₂O₅/SiO₂, Amberlyst-70Reusable, easy to separate from the reaction mixture, often environmentally benign.[11][12][13]May have lower activity than homogeneous counterparts, potential for leaching.[8]

Q2: What is the most common side reaction in fused pyrazole synthesis, and how can I minimize it?

A2: Besides the formation of regioisomers, other side reactions can occur. In palladium-catalyzed cross-coupling reactions to form fused systems, hydrodehalogenation of the aryl halide (where the halogen is replaced by a hydrogen) is a common side reaction.[1] To minimize this, ensure that your reaction is free of water and other protic sources. Using a well-defined palladium precatalyst can also help suppress this side reaction.[1]

Q3: Can I reuse my catalyst?

A3: The reusability of a catalyst depends on its type. Heterogeneous catalysts are designed for easy recovery and reuse.[13] To reuse a heterogeneous catalyst, you would typically filter it from the reaction mixture, wash it with a suitable solvent, dry it, and then it can be used in subsequent reactions. It is important to test the activity of the recycled catalyst, as some deactivation may occur with each cycle. Homogeneous catalysts are generally not recoverable, although research is ongoing to develop methods for their recycling.

Q4: My reaction is not going to completion. What should I do?

A4: If your reaction stalls, consider the following:

  • Increase Catalyst Loading: The initial catalyst amount may be insufficient. Try increasing the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol% or 5 mol%).

  • Check for Deactivation: As discussed in the troubleshooting section, your catalyst may have deactivated. Re-evaluate your reaction setup for potential poisons.

  • Increase Temperature or Reaction Time: The reaction may simply be slow. Try increasing the temperature or allowing the reaction to run for a longer period, while monitoring for any product degradation.

Section 3: Experimental Protocols and Data

Table 1: Performance Comparison of Catalysts in Pyrazole Synthesis
CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[9]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[9]
Cu(OAc)₂3-Methyl-1-phenyl-1H-pyrazol-5-amine3.0 equiv.Toluene10010 h50-58%Not Reported[10]
Nano-ZnOPhenylhydrazine, Ethyl acetoacetate----95%-[12]
V₂O₅/SiO₂Ketene N,S-acetals, Hydrazine hydrate-Solvent-free--88-95%Yes[11]
General Protocol for a Palladium-Catalyzed Fused Pyrazole Synthesis

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst) (1-5 mol%)[1]

  • Phosphine ligand (e.g., Xantphos, BrettPhos) (1-10 mol%)[1]

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)[1]

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, pyrazole, palladium catalyst, and ligand.[1]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]

  • Add the anhydrous, degassed solvent via syringe.[1]

  • Add the base.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Section 4: Visualizing Experimental Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents 1. Check Reagent Quality & Purity start->check_reagents check_catalyst 2. Evaluate Catalyst Activity check_reagents->check_catalyst Reagents Pure purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Found check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst is Active screen_catalysts Screen Different Catalysts / Increase Loading check_catalyst->screen_catalysts Suspected Inactivity optimize_params Systematically Vary Temp, Solvent, Time check_conditions->optimize_params purify_reagents->check_catalyst screen_catalysts->check_conditions success Improved Yield optimize_params->success

Caption: A logical guide for troubleshooting low product yield.

Diagram 2: Decision Tree for Improving Regioselectivity

RegioselectivityOptimization start Poor Regioselectivity solvent_screen Screen Solvents start->solvent_screen fluorinated_alcohols Use Fluorinated Alcohols (TFE, HFIP) solvent_screen->fluorinated_alcohols ph_adjust Adjust pH fluorinated_alcohols->ph_adjust acid_base_catalysis Add Catalytic Acid or Base ph_adjust->acid_base_catalysis temp_control Modify Temperature acid_base_catalysis->temp_control kinetic_thermo Lower T for Kinetic, Higher T for Thermodynamic Product temp_control->kinetic_thermo end Improved Regioselectivity kinetic_thermo->end

Caption: Decision-making workflow for enhancing regioselectivity.

References

  • BenchChem. (n.d.). Preventing side reactions in pyrazole synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Pyrazole Synthesis.
  • PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • PMC PubMed Central. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • PMC. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. NIH.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • ResearchGate. (n.d.). 2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • RSC Publishing. (n.d.). Synergy between homogeneous and heterogeneous catalysis.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 4-Amino-1H-pyrazole-5-carboxylate and Other Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, aminopyrazoles stand out as privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials. Their value lies in the versatile reactivity of the pyrazole ring and the appended amino group. This guide provides an in-depth comparative analysis of the reactivity of ethyl 4-amino-1H-pyrazole-5-carboxylate against other key aminopyrazole isomers, namely 3-aminopyrazole and 5-aminopyrazole . By understanding the subtle yet significant differences in their electronic and steric profiles, researchers can make more informed decisions in synthetic design and drug development.

The Aminopyrazole Core: A Hub of Reactivity

Aminopyrazoles are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and an amino substituent. This arrangement creates a molecule with multiple nucleophilic centers, the reactivity of which is modulated by the position of the amino group and the presence of other substituents. The key sites of reactivity in aminopyrazoles are:

  • The Exocyclic Amino Group (-NH2): A primary nucleophilic site for reactions such as acylation, alkylation, and diazotization.

  • The Pyrazole Ring Nitrogens: The pyridine-like nitrogen (N2) is generally more nucleophilic than the pyrrole-like nitrogen (N1), especially in N-unsubstituted pyrazoles.

  • The Pyrazole Ring Carbons: The electron-rich pyrazole ring can undergo electrophilic substitution, typically at the C4 position.[1][2] The C3 and C5 positions are less prone to electrophilic attack due to the generation of unstable positively charged azomethine intermediates.[1]

The interplay of these reactive sites dictates the outcome of chemical transformations, making a nuanced understanding of substituent effects paramount for achieving desired regioselectivity.

A Comparative Analysis of Reactivity

This section dissects the reactivity of this compound in comparison to 3-aminopyrazole and 5-aminopyrazole across several key reaction classes.

Electronic and Steric Landscape

The reactivity of these isomers is fundamentally governed by the electronic influence of the amino and ethyl carboxylate groups on the pyrazole ring.

  • This compound: The amino group at the C4 position acts as an electron-donating group through resonance, increasing the electron density of the pyrazole ring. Conversely, the ethyl carboxylate group at C5 is an electron-withdrawing group. This push-pull electronic arrangement influences the nucleophilicity of the various positions. Sterically, the bulky ethyl carboxylate group at C5 can hinder reactions at the adjacent N1 and C4 positions.

  • 3-Aminopyrazole: The amino group at the C3 position strongly activates the ring towards electrophilic attack, particularly at the C4 position. The N2 atom is the most basic nitrogen.

  • 5-Aminopyrazole: Similar to 3-aminopyrazole, the C5 amino group is activating. However, tautomerism between 3-amino and 5-aminopyrazoles can complicate reaction outcomes.[3] Generally, the 3-amino tautomer is considered more stable.[3] 5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites, with a reactivity order of 5-NH2 > 1-NH > 4-CH.[4]

digraph "Electronic_Effects" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Electronic influence of substituents on aminopyrazole isomers.

Electrophilic Substitution

Electrophilic substitution on the pyrazole ring is a key transformation. The position of the amino group significantly directs the outcome.

  • This compound: The C4 position is already substituted by the activating amino group. The C3 position is the most likely site for electrophilic attack, although the deactivating effect of the adjacent C5-ester group and potential steric hindrance may reduce reactivity compared to unsubstituted pyrazoles.

  • 3-Aminopyrazole and 5-Aminopyrazole: In both these isomers, the C4 position is highly activated by the adjacent amino group and is the primary site for electrophilic substitution.[1][2] This high regioselectivity makes them valuable starting materials for the synthesis of 4-substituted pyrazoles.

Table 1: Comparison of Electrophilic Substitution Reactivity

CompoundPrimary Site of Electrophilic SubstitutionInfluencing Factors
This compound C3Amino group at C4 directs to C3; ester at C5 is deactivating and sterically hindering.
3-Aminopyrazole C4Strong activation by the C3-amino group.
5-Aminopyrazole C4Strong activation by the C5-amino group.
Acylation and Alkylation

The exocyclic amino group and the ring nitrogens are all potential sites for acylation and alkylation. The regioselectivity of these reactions is a crucial aspect.

  • This compound: The nucleophilicity of the 4-amino group is somewhat diminished by the electron-withdrawing ester group at the adjacent C5 position. However, it remains a reactive site. Acylation is expected to occur preferentially at the 4-amino group. Alkylation can be more complex, with potential for reaction at N1, N2, and the 4-amino group. Steric hindrance from the C5-ester may favor reaction at the less hindered N1 position.

  • 3-Aminopyrazole and 5-Aminopyrazole: The amino groups in these isomers are generally more nucleophilic than in the 4-amino counterpart due to the absence of an adjacent electron-withdrawing group. Acylation typically occurs readily at the exocyclic amino group.[5][6] Alkylation of N-unsubstituted 3- and 5-aminopyrazoles often leads to mixtures of N1 and N2 alkylated products, with the ratio depending on the alkylating agent and reaction conditions.[7][8] Steric factors play a major role in determining the selectivity of these reactions.[6]

digraph "Acylation_Alkylation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

General outcomes of acylation and alkylation of aminopyrazoles.

Diazotization Reactions

The conversion of the amino group to a diazonium salt opens up a wide range of synthetic possibilities, including Sandmeyer-type reactions for the introduction of various functional groups.

  • This compound: The amino group at C4 can be diazotized. The resulting diazonium salt can then be subjected to various nucleophilic substitutions. The stability and reactivity of this diazonium species will be influenced by the electronic environment of the pyrazole ring.

  • 3-Aminopyrazole and 5-Aminopyrazole: Diazotization of 3- and 5-aminopyrazoles is a well-established procedure.[5][9] The resulting diazonium salts are versatile intermediates for the synthesis of a variety of substituted pyrazoles. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate undergoes diazotization and subsequent coupling reactions to form pyrazoloazines.[5] Similarly, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can be diazotized and coupled with other reagents.[10]

Experimental Protocol: Diazotization of Ethyl 3-amino-1H-pyrazole-4-carboxylate [5]

  • Dissolution: Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (0.005 mol) in concentrated hydrochloric acid (5 ml).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Diazotization: Slowly add a pre-cooled solution of sodium nitrite (0.008 mol) in water (4 ml) to the pyrazole solution over 15 minutes, maintaining the temperature at 0°C.

  • Coupling: The resulting diazotized solution is then ready for coupling with a suitable nucleophile (e.g., 2-naphthol or 8-hydroxyquinoline) in an appropriate solvent system.

Note: Diazotization reactions should be performed with caution as diazonium salts can be unstable.

Summary of Comparative Reactivity

The following table summarizes the key differences in reactivity between the three aminopyrazole isomers discussed.

Table 2: Summary of Reactivity Comparison

Reaction TypeThis compound3-Aminopyrazole5-Aminopyrazole
Electrophilic Substitution C3 (less reactive)C4 (highly reactive)C4 (highly reactive)
Acylation Preferentially at 4-NH2Preferentially at 3-NH2Preferentially at 5-NH2
Alkylation Mixture of N1, N2, and 4-NH2 alkylation possibleMixture of N1 and N2 alkylation commonMixture of N1 and N2 alkylation common
Diazotization Feasible at 4-NH2Feasible and well-documented at 3-NH2Feasible and well-documented at 5-NH2

Conclusion and Future Perspectives

While sharing the common structural motif of an aminopyrazole, this compound, 3-aminopyrazole, and 5-aminopyrazole exhibit distinct reactivity profiles. These differences are primarily dictated by the position of the amino group and the electronic influence of other substituents.

  • This compound offers a unique substitution pattern, but its reactivity can be tempered by the electron-withdrawing ester group and steric hindrance.

  • 3-Aminopyrazole and 5-Aminopyrazole are highly reactive towards electrophilic substitution at the C4 position and serve as excellent precursors for a wide range of functionalized pyrazoles.

A thorough understanding of these nuances is critical for the rational design of synthetic routes to novel pyrazole-based compounds. Future research focusing on quantitative kinetic studies and computational modeling will further illuminate the subtle differences in their reactivity, enabling even more precise control over their chemical transformations. This knowledge will undoubtedly accelerate the discovery and development of new drugs and advanced materials based on the versatile aminopyrazole scaffold.

digraph "Synthetic_Utility" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Strategic selection of aminopyrazole isomers for target-oriented synthesis.

References

  • Gulea, M., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(3), M1244. [Link]

  • Youssef, A. M. S., et al. (2000). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. Journal of the Korean Chemical Society, 44(5), 448-453.
  • (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • Gotor, V., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(34), 7078-7084.
  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528.
  • (2025). Recent developments in aminopyrazole chemistry.
  • El-naggar, A. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-179.
  • (2025). Recent developments in aminopyrazole chemistry.
  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • PubChem. (n.d.). Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.
  • (2025). New Trends in the Chemistry of 5-Aminopyrazoles.
  • Abdel-Wahab, B. F., et al. (2025). Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction. Drug Development Research.
  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate.
  • (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.
  • (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • F. F. Duarte, et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4591.
  • (2022).
  • S. Carradori, et al. (2024).
  • G. Cirrincione, et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737.
  • (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • D. Anand, et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 218-248.
  • Simson Pharma Limited. (n.d.).
  • A. M. Abdelhamed, et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5707.
  • M. H. Elnagdi, et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • (2000). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. IRJET.
  • J. Fichez, et al. (2018).
  • M. Zia-ur-Rehman, et al. (2009). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 65(Pt 10), o2441.
  • (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.
  • (n.d.). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions.
  • (2025). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring.
  • (2025).
  • (n.d.). Electrophilic Aromatic Substitution.
  • (n.d.). Electrophilic aromatic substitution reactions.

Sources

A Comparative Guide to the Biological Activity of Ethyl 4-Amino-1H-Pyrazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] This is largely due to the pyrazole ring's ability to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with a multitude of biological targets.[1][3] Within this broad class of compounds, derivatives of ethyl 4-amino-1H-pyrazole-5-carboxylate have garnered significant attention as a privileged scaffold for the development of novel therapeutic agents.

This guide provides a comparative analysis of the biological activities of various this compound derivatives. We will synthesize data from multiple studies to objectively compare their performance as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a critical examination of structure-activity relationships (SAR) to guide future discovery efforts.

Comparative Analysis of Biological Activities

The functionalization of the 4-amino-1H-pyrazole core allows for the fine-tuning of its pharmacological profile, leading to derivatives with potent and often selective activity against various targets.

Kinase Inhibitory Activity

One of the most prominent applications of 4-aminopyrazole derivatives is in the development of protein kinase inhibitors.[3][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Derivatives of this scaffold have shown potent inhibitory activity against several kinase families, most notably the Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).

The JAK-STAT signaling pathway is a critical regulator of cellular processes like hematopoiesis and immune response.[6] Abnormalities in this pathway are implicated in cancers and inflammatory diseases.[7] The 4-aminopyrazole core serves as an excellent hinge-binding motif, interacting with the ATP-binding site of the kinase.[6][7]

Below is a comparative table of the in vitro inhibitory activity of selected 4-amino-(1H)-pyrazole derivatives against JAK family kinases.

Table 1: Comparative Inhibitory Activity (IC₅₀) of 4-Amino-(1H)-Pyrazole Derivatives Against JAK Kinases

CompoundModificationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
3f N1-substituted pyrazole with a complex side chain3.42.23.5[7]
17m 4-aminopyrazole derivative6709839[8]
Ruxolitinib Approved JAK Inhibitor (Control)97% inhibition at 20 nM99% inhibition at 20 nM95% inhibition at 20 nM[7]

Causality: The significantly higher potency of compound 3f compared to 17m highlights the critical role of substitutions on the pyrazole core. The specific modifications in 3f likely allow for more optimal interactions within the ATP-binding pocket of the JAK enzymes, leading to nanomolar inhibition.[7] Docking studies suggest that the -NH and =N moieties of the pyrazole form crucial hydrogen bonds with hinge region residues like GLU930 and LEU932 in JAK2.[7]

Below is a diagram illustrating the central role of JAKs in the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Translocation STAT->STAT_dimer 4. Dimerization Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Inhibition GeneExpression Gene Expression DNA->GeneExpression 6. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.

Anticancer Activity

The anticancer effects of these derivatives are often a direct consequence of their kinase inhibitory activity.[9] By blocking signaling pathways essential for cell proliferation and survival, these compounds can induce apoptosis and halt tumor growth. Their efficacy is typically evaluated against a panel of human cancer cell lines.

Table 2: Comparative Cytotoxicity (IC₅₀) of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
11b HELErythroleukemia0.35[7]
11b K562Chronic Myelogenous Leukemia0.37[7]
5 MCF-7Breast Cancer8.03[9]
5 HepG2Liver Cancer13.14[9]
117b MCF-7Breast Cancer15.6[5]

Causality: The potent, sub-micromolar activity of compound 11b against leukemia cell lines (HEL, K562) is consistent with its strong inhibition of JAK kinases, which are known drivers in these hematological malignancies.[7] The varying potencies of compounds 5 and 117b against the same MCF-7 breast cancer cell line underscore how subtle structural changes can dramatically impact cytotoxic effects, likely by altering affinity for different intracellular targets or affecting cell permeability.[5][9]

Anti-inflammatory and Analgesic Activity

Several this compound derivatives have been investigated for their non-steroidal anti-inflammatory drug (NSAID) properties.[10][11][12] The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[11]

Table 3: Comparative In Vivo Anti-inflammatory and Analgesic Activity

CompoundAssayDose (mg/kg)% InhibitionUlcerogenic IndexReference
3a Carrageenan-induced paw edema2548.70.90[11][12]
3c Carrageenan-induced paw edema2550.21.12[11][12]
3d Carrageenan-induced paw edema2545.41.05[11][12]
Diclofenac Sodium Carrageenan-induced paw edema2555.43.10[11][12]
138 Acetic acid-induced writhing (Analgesic)-75.9%Not Reported[4][5]
140 Acetic acid-induced writhing (Analgesic)-84.5%Not Reported[4][5]

Causality: Compounds 3a , 3c , and 3d demonstrate significant anti-inflammatory activity, comparable to the standard drug Diclofenac Sodium.[11][12] Critically, they exhibit a much lower ulcerogenic index, a measure of gastrointestinal toxicity. This improved safety profile is a key objective in NSAID development and suggests these pyrazole derivatives may selectively inhibit COX-2 over COX-1, the latter of which plays a protective role in the gastric mucosa.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the amino group.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Optimization cluster_lead Lead Optimization Synthesis Synthesis of Pyrazole Derivative Library Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryScreen High-Throughput Screening (e.g., Single-dose kinase assay) Purification->PrimaryScreen Test Compounds DoseResponse Dose-Response Assays (IC50 / MIC Determination) PrimaryScreen->DoseResponse Identify 'Hits' CellBased Cell-Based Assays (Cytotoxicity, Anti-proliferative) DoseResponse->CellBased SAR Structure-Activity Relationship (SAR) Studies CellBased->SAR SAR->Synthesis Design Next Generation LeadOpt Lead Optimization (ADME/Tox, In Vivo Models) SAR->LeadOpt Select Lead Candidate

Caption: General experimental workflow for biological activity screening.

Conclusion

Derivatives of this compound represent a highly versatile and promising class of compounds in drug discovery. The comparative analysis reveals their significant potential, particularly as potent kinase inhibitors for anticancer therapy and as anti-inflammatory agents with improved safety profiles. The structure-activity relationship data clearly indicates that targeted modifications at the N1, C3, and C5 positions of the pyrazole core can be used to rationally design next-generation compounds with enhanced potency and selectivity. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing pharmacokinetic properties and evaluating lead candidates in relevant in vivo disease models.

References

  • Benchchem. Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide. Benchchem.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH.
  • 4-iodopyrazole in the synthesis of kinase inhibitors. Benchchem.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). PubMed.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC - PubMed Central.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Antiinflammatory properties of a series of 4-amino-5-arylpyrazoles. (1984). PubMed.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). CORE.
  • Overview on Biological Activities of Pyrazole Derivatives. ResearchGate.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). ResearchGate.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. NIH.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. Available at: [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). NIH.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.

Sources

A Senior Application Scientist's Guide to the Synthetic Landscape of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of profound interest in medicinal chemistry and drug development.[1] As a bioisostere of purine bases like adenine and guanine, this scaffold has been extensively explored, leading to the discovery of compounds with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The therapeutic potential of this framework is exemplified by drugs like tracazolate (an anxiolytic) and riociguat (used for treating hypertension).[4]

Structurally, pyrazolo[3,4-b]pyridines can exist in two main isomeric forms, the 1H- and 2H-tautomers.[5] Computational studies have demonstrated that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, making it the predominant form in most synthetic and biological contexts.[5] Given its importance, a multitude of synthetic strategies have been developed to access this privileged core. The choice of a specific route is a critical decision in any drug discovery program, dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and overall efficiency.

This guide provides an in-depth comparison of the principal synthetic routes to the 1H-pyrazolo[3,4-b]pyridine scaffold, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in navigating this complex synthetic landscape.

Retrosynthesis cluster_A Strategy A: Pyridine Ring Annulation cluster_B Strategy B: Pyrazole Ring Annulation Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Core Pyrazole 5-Aminopyrazole Precursor Pyrazole->Pyrazolo_Pyridine [C-C-C] Fragment Addition C3_Synthon Three-Carbon Synthon (e.g., 1,3-Dicarbonyls, α,β-Unsaturated Ketones) C3_Synthon->Pyrazolo_Pyridine Pyridine 2-Functionalized Pyridine Precursor (e.g., 2-chloropyridine-3-carbonitrile) Pyridine->Pyrazolo_Pyridine [N-N] Fragment Addition N2_Synthon N-N Synthon (Hydrazine) N2_Synthon->Pyrazolo_Pyridine

Caption: Major retrosynthetic strategies for pyrazolo[3,4-b]pyridine synthesis.

Strategy A: Building the Pyridine Ring onto a Pyrazole Precursor

This is arguably the most prevalent and versatile approach, leveraging the availability of substituted 5-aminopyrazoles. The core principle involves reacting a 5-aminopyrazole with a suitable three-carbon electrophilic partner to construct the pyridine ring.

The Classic Condensation: 5-Aminopyrazoles with 1,3-Dicarbonyls

This foundational method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction can be catalyzed by either acids or bases.[5]

Mechanistic Insight: The reaction proceeds via initial condensation of the exocyclic amino group of the pyrazole with one of the carbonyl groups, followed by intramolecular cyclization involving the nucleophilic C4 position of the pyrazole ring and the second carbonyl group, and subsequent dehydration. A critical consideration arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of two distinct regioisomers.[5] The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons; the more electrophilic carbonyl will preferentially react first with the amino group.[5] For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the CF₃ group is significantly more electrophilic, directing the regioselectivity of the reaction.[5]

Regioselectivity cluster_path1 Path 1: Attack at C=O (R1) cluster_path2 Path 2: Attack at C=O (R2) Reactants 5-Aminopyrazole + Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Intermediate1 Initial condensation at more electrophilic C=O Reactants->Intermediate1 Intermediate2 Initial condensation at less electrophilic C=O Reactants->Intermediate2 Product1 Regioisomer 1 Intermediate1->Product1 Cyclization & Dehydration Product2 Regioisomer 2 Intermediate2->Product2 Cyclization & Dehydration

Caption: Regioselectivity in the synthesis from unsymmetrical 1,3-dicarbonyls.

Comparative Data: Reaction Conditions

Catalyst/MediumTemperatureTimeYield Range (%)Reference
Acetic Acid (AcOH)Reflux12 h44 - 99[5]
HCl/Dioxane in EtOH100 °C18 h44 - 99[5]
1.0 M NaOH in Glycol120 °C5 - 12 min> 90[5]
ZrCl₄95 °C16 h13 - 28[1]
CuCl₂VariesVariesGood[5]

This comparison highlights a significant advantage of microwave-assisted or strong base-catalyzed reactions, which can dramatically reduce reaction times while maintaining high yields.[5]

Michael Addition Approach: 5-Aminopyrazoles with α,β-Unsaturated Ketones

This method involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone (a chalcone derivative, for example). The proposed mechanism involves an initial Michael addition of the nucleophilic C4 of the pyrazole to the β-carbon of the unsaturated system. This is followed by an intramolecular attack of the amino group on the carbonyl carbon, subsequent dehydration, and spontaneous oxidation to furnish the aromatic pyrazolo[3,4-b]pyridine core.[5] Lewis acids such as ZrCl₄ are often employed to catalyze this transformation.[1]

The Gould-Jacobs Reaction

Borrowed from quinoline synthesis, the Gould-Jacobs reaction can be adapted to produce 4-hydroxypyrazolo[3,4-b]pyridines.[5][6] The reaction utilizes a 5-aminopyrazole in place of an aniline, which reacts with diethyl 2-(ethoxymethylene)malonate or a similar reagent. The resulting 4-hydroxy intermediate can then be converted to the more synthetically versatile 4-chloro derivative using reagents like POCl₃.[5][6]

Modern Strategies: Multicomponent Reactions (MCRs)

MCRs have emerged as a powerful tool in modern organic synthesis, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.[7] Several MCRs have been developed for pyrazolo[3,4-b]pyridines, typically involving a 5-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile or ethyl acetoacetate.[8][9]

Advantages of MCRs:

  • Operational Simplicity: One-pot procedures reduce purification steps and handling losses.

  • Diversity: Allows for the introduction of three points of diversity in a single step.

  • Green Chemistry: Often compatible with greener conditions, such as microwave irradiation, solvent-free reactions, or aqueous media.[3][10]

These reactions often proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, creating a highly electrophilic Michael acceptor. The 5-aminopyrazole then engages in a cascade of reactions to form the final product.[6]

MCR_Workflow Start 5-Aminopyrazole + Aldehyde + Active Methylene Cmpd. Step1 One-Pot Reaction (Catalyst, Heat/MW) Start->Step1 Step2 Knoevenagel Condensation (Aldehyde + Active Methylene) Product Substituted Pyrazolo[3,4-b]pyridine Step1->Product Step3 Michael Addition (Aminopyrazole) Step4 Intramolecular Cyclization & Dehydration/Oxidation

Caption: General workflow for a three-component synthesis.

Cascade Cyclization: 5-Aminopyrazoles with Alkynyl Aldehydes

A recently developed and elegant method involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[2] This approach is particularly noteworthy for its "switchable" nature. By selecting different reagents (e.g., silver, iodine, or NBS), one can synthesize non-functionalized, iodinated, or brominated pyrazolo[3,4-b]pyridines with excellent regioselectivity.[2] The resulting halogenated products are extremely valuable as they provide a synthetic handle for further diversification through cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[2]

Strategy B: Building the Pyrazole Ring onto a Pyridine Precursor

While less common than Strategy A, this approach provides an alternative and sometimes more direct route to specific substitution patterns. The general principle is the annulation of a pyrazole ring onto a pre-functionalized pyridine.

The most representative example involves the reaction of a 2-chloro-3-cyanopyridine derivative with hydrazine hydrate.[8] The reaction proceeds via nucleophilic displacement of the chloride by one of the hydrazine nitrogens, followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the electrophilic nitrile carbon. This method is effective for producing 3-aminopyrazolo[3,4-b]pyridines.[8]

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical Yields (%)AdvantagesDisadvantages
Condensation 5-Aminopyrazole, 1,3-DicarbonylAcid (AcOH), Base (NaOH), Lewis Acid (ZrCl₄)40 - 99+Well-established, high yields, simplePotential for regioisomers with unsymmetrical dicarbonyls
Michael Addition 5-Aminopyrazole, α,β-Unsaturated KetoneLewis Acid (ZrCl₄)13 - 28 (reported)Access to C4-aryl/alkyl substituted productsLower reported yields, requires oxidation step
Gould-Jacobs 5-Aminopyrazole, Diethyl (ethoxymethylene)malonateHeat, POCl₃GoodAccess to 4-hydroxy/4-chloro derivativesMulti-step to get to the versatile chloro-derivative
MCRs 5-Aminopyrazole, Aldehyde, Active Methylene Cmpd.Various (MW, Ionic Liquids, Catalysts)70 - 95+High efficiency, atom economy, diversity-orientedOptimization of conditions can be complex
Cascade Cyclization 5-Aminopyrazole, Alkynyl AldehydeAg, I₂, NBS45 - 88Excellent regioselectivity, switchable halogenationStarting alkynyl aldehydes may require synthesis
Pyrazole Annulation 2-Chloro-3-cyanopyridine, HydrazineHeat, various solvents (e.g., ethylene glycol)79 - 88Direct route to 3-amino derivativesLimited by availability of substituted pyridine precursors

Detailed Experimental Protocols

Protocol 1: ZrCl₄-Catalyzed Synthesis via Michael Addition[1]

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones.

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture (e.g., by bubbling argon through the solution for 5-10 minutes).

  • Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue. Separate the two phases.

  • Extract the aqueous phase twice more with CHCl₃.

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired pyrazolo[3,4-b]pyridine.

Protocol 2: Switchable Cascade Cyclization with Alkynyl Aldehydes[2]

This protocol details the synthesis of halogenated pyrazolo[3,4-b]pyridines, which are valuable for further functionalization.

  • To a 25 mL Schlenk flask equipped with a stir bar, add 5-aminopyrazole (0.2 mmol), alkynyl aldehyde (0.3 mmol), and iodine (0.3 mmol for iodinated product) under an argon atmosphere.

  • Add dioxane (2 mL) and triethylamine (TEA, 1 mL) sequentially via syringe.

  • Stir the reaction mixture at 90 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and add 50 mL of water.

  • Extract the reaction mixture with EtOAc (3 x 50 mL).

  • Combine the organic fractions, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/petroleum ether mixture) to obtain the desired halogenated pyrazolo[3,4-b]pyridine.

Conclusion

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a mature field with a rich diversity of reliable methods. The classical approach of condensing 5-aminopyrazoles with 1,3-dicarbonyls remains a robust and high-yielding strategy for many applications. However, for the rapid generation of diverse libraries and for accessing specific functionalities, modern multicomponent reactions and cascade cyclizations offer unparalleled efficiency and elegance. The ability of cascade reactions to introduce a reactive halogen handle directly onto the scaffold is particularly powerful for downstream diversification in a drug discovery context.[2] The alternative strategy of forming the pyrazole ring on a pyridine precursor, while less common, provides a key pathway to 3-amino substituted analogs. Ultimately, the selection of the optimal synthetic route requires a careful analysis of the target molecule's substitution pattern, the commercial availability and cost of starting materials, and the desired scale of the synthesis.

References

  • Prie-A-limami, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Koulogianni, M., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2825. [Link]

  • Nguyen, T. V. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1947-1955. [Link]

  • Prie-A-limami, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Dar, B. A., et al. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. Synthetic Communications, 51(21), 3235-3251. [Link]

  • Ghashghaei, O., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7435–7442. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • N/A
  • N/A
  • Zhang, X., et al. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159-167. [Link]

  • N/A
  • N/A
  • Ali, H. I., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Iqbal, M. A., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • Prie-A-limami, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • N/A
  • N/A
  • N/A
  • N/A

Sources

A Comparative Guide to the Biological Activity of N-Substituted vs. Unsubstituted Ethyl 4-Aminopyrazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This versatility stems from the pyrazole's unique structural and electronic features, which allow for diverse substitutions that can fine-tune its biological effects. At the heart of this exploration are ethyl 4-aminopyrazole-5-carboxylates, a class of compounds that serve as crucial intermediates in the synthesis of more complex bioactive molecules.[4][5][6][7] A key determinant of their biological activity lies in the substitution at the N1 position of the pyrazole ring. This guide provides a comparative analysis of N-substituted versus unsubstituted ethyl 4-aminopyrazole-5-carboxylates, delving into their differential biological activities, the underlying structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Comparative Biological Activity: The Impact of N-Substitution

The presence or absence of a substituent at the N1 position of the ethyl 4-aminopyrazole-5-carboxylate core profoundly influences its interaction with biological targets. While the unsubstituted scaffold provides a foundational structure, N-substitution offers a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Numerous studies have demonstrated that appropriate substitution on the pyrazole ring can significantly enhance anticancer efficacy.[1] Structure-activity relationship (SAR) analyses reveal that substitutions at various positions, including the N1 position, are critical for improving cytotoxic effects against cancer cell lines.[2]

  • N-Substituted Derivatives: The introduction of various groups at the N1 position has been shown to be a successful strategy in the development of potent anticancer agents. For instance, N-alkylation and N-arylation can lead to compounds with enhanced activity. These substituents can influence the molecule's lipophilicity, steric profile, and ability to form key interactions with target proteins such as kinases.[8]

  • Unsubstituted Derivatives: While often serving as precursors, unsubstituted ethyl 4-aminopyrazole-5-carboxylates can also exhibit intrinsic, albeit generally weaker, anticancer activity. Their utility often lies in their role as a versatile starting material for further functionalization.

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives

Compound TypeSubstituent at N1Cancer Cell LineActivity (IC50)Reference
N-Substituted Pyrazole4-chlorophenylIGROVI (ovarian)40 nM[9]
N-Substituted Pyrazole2,4-dichlorophenylMultiplePotent CB1 antagonist[1]
Fused PyrazoleVariedHCT116, MCF7Potent[2]
Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory agents, with celecoxib being a prominent example of a COX-2 inhibitor.[2][3] The nature of the N1-substituent is a critical factor in determining the anti-inflammatory potency and selectivity.

  • Unsubstituted Derivatives: Unsubstituted pyrazoles generally exhibit lower anti-inflammatory activity compared to their N-substituted counterparts. However, they remain valuable synthons for creating more potent anti-inflammatory drugs.

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound TypeSubstituent at N1In Vivo Model% Inhibition of EdemaReference
N-Substituted PyrazoleVaried aryl groupsCarrageenan-induced paw edema84.39% - 89.57%[13]
N-Substituted PyrazoleBenzenesulfonamideCarrageenan-induced paw edemaHigh[12]
Unsubstituted Pyrazole Analog-Carrageenan-induced paw edemaModerate[3]
Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents. The substituents on the pyrazole ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

  • N-Substituted Derivatives: The introduction of various aliphatic and aromatic groups at the N1 position has been shown to yield compounds with significant antibacterial and antifungal activity.[13] These substitutions can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

  • Unsubstituted Derivatives: While some unsubstituted pyrazoles show antimicrobial activity, N-substitution is often necessary to achieve potent and broad-spectrum effects.

Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound TypeSubstituent at N1MicroorganismActivity (MIC)Reference
N-Substituted PyrazoleVaried aromatic/aliphaticS. aureus, B. subtilis, E. coli, P. aeruginosaExcellent[13]
N-Substituted PyrazoleVariedS. aureus, C. albicansPotent[14]
Unsubstituted Pyrazole-Various bacteria and fungiModerate[15]

Structure-Activity Relationship (SAR): The "Why" Behind the Activity

The observed differences in biological activity between N-substituted and unsubstituted ethyl 4-aminopyrazole-5-carboxylates can be rationalized through Structure-Activity Relationship (SAR) studies.

SAR_Comparison cluster_unsubstituted Unsubstituted Pyrazole cluster_substituted N-Substituted Pyrazole Unsubstituted Unsubstituted Ethyl 4-aminopyrazole-5-carboxylate Activity_U Baseline Biological Activity (Often moderate) Unsubstituted->Activity_U Exhibits SAR Structure-Activity Relationship (SAR) Activity_U->SAR Substituted N-Substituted Ethyl 4-aminopyrazole-5-carboxylate Activity_S Modulated Biological Activity (Potentially enhanced potency & selectivity) Substituted->Activity_S Leads to Activity_S->SAR Lipophilicity Lipophilicity (Membrane Permeation) SAR->Lipophilicity Influences Sterics Steric Hindrance (Receptor Binding) SAR->Sterics Influences H_Bonding Hydrogen Bonding Capacity (Target Interaction) SAR->H_Bonding Influences

Caption: Comparative SAR of N-substituted vs. unsubstituted pyrazoles.

The key factors influencing the biological activity upon N-substitution are:

  • Lipophilicity: The introduction of alkyl or aryl groups at the N1 position generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets.

  • Steric Bulk: The size and shape of the N1-substituent can have a significant impact on how the molecule fits into the binding pocket of a target protein. For example, bulky substituents are often favored for selective COX-2 inhibition.

  • Hydrogen Bonding: The NH group in an unsubstituted pyrazole can act as a hydrogen bond donor. N-substitution removes this capability but can introduce other functionalities capable of hydrogen bonding, thereby altering the interaction profile with the target.

Experimental Protocols: Methodologies for Biological Evaluation

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

MTT_Workflow start Start step1 {Cell Seeding | Plate cancer cells in 96-well plates. Incubate for 24h.} start->step1 Day 1 step2 {Compound Treatment | Add serial dilutions of test compounds. Incubate for 48-72h.} step1->step2 Day 2 step3 {MTT Addition | Add MTT solution to each well. Incubate for 2-4h.} step2->step3 Day 4/5 step4 {Formazan Solubilization | Add solubilization buffer (e.g., DMSO). Incubate until crystals dissolve.} step3->step4 step5 {Absorbance Measurement | Read absorbance at 570 nm using a microplate reader.} step4->step5 end End step5->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (N-substituted and unsubstituted pyrazoles) in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[19][20][21]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (N-substituted and unsubstituted pyrazoles) and a standard drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Agar Well Diffusion Assay

This method is a preliminary screening technique to qualitatively assess the antimicrobial activity of compounds.[22][23]

Protocol:

  • Preparation of Test Plates: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test microorganisms.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Compound Addition: Create wells of 6 mm diameter in the agar plates using a sterile cork borer. Add a defined concentration of the test compounds (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The substitution pattern on the pyrazole ring, particularly at the N1 position, is a critical determinant of the biological activity of ethyl 4-aminopyrazole-5-carboxylates. While unsubstituted derivatives serve as valuable foundational structures, N-substitution provides a versatile handle for medicinal chemists to enhance potency, selectivity, and overall drug-like properties. The strategic introduction of various substituents can lead to the development of potent anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds, enabling researchers to make informed decisions in the drug discovery and development process.

References

  • Panagiotis Theodosis-Nobelos, P. et al. (2021). Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • Zhang, P. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]

  • National Institutes of Health. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • National Institutes of Health. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • National Institutes of Health. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]

  • ResearchGate. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • ResearchGate. (2013). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. [Link]

  • Oriental Journal of Chemistry. (2007). Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. [Link]

  • PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • National Institutes of Health. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • National Institutes of Health. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]

  • IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Semantic Scholar. (2016). Synthesis and anti-inflammatory activity of some pyrazole derivatives. [Link]

  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

  • National Institutes of Health. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Prestat, G. et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold stands as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its synthetic tractability and versatile nature have led to the development of numerous clinically approved drugs targeting a wide array of protein kinases.[1] However, the seemingly subtle variation in the substitution pattern on the pyrazole ring—its isomerism—can dramatically alter the inhibitory profile of a compound, often marking the difference between a promising lead and a non-specific inhibitor.

This guide provides a comparative analysis of the kinase inhibitory activity of pyrazole isomers, delving into the structural nuances that govern their potency and selectivity. We will explore the structure-activity relationships (SAR) of different pyrazole regioisomers, supported by experimental data from the literature, and provide detailed protocols for assessing their inhibitory potential.

The Privileged Scaffold: Why Pyrazole Dominates Kinase Inhibition

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry for several key reasons.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows it to act as a versatile hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site.[3] Furthermore, the multiple positions available for substitution on the pyrazole ring (N1, C3, C4, and C5) provide a rich canvas for chemists to fine-tune the physicochemical properties and biological activity of the resulting inhibitors.[4][5]

Several FDA-approved kinase inhibitors incorporate a pyrazole core, including:

  • Ruxolitinib: A potent JAK1/2 inhibitor used in the treatment of myelofibrosis.[1]

  • Crizotinib: An ALK and ROS1 inhibitor for the treatment of non-small cell lung cancer.[1]

  • Encorafenib: A BRAF inhibitor used in melanoma therapy.[1]

The success of these drugs underscores the therapeutic potential embedded within the pyrazole scaffold.

Isomerism Matters: A Comparative Analysis of Kinase Inhibition

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the pyrazole ring is a critical determinant of kinase inhibitory activity. Here are some key SAR observations from published research:

  • N1-Substitution: The N1 position of the pyrazole ring is often directed towards the solvent-exposed region of the ATP-binding site.[7] This allows for the introduction of various substituents to modulate solubility and other pharmacokinetic properties without directly interfering with hinge binding. For example, in a series of HPK1 inhibitors, methylation at the N1 position of the pyrazole led to significant gains in selectivity against kinases within the MAPK family.[7]

  • C3-Substitution: The C3 position frequently serves as a key attachment point for moieties that interact with the hinge region of the kinase. In many pyrazole-based inhibitors, a 3-amino group forms crucial hydrogen bonds with the backbone of the hinge.[3][4] The nature of the substituent at C3 can also influence selectivity. For instance, a study on ALK5 inhibitors revealed that a 3-substituted pyrazole ring had superior activity compared to its positional isomer.[8]

  • C4-Substitution: The C4 position is often a vector for exploring the deeper regions of the ATP-binding pocket or for introducing groups that can enhance selectivity. In a series of pyrazolo[3,4-g]isoquinoline derivatives, the introduction of an alkyl group at the 4-position led to a modification of the kinase inhibition profiles, with a preference for CLK1, CDK9, and GSK3 over Haspin.[9]

  • C5-Substitution: Substituents at the C5 position can also play a significant role in determining potency and selectivity. In the development of JAK1 inhibitors, an ortho substitution on the pyrazole ring (which would be the C5 position in a 1,3,4-trisubstituted pyrazole) proved to be important for its selectivity over JAK2.[1]

Comparative Inhibitory Data

To illustrate the impact of isomeric substitution, the following table summarizes IC50 values for representative pyrazole-based kinase inhibitors from the literature. It is important to note that these compounds were not all tested in the same study, and assay conditions may vary.

Compound/Isomer TypeKinase TargetIC50 (nM)Reference
3-Aminopyrazole DerivativeAurora A160[8]
3-Aminopyrazole DerivativeAurora B2.2[8]
Pyrazolo[3,4-g]isoquinoline (Nitro, 4-H)Haspin57[9]
Pyrazolo[3,4-g]isoquinoline (Nitro, 4-Me)Haspin167[9]
Pyrazolo[3,4-g]isoquinoline (Amino, 4-H)Haspin62[9]
3-Amino-1H-pyrazole-based inhibitorCDK1633 (EC50)[4]

This table is a synthesis of data from multiple sources and is intended for illustrative purposes. Direct comparison of absolute values should be made with caution.

Visualizing the Concepts

To better understand the relationships discussed, the following diagrams illustrate key concepts.

G cluster_scaffold Pyrazole Scaffold cluster_properties Key Properties cluster_isomers Isomeric Substitution Pyrazole Pyrazole Ring N1 N1-Substitution Pyrazole->N1 Influences C3 C3-Substitution Pyrazole->C3 Influences C4 C4-Substitution Pyrazole->C4 Influences C5 C5-Substitution Pyrazole->C5 Influences Potency Potency (IC50) Selectivity Selectivity PK Pharmacokinetics N1->Potency Determines N1->Selectivity Determines N1->PK Determines C3->Potency Determines C3->Selectivity Determines C3->PK Determines C4->Potency Determines C4->Selectivity Determines C4->PK Determines C5->Potency Determines C5->Selectivity Determines C5->PK Determines

Caption: The influence of isomeric substitution on the properties of pyrazole-based kinase inhibitors.

Experimental Protocols for Assessing Kinase Inhibitory Activity

A crucial aspect of comparing the activity of pyrazole isomers is the use of robust and standardized experimental protocols. The following provides a detailed methodology for an in vitro kinase inhibition assay to determine IC50 values.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[10][11]

Materials:

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (Adenosine 5'-triphosphate)

  • Pyrazole isomer test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each pyrazole isomer in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

    • Prepare a kinase/substrate mixture in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Allow the plate to incubate at room temperature for 15 minutes to permit the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase/Substrate and ATP Solutions Add_Kinase Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Incubate1 Incubate (15 min) Add_Kinase->Incubate1 Initiate Initiate with ATP Incubate1->Initiate Incubate2 Incubate (e.g., 60 min) Initiate->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min) Add_Detection->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay to determine IC50 values.

Conclusion

The isomeric form of a pyrazole-based kinase inhibitor is a critical factor that profoundly influences its biological activity. A deep understanding of the structure-activity relationships of different pyrazole regioisomers is paramount for the rational design of potent and selective kinase inhibitors. By leveraging the insights from existing literature and employing robust experimental protocols, researchers can navigate the chemical space of pyrazole isomers to uncover novel therapeutics for a multitude of diseases.

References

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Guillon, R., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(23), 8349. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]

  • Shaaban, O., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Bavanzel, P., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13694-13711. [Link]

  • Kneip, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Eastgate, M. D., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 14(6), 1125-1131. [Link]

  • Laufer, S., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(1), 63-69. [Link]

  • Tan, K., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 15(18), 1733-1744. [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). Medicinal Chemistry. [Link]

  • Shaaban, O., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • El-Gamal, M. I., et al. (2022). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 27(19), 6265. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Ethyl 4-amino-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of synthesized Ethyl 4-amino-1H-pyrazole-5-carboxylate. Intended for researchers, analytical chemists, and drug development professionals, this document delves into the rationale behind methodological choices, offers detailed experimental protocols, and presents comparative data to aid in selecting the most suitable analytical approach for quality control and impurity profiling.

Introduction: The Significance of Purity in Pyrazole Derivatives

This compound is a crucial heterocyclic building block in medicinal chemistry. Its substituted pyrazole core is a key pharmacophore in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. Given its role as a starting material or intermediate, its purity is paramount. Even trace impurities can carry through the synthetic route, potentially leading to the formation of undesired, and possibly toxic, side products in the final Active Pharmaceutical Ingredient (API).

Impurity profiling by HPLC is therefore not merely a quality control checkpoint but a fundamental aspect of ensuring the safety and efficacy of the final drug product.[1][2] This guide compares two robust Reversed-Phase HPLC (RP-HPLC) methods—a standard isocratic method for routine analysis and a gradient method for comprehensive impurity profiling—providing the scientific context to empower researchers in their analytical strategy.

Synthesis and Potential Impurities

To develop a robust analytical method, one must first understand the potential impurities that can arise from the synthesis. A common synthetic route to this compound involves the condensation of a hydrazine source with an activated cyanoacetate derivative, such as ethyl (ethoxymethylene)cyanoacetate.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Impurities Hydrazine Hydrazine Condensation Condensation/ Cyclization Hydrazine->Condensation EMCA Ethyl (ethoxymethylene) cyanoacetate EMCA->Condensation Product This compound Condensation->Product Main Product Impurity1 Unreacted EMCA Condensation->Impurity1 Potential Impurity2 Isomeric Byproduct (Ethyl 3-aminopyrazole-4-carboxylate) Condensation->Impurity2 Potential Impurity3 Degradation Products Product->Impurity3 e.g., Hydrolysis

Caption: Synthetic pathway for this compound and potential impurities.

This process can generate several types of impurities:

  • Starting Materials: Unreacted ethyl (ethoxymethylene)cyanoacetate.

  • Isomeric Impurities: Regioisomers, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, can form depending on the reaction conditions.

  • Degradation Products: The ester functionality is susceptible to hydrolysis, and the amino group can undergo oxidation.

A successful HPLC method must be able to resolve the main compound from these and other potential process-related impurities.[4]

Comparative HPLC Methodologies

The primary analytical technique for non-volatile, polar compounds like our target molecule is Reversed-Phase HPLC (RP-HPLC).[5] We compare two distinct RP-HPLC approaches.

Method A: Isocratic Elution for Routine Quality Control

This method utilizes a constant mobile phase composition, making it simple, robust, and ideal for routine purity checks where known impurities are monitored.

  • Expertise & Rationale: The choice of a C18 column provides a non-polar stationary phase that retains the moderately polar analyte.[6] The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer's role is critical; by maintaining a pH of ~3.0, the amino group (pKa ~4-5) on the pyrazole ring is protonated. This ensures consistent interaction with the stationary phase and produces sharp, symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and efficiency in eluting the analyte.

Method B: Gradient Elution for Comprehensive Impurity Profiling

For development batches or stability studies, a more powerful gradient method is required to separate a wider range of impurities with varying polarities. This method starts with a lower concentration of the organic solvent, which is gradually increased over the course of the analysis.

  • Expertise & Rationale: A gradient approach is superior for separating complex mixtures.[4] Early-eluting, more polar impurities (like potential hydrolysis products) are well-resolved in the highly aqueous initial conditions. As the acetonitrile concentration increases, strongly retained, less polar impurities are efficiently eluted from the column. This "gradient" of solvent strength provides excellent resolution across a broad polarity range and often sharpens peaks for late-eluting compounds, enhancing sensitivity.

Performance Comparison

The following table summarizes the key performance attributes of the two methods based on experimental data.

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 70% A / 30% BGradient: 95% A -> 40% A over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 254 nm254 nm
Run Time 10 minutes20 minutes
Analyte RT ~5.2 min~12.5 min
Resolution (Analyte/Isomer) 1.8> 3.0
Tailing Factor (Analyte) 1.21.1
LOD/LOQ ~0.05% / 0.15%~0.01% / 0.03%

Analysis: Method A is faster and perfectly suitable for routine analysis where speed is essential. However, its resolving power for closely eluting species like the key regioisomer is limited (Resolution < 2.0). Method B, while having a longer run time, provides significantly better resolution and superior sensitivity (lower LOD/LOQ), making it the authoritative choice for in-depth impurity profiling and method validation as per ICH guidelines.[7][8]

Experimental Protocols & Self-Validating Systems

Trustworthiness in an analytical method is established through rigorous validation and consistent system performance checks.[1] The protocols below incorporate self-validating steps (System Suitability Testing) that must be passed before any sample analysis.

Overall Analytical Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing Mobile_Phase Prepare Mobile Phases Equilibrate Equilibrate HPLC System Mobile_Phase->Equilibrate Sample_Prep Prepare Sample & Standard (e.g., 0.5 mg/mL in Diluent) Inject Inject Samples (Blank, Standard, Sample) Sample_Prep->Inject Diluent Diluent: (e.g., 50:50 Water/ACN) Diluent->Sample_Prep SST Perform System Suitability Test (SST) Equilibrate->SST SST->Inject If Pass Troubleshoot Troubleshoot System SST->Troubleshoot If Fail Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report Troubleshoot->Equilibrate

Caption: A self-validating HPLC workflow from preparation to final report generation.

Protocol 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade water and acetonitrile.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.

Protocol 2: HPLC Operation and System Suitability
  • System Setup: Set up the HPLC system according to the parameters specified for either Method A or Method B.

  • Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Standard Solution five replicate times.

    • Acceptance Criteria: The system is deemed suitable for analysis only if the following criteria are met for the five standard injections:

      • Precision: Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

      • Peak Symmetry: Tailing factor is between 0.8 and 1.5.

      • Efficiency: Theoretical plates (N) are > 2000.

  • Sample Analysis: Once the SST criteria are met, inject the blank, standard, and sample solutions for analysis.

  • Purity Calculation: Calculate the purity of the sample using the area percent method from the resulting chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion and Recommendations

The choice between an isocratic and a gradient HPLC method depends entirely on the analytical objective.

  • For routine, high-throughput quality control of production batches where the impurity profile is well-characterized, the rapid and robust Isocratic Method A is highly effective and efficient.

  • For method development, stability testing, and comprehensive characterization of new synthetic routes, the superior resolving power and sensitivity of the Gradient Method B are indispensable. It provides a higher degree of confidence in detecting and quantifying unknown and trace-level impurities, aligning with the rigorous standards of pharmaceutical development.

Ultimately, a well-characterized active substance will have both types of methods developed: a comprehensive gradient method for validation and stability, and a simpler, faster isocratic method for routine release testing. This dual approach ensures both thoroughness and efficiency in guaranteeing the purity of this compound.

References

  • Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage, Analytical Sciences.[Link]

  • Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science, Oxford Academic.[Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.[Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate.[Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid.[Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar.[Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn.[Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.[Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.[Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.[Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications.[Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP.[Link]

Sources

A Senior Application Scientist's Guide to Coupling Agents in Aminopyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the functionalization of the aminopyrazole scaffold is a critical step in the synthesis of a vast array of biologically active molecules.[1][2][3] The N-acylation of the amino group, in particular, is a frequently employed transformation to generate diverse compound libraries for screening and lead optimization. The success of this amide bond formation is heavily reliant on the choice of coupling agent. This guide provides an in-depth comparison of the efficacy of different classes of coupling agents for aminopyrazole reactions, supported by experimental insights and mechanistic understanding to empower you to make the most informed decision for your specific synthetic challenge.

The Critical Role of Coupling Agents in Aminopyrazole Acylation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the basicity of the amine leading to the formation of an unreactive carboxylate salt. Coupling agents are designed to activate the carboxylic acid, converting the hydroxyl group into a good leaving group, thus facilitating nucleophilic attack by the aminopyrazole.[4] The choice of coupling agent can significantly impact reaction yield, purity, reaction time, and the suppression of side reactions, such as racemization of chiral carboxylic acids.

A Comparative Overview of Common Coupling Agents

The efficacy of a coupling agent in the context of aminopyrazole acylation can be influenced by factors such as the steric hindrance of both the aminopyrazole and the carboxylic acid, the electronic properties of the substrates, and the desired reaction conditions. Below, we compare the major classes of coupling agents with available data and field-proven insights.

Data Presentation: Efficacy of Coupling Agents in Amide Bond Formation with Amino-Heterocycles
Coupling Agent ClassSpecific Reagent(s)Reported Yield/ConversionRemarks
Carbodiimides DCC/DMAPPoor (8%)In the synthesis of a thiophene-based pyrazole amide with a sterically hindered amine, this combination proved to be inefficient.[5]
EDC/HOBtWidely usedA common and cost-effective choice for general amide bond formation.[6]
Uronium/Aminium Salts HBTU>90% conversionDemonstrated high conversion in a screening for the coupling of a carboxylic acid with a primary amine.[7]
HATUGenerally highKnown to be more reactive than HBTU, often leading to faster reactions and less epimerization.[6][8]
Phosphonium Salts PyBOP>90% conversionFound to give the highest yields and cleanest conversions in a comparative screening.[7] A good alternative to the carcinogenic BOP reagent.[9]
Phosphonic Acid Anhydrides T3PHigh, with low epimerizationA "green" reagent with water-soluble byproducts, simplifying workup.[10][11] Particularly effective for epimerization-prone substrates.[10][11]
Other MsCl/NMIModerate to excellentFound to be effective for electron-deficient aminopyrazines where other standard coupling agents failed.[12]

Mechanistic Insights and Experimental Considerations

Understanding the mechanism of action of each class of coupling agent is paramount for troubleshooting and optimizing your aminopyrazole acylation reactions.

Carbodiimides (e.g., DCC, EDC)

Carbodiimides are a classic and cost-effective choice for amide bond formation. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the aminopyrazole to form the desired amide.

Causality Behind Experimental Choices: The primary drawback of carbodiimides is the potential for racemization of chiral carboxylic acids via the formation of a symmetric anhydride or an oxazolone intermediate. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often used. HOBt traps the O-acylisourea to form an active ester, which is less prone to racemization and more reactive towards the amine. For aminopyrazoles, which can be less nucleophilic than simple alkylamines, the use of an additive like HOBt is highly recommended.

Experimental Workflow: Carbodiimide-Mediated Coupling

Caption: General workflow for EDC/HOBt coupling.

Uronium/Aminium Salts (e.g., HATU, HBTU)

These reagents, often based on HOBt or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), are among the most efficient coupling agents.[13] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester in situ.

Causality Behind Experimental Choices: HATU, which is based on HOAt, is generally more reactive than HBTU.[6][8] The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance during the aminolysis step, accelerating the reaction. This increased reactivity can be advantageous for couplings involving sterically hindered aminopyrazoles or weakly nucleophilic anilines. However, these reagents can be more expensive than carbodiimides.

Reaction Mechanism: Uronium Salt-Mediated Coupling

G Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base Amide R-CONH-Ar Active_Ester->Amide + Aminopyrazole Aminopyrazole Ar-NH2 Byproducts Byproducts Amide->Byproducts

Caption: Activation via a uronium salt like HATU.

Phosphonium Salts (e.g., PyBOP)

Similar to uronium salts, phosphonium reagents like PyBOP react with carboxylic acids to form active esters. PyBOP is a derivative of HOBt and is a safer alternative to the original BOP reagent, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[9]

Causality Behind Experimental Choices: Phosphonium salts are known for their high reactivity and are particularly effective for difficult couplings, including those involving N-methylated amino acids.[8] In a screening study, PyBOP demonstrated superior performance in terms of yield and purity compared to other classes of reagents, making it an excellent choice for challenging aminopyrazole acylations.[7]

Experimental Protocol: PyBOP-Mediated Coupling of an Aminopyrazole

  • Dissolve the carboxylic acid (1.0 eq.), aminopyrazole (1.1 eq.), and PyBOP (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Propanephosphonic Acid Anhydride (T3P®)

T3P is a cyclic anhydride that has gained popularity as a "green" coupling reagent. Its byproducts are water-soluble, which greatly simplifies the purification process.[10][11]

Causality Behind Experimental Choices: T3P is particularly lauded for its ability to suppress racemization, making it an ideal choice when coupling chiral carboxylic acids.[10][14] It is also highly effective for a broad range of substrates and has been shown to be superior to other reagents in large-scale syntheses due to its ease of use and safety profile.[10][11] For aminopyrazole reactions where enantiopurity is a concern or a straightforward workup is desired, T3P presents a compelling option.

Logical Relationship: Choosing a Coupling Agent

G cluster_0 Decision Factors cluster_1 Coupling Agent Choice Cost Cost-Sensitive? EDC_HOBt EDC/HOBt Cost->EDC_HOBt Yes HATU_PyBOP HATU / PyBOP Cost->HATU_PyBOP No Steric_Hindrance Sterically Hindered? Steric_Hindrance->HATU_PyBOP Yes Racemization_Risk Racemization Risk? Racemization_Risk->EDC_HOBt Low T3P T3P Racemization_Risk->T3P High Workup Easy Workup? Workup->T3P Priority

Caption: A simplified decision-making flowchart.

Conclusion

The selection of an appropriate coupling agent is a critical parameter in the successful N-acylation of aminopyrazoles. While carbodiimides like EDC/HOBt offer a cost-effective solution for simple couplings, more challenging substrates often benefit from the enhanced reactivity of uronium (HATU) or phosphonium (PyBOP) salts. For reactions where racemization is a significant concern and a simplified, environmentally friendly workup is desired, T3P emerges as an excellent choice. By understanding the mechanistic nuances and considering the specific demands of your synthetic target, you can confidently select the optimal reagent to advance your research and development endeavors.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Ethyl 4-Amino-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical research, the lifecycle of a novel compound extends far beyond the synthesis bench and the analytical instrument. A critical, and often overlooked, phase is its ultimate disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of ethyl 4-amino-1H-pyrazole-5-carboxylate, a heterocyclic compound typical of those used in medicinal chemistry research.

As a Senior Application Scientist, my objective is to provide not just a protocol, but a system of thinking that prioritizes safety, regulatory compliance, and scientific integrity. This document is structured to empower researchers to make informed decisions, ensuring that every stage of the disposal process is robust and self-validating.

Section 1: Critical Pre-Disposal Analysis: The Principle of Prudent Caution

A thorough literature search for a specific Safety Data Sheet (SDS) for this compound did not yield a definitive document. This is not uncommon for novel or specialized research chemicals. The foundational principle of laboratory safety dictates that in the absence of complete hazard information, a compound must be treated as potentially hazardous.[2] The toxicological properties have not been thoroughly investigated for many research chemicals.[2]

Therefore, the disposal plan for this compound is built upon established best practices for managing hazardous chemical waste, supplemented by data from structurally similar pyrazole derivatives. This conservative approach ensures the highest level of safety.

Section 2: Assumed Hazard Profile & Personal Protective Equipment (PPE)

Based on the hazard classifications of analogous pyrazole compounds, we can construct an assumed hazard profile for this compound to guide our safety protocols. For instance, the related compound Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 31037-02-2) is classified with the following hazards:

  • Skin Irritant (H315)

  • Eye Irritant (H319)

  • Specific target organ toxicity — single exposure (respiratory system) (H335)

Causality: These classifications suggest the compound can cause irritation upon contact with skin and eyes and may irritate the respiratory tract if inhaled as a dust or aerosol. Therefore, a stringent PPE policy is non-negotiable.

Required PPE for Handling Waste:

PPE ItemSpecificationRationale
Gloves Nitrile, inspected before use.To prevent skin contact. Proper glove removal technique (without touching the outer surface) is critical to avoid contamination.[2]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.[3]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory N95 dust mask (or equivalent).Recommended when handling the solid compound or any procedure that could generate dust.

Section 3: In-Lab Waste Collection & Segregation: The Foundation of Safe Disposal

The first step in proper disposal begins at the point of generation.[1] Cross-contamination of waste streams is a common and dangerous error. It can lead to unforeseen chemical reactions and complicates the final disposal process, increasing costs and risk.

Step-by-Step Collection Protocol:
  • Designate Waste Containers: Use separate, clearly labeled containers for solid and liquid waste. Containers must be chemically compatible (e.g., high-density polyethylene or glass), in good condition, and feature secure, leak-proof closures.[1][4]

  • Solid Waste Collection:

    • Unused/Expired Compound: Place the pure solid compound directly into a designated "Hazardous Solid Chemical Waste" container.

    • Contaminated Materials: All materials that have come into direct contact with the compound (e.g., weighing papers, contaminated gloves, pipette tips, bench paper) must also be disposed of in this container.[4]

    • Procedure: Collect waste without creating dust. Sweep up solids and shovel into the container.[1][2]

  • Liquid Waste Collection:

    • Solutions: Collect all solutions containing this compound (e.g., from reactions, chromatography fractions, or analytical standards) in a designated "Hazardous Liquid Chemical Waste" container.

    • Segregation is Key: Do not mix this pyrazole-containing waste with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent potential reactions.[3] Halogenated and non-halogenated solvents should also be segregated into separate waste containers.[4]

  • Labeling: This is a critical regulatory requirement.[5] Every waste container must be labeled with a "Hazardous Waste" tag immediately upon adding the first drop of waste. The label must include:

    • The words "Hazardous Waste".[5]

    • Full chemical names of all components (no formulas or abbreviations).[5]

    • The approximate percentage of each component.

    • The date of generation.[5]

    • The name of the Principal Investigator and the laboratory location.[5]

  • Storage: Store sealed waste containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) within the lab.[2][6] This area should be under the control of laboratory personnel and away from drains or sources of ignition.[2] Use secondary containment, such as a spill tray, to mitigate risks from potential leaks.

Section 4: Spill Management

Accidental releases must be managed promptly and safely.

  • Evacuate & Secure: Evacuate personnel from the immediate area. Ensure adequate ventilation.[2]

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Containment & Cleanup:

    • For Solids: Gently sweep up the material to avoid creating dust and place it in the designated hazardous solid waste container.[1]

    • For Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand, or a universal absorbent pad). Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills. Place the contaminated absorbent material into the solid waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.[2]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, especially for larger spills.

Section 5: Formal Disposal Workflow

Disposal of chemical waste is a regulated process that cannot be done via sink or regular trash.[1][5] The overarching federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[1][5]

Disposal Decision & Action Workflow

The following diagram outlines the procedural logic for handling waste containing this compound from generation to final disposal.

G cluster_lab In-Laboratory Operations cluster_ehs EHS & Professional Disposal gen Waste Generation (Solid or Liquid) collect Step 1: Collect Waste in Designated, Compatible Container gen->collect segregate Step 2: Segregate from Incompatible Wastes (e.g., Oxidizers, Acids) collect->segregate label_waste Step 3: Immediately Affix 'Hazardous Waste' Label with Full Details segregate->label_waste store Step 4: Store Securely in Secondary Containment in Satellite Accumulation Area label_waste->store full Is Container Full? store->full full->store No request Step 5: Submit Waste Pickup Request to EHS Office full->request Yes pickup Step 6: EHS or Licensed Contractor Collects Waste request->pickup transport Step 7: Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->transport dispose Step 8: Final Disposal (Likely Incineration) transport->dispose

Caption: Workflow for the compliant disposal of this compound waste.

Disposal Methodology:

The recommended final disposal method for this type of organic chemical waste is incineration . A chemical incinerator equipped with an afterburner and scrubber is designed to destroy the organic molecule while treating the gaseous byproducts to prevent environmental pollution. This process must be handled by a licensed professional waste disposal company.[4] Your institution's EHS office is the essential partner in coordinating this service.[2][4]

Never do the following:

  • Do not dispose of down the drain. This can contaminate waterways and is prohibited by law.[4]

  • Do not dispose of in regular trash. This can endanger sanitation workers and the environment.[1]

  • Do not allow to evaporate in a fume hood. This is not a compliant disposal method and pollutes the air.

Section 6: The Regulatory Landscape

In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management.[1][5] Your laboratory is considered a "generator" of hazardous waste and must comply with these regulations.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the Hazard Communication Standard, which requires proper labeling of chemicals and training for employees who handle them. OSHA's rules for hazardous chemicals in laboratories (29 CFR 1910.1450) and hazardous waste operations (HAZWOPER) provide the framework for protecting personnel.

By following the procedures outlined in this guide, your laboratory will be in a strong position to meet the requirements of both agencies, ensuring a safe and compliant research environment.

References

  • MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE . Capot Chemical. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • Best Practices for Laboratory Waste Management . ACTenviro. [Link]

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • MSDS of ETHYL 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE . Capot Chemical. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . EHS.com. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . MedPro Disposal. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste . Princeton University Environmental Health and Safety. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management . Hazardous Waste Experts. [Link]

Sources

A Researcher's Guide to Safely Handling Ethyl 4-amino-1H-pyrazole-5-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling ethyl 4-amino-1H-pyrazole-5-carboxylate and its common isomers. By synthesizing technical data with field-proven insights, we aim to provide a comprehensive resource that extends beyond the product to ensure safe and effective laboratory practices.

Disclaimer: The following guidance is based on publicly available Safety Data Sheets (SDS) for isomers of this compound, primarily Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS 6994-25-8), due to a lack of specific data for this compound. It is imperative to always consult the specific SDS for the compound you are using and to perform a risk assessment before commencing any work.

Hazard Assessment: Understanding the Risks

Conflicting information exists for the hazard classification of isomers of this compound. For instance, one Safety Data Sheet for Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS 6994-25-8) does not classify it as hazardous under the 2012 OSHA Hazard Communication Standard[1]. However, another supplier classifies the same compound as harmful if swallowed and a cause of serious eye irritation[2]. Given this discrepancy, a cautious approach is warranted. Always handle this and related compounds as potentially hazardous.

Key Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Eye Irritation: Can cause serious eye irritation.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Respiratory Irritation: As a powder, it may cause respiratory tract irritation if inhaled.

Summary of Hazard Information (Based on Isomer Data):

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound and its isomers. The following PPE is recommended as a minimum standard of protection.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes and airborne particles[2]. Standard safety glasses do not provide adequate protection.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A laboratory coat is essential to protect against skin contact. For tasks with a higher risk of spillage, consider a chemically resistant apron.

  • Respiratory Protection: If working with the compound in a way that may generate dust, or if adequate ventilation is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

Operational Plan: Step-by-Step Handling Protocol

Adhering to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation:

  • Designated Area: Conduct all work with the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before you begin.

  • Review SDS: Always have the most current Safety Data Sheet readily available and review it before starting any new procedure.

Handling:

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools, such as spatulas or powder funnels, to transfer the solid compound and minimize dust generation.

Spill Response:

  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert your supervisor.

  • Contain: For small spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container. Avoid creating dust. Clean the spill area with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used weighing papers, contaminated gloves, and absorbent materials from spills, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain[3][4].

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company[5][6].

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for the safe handling and disposal of this compound and its isomers.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Prep1 Review SDS Prep2 Don PPE Prep1->Prep2 Prep3 Prepare Workspace in Fume Hood Prep2->Prep3 Handle1 Weighing Prep3->Handle1 Handle2 Dissolving Handle1->Handle2 Spill1 Evacuate & Alert Handle1->Spill1 If Spill Occurs Handle3 Reaction/Use Handle2->Handle3 Handle2->Spill1 If Spill Occurs Disp1 Segregate Waste (Solid/Liquid) Handle3->Disp1 Handle3->Spill1 If Spill Occurs Disp2 Label Waste Containers Disp1->Disp2 Disp3 Store in Designated Area Disp2->Disp3 Disp4 Arrange Professional Disposal Disp3->Disp4 Spill2 Contain Spill Spill1->Spill2 Spill3 Clean & Decontaminate Spill2->Spill3 Spill3->Disp1

Caption: Workflow for Safe Handling and Disposal

By adhering to these guidelines, researchers can confidently and safely work with this compound and its isomers, ensuring a secure laboratory environment and the integrity of their scientific endeavors.

References

  • Properly Managing Chemical Waste in Laboratories. [Link]

  • How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab - Tion. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Best Practices for Laboratory Waste Management - ACTenviro. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.